Bis(methylthio)methane
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(methylsulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S2/c1-4-3-5-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCDPORVFVOGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061822 | |
| Record name | Methane, bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellow, oily liquid with an odour of fresh mustard | |
| Record name | bis(Methylthio)methane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
147.00 to 148.00 °C. @ 760.00 mm Hg | |
| Record name | Bis(methylthio)methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water; soluble in alcohols and oils | |
| Record name | Bis(methylthio)methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | bis(Methylthio)methane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.959-1.059 | |
| Record name | bis(Methylthio)methane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1618-26-4 | |
| Record name | 2,4-Dithiapentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1618-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(methylthio)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001618264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(methylthio)methane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, bis(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane, bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dithiapentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(METHYLTHIO)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128SGX814T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bis(methylthio)methane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031317 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(methylthio)methane from Formaldehyde and Methanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(methylthio)methane, also known as 2,4-dithiapentane or formaldehyde (B43269) dimethyl mercaptal, is a valuable organosulfur compound with applications in the pharmaceutical, agricultural, and flavor industries.[1][2] Its synthesis is most commonly achieved through the acid-catalyzed condensation of formaldehyde and methanethiol (B179389). This technical guide provides a comprehensive overview of this synthesis, including detailed experimental protocols, a summary of reaction conditions and yields, and an elucidation of the reaction mechanism. The information is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound (C₃H₈S₂) is a colorless liquid with a characteristic pungent odor.[1] It serves as a key intermediate in the synthesis of various sulfur-containing pharmaceuticals and agrochemicals.[1][2] The primary and most efficient route to this compound is the direct condensation of formaldehyde with methanethiol, a reaction that is catalyzed by an acid.[1][3] This guide will focus on the core principles and practical execution of this important synthetic transformation.
Reaction Mechanism and Pathway
The synthesis of this compound from formaldehyde and methanethiol proceeds via a two-step acid-catalyzed nucleophilic addition-elimination mechanism.
Step 1: Formation of the Hemithioacetal
The reaction is initiated by the protonation of the formaldehyde carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of methanethiol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent deprotonation of the resulting intermediate yields a hemithioacetal.
Step 2: Formation of the Dithioacetal (this compound)
The hydroxyl group of the hemithioacetal is then protonated by the acid catalyst, forming a good leaving group (water). The departure of the water molecule is assisted by the lone pair of electrons on the adjacent sulfur atom, leading to the formation of a resonance-stabilized thionium (B1214772) ion. A second molecule of methanethiol then attacks the electrophilic carbon of the thionium ion. Final deprotonation yields the stable dithioacetal product, this compound, and regenerates the acid catalyst.
Figure 1. Reaction mechanism for the acid-catalyzed synthesis of this compound.
Experimental Protocols
While various acid catalysts can be employed, a common laboratory-scale preparation utilizes a strong acid catalyst. The following is a representative protocol.
Materials:
-
Paraformaldehyde
-
Methanethiol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
5% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dilute potassium permanganate (B83412) (KMnO₄) solution
Procedure:
-
In a well-ventilated fume hood, a reaction vessel equipped with a stirrer and a gas inlet is charged with paraformaldehyde.
-
The vessel is cooled in an ice bath, and methanethiol is carefully introduced into the vessel.
-
A catalytic amount of concentrated hydrochloric acid is added dropwise to the stirred mixture.
-
The reaction is allowed to proceed with stirring, and the temperature is gradually allowed to rise to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with a 5% aqueous sodium hydroxide solution to neutralize the acid catalyst and remove unreacted methanethiol.
-
The organic layer is then washed with water and brine, and subsequently dried over anhydrous potassium carbonate.[4]
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by distillation to yield pure this compound.[4]
-
All gaseous effluents should be passed through a scrubber containing a dilute potassium permanganate solution to oxidize any residual methanethiol.[4]
Data Presentation
The yield of this compound is dependent on various factors including the choice of acid catalyst, reaction temperature, and reaction time. The following table summarizes representative data from the literature for different synthetic approaches.
| Formaldehyde Source | Methanethiol (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formaldehyde | 2 | Acid Catalyst | Not specified | Not specified | Not specified | High | [1][2] |
| Dimethyl Sulfoxide | - | Acetic Anhydride | None | 130 | 1 | - | [5] |
| (DMSO) / Acetic | then H₂SO₄ | ||||||
| Anhydride |
Note: Specific yield data for the direct condensation of formaldehyde and methanethiol is often reported as "high" or "efficient" in general literature without precise quantitative values. The synthesis from DMSO is an alternative route.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Figure 2. General workflow for the synthesis of this compound.
Conclusion
The acid-catalyzed condensation of formaldehyde and methanethiol remains the most practical and efficient method for the synthesis of this compound. This technical guide has provided a detailed overview of the reaction mechanism, a representative experimental protocol, and a summary of the key aspects of this synthesis. The provided diagrams offer a clear visualization of the chemical pathway and the experimental workflow. This information should prove valuable for researchers and professionals requiring a foundational understanding and practical guidance for the preparation of this important chemical intermediate.
References
An In-depth Technical Guide to Bis(methylthio)methane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylthio)methane, also known as 2,4-dithiapentane or formaldehyde (B43269) dimethyl mercaptal, is a versatile organosulfur compound with the chemical formula C₃H₈S₂.[1][2] First synthesized in 1941, it is a colorless liquid characterized by a strong, pungent odor reminiscent of mustard in its pure form.[3] This compound is not only a significant contributor to the aroma of white truffles but also serves as a valuable synthetic intermediate in various chemical industries, including pharmaceuticals.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications, with a focus on its relevance to drug development.
Physical and Chemical Properties
This compound is a relatively stable compound under normal conditions, though it is incompatible with strong oxidizing agents and strong bases.[5] A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₈S₂ | [1][6] |
| Molecular Weight | 108.23 g/mol | [1][6] |
| CAS Number | 1618-26-4 | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Strong, pungent, mustard-like | [3] |
| Boiling Point | 147-148 °C | [3] |
| Melting Point | Information not readily available | |
| Density | 1.059 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.53 | [7] |
Solubility and Spectroscopic Data
| Property | Value | Reference(s) |
| Water Solubility | Immiscible | [1] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [1] |
| ¹H NMR (CDCl₃, 300 MHz), δ (ppm) | 2.15 (s, 6H, 2 x CH₃), 3.62 (s, 2H, CH₂) | [8] |
| ¹³C NMR (CDCl₃, 25.16 MHz), δ (ppm) | 14.31 (CH₃), 40.12 (CH₂) | [8] |
| UV max (nm) | 238 |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are commonly employed:
Method 1: Reaction of Formaldehyde with Methanethiol (B179389)
This widely used and efficient method involves the acid-catalyzed condensation of formaldehyde with methanethiol.[1]
-
Reactants: Formaldehyde, methanethiol, acid catalyst (e.g., hydrochloric acid).
-
Procedure: Methanethiol is added to an aqueous solution of formaldehyde containing a catalytic amount of a strong acid. The reaction mixture is stirred, typically at room temperature, until the reaction is complete. The organic layer containing the product is then separated, washed, dried, and purified by distillation.
Method 2: Reaction of Dimethoxymethane with Methanethiol
This alternative synthesis route also yields this compound with high purity and yield.[1]
-
Reactants: Dimethoxymethane, methanethiol, acid catalyst.
-
Procedure: Dimethoxymethane and methanethiol are reacted in the presence of an acid catalyst. The workup and purification steps are similar to Method 1.
The logical workflow for the synthesis of this compound is illustrated in the following diagram:
Purification
A common purification method involves dissolving the crude product in diethyl ether, washing it with aqueous alkali solutions to remove acidic impurities, and then drying the organic phase over an anhydrous drying agent like potassium carbonate. The purified this compound is then obtained by distillation under a nitrogen atmosphere.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, a sample of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃). The solution is then filtered into an NMR tube.
-
Data Acquisition: Spectra are recorded on a standard NMR spectrometer (e.g., 300 MHz for ¹H NMR). The chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, a thin film of this compound can be prepared between two salt plates (e.g., NaCl or KBr) for analysis.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
-
Ionization: Electron ionization (EI) is a common method for generating ions.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various sulfur-containing compounds, some of which have demonstrated potential in pharmaceutical applications.[1] The dithioacetal functionality can be deprotonated to form a nucleophile, which can then react with various electrophiles to create more complex molecular scaffolds.
While a direct, widely marketed drug synthesized from this compound is not prominently documented, its utility as a building block is significant for the synthesis of novel therapeutic agents. For instance, dithioacetals are precursors to ketones and aldehydes, and the sulfur atoms can be involved in a variety of transformations to introduce different functional groups.
The following diagram illustrates a generalized synthetic pathway where this compound can be utilized as a precursor for the synthesis of a hypothetical sulfur-containing drug candidate.
This generalized pathway highlights the potential of this compound in generating diverse molecular structures that could be screened for biological activity.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It can cause skin and eye irritation.[5] Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable organosulfur compound with well-defined physical and chemical properties. Its straightforward synthesis and versatile reactivity make it an important building block in organic chemistry. For researchers and professionals in drug development, understanding the properties and synthetic utility of this compound can open avenues for the creation of novel sulfur-containing molecules with potential therapeutic applications. As the quest for new medicines continues, the role of such fundamental chemical intermediates remains critical.
References
- 1. Peptides KGF, Keratinocyte Growth Factor Products, USA [biosyn.com]
- 2. CN103497206B - Synthesis method for cefaclor key intermediate - Google Patents [patents.google.com]
- 3. acs.org [acs.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. 2,4-Dithiapentane | C3H8S2 | CID 15380 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis(methylthio)methane (CAS 1618-26-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(methylthio)methane, also known as formaldehyde (B43269) dimethyl dithioacetal or 2,4-dithiapentane, is a versatile organosulfur compound with the CAS number 1618-26-4.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. Furthermore, it explores the key chemical reactions of this compound, highlighting its utility in organic synthesis, particularly as a formyl anion equivalent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow oily liquid with a characteristic pungent, mustard-like, or sulfurous odor.[1][2][3] It is a stable compound under normal conditions but can react vigorously with oxidizing agents.[4] It is slightly soluble in water but soluble in organic solvents like alcohols and ethers.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1618-26-4 | [1][3] |
| Molecular Formula | C₃H₈S₂ | [3] |
| Molecular Weight | 108.23 g/mol | [3][6][7] |
| Appearance | Clear, colorless to pale yellow oily liquid | [1][2][3][8] |
| Odor | Mustard-like, sulfurous, garlic-like | [2][3][6] |
| Boiling Point | 147-148 °C | [2][3][6][7] |
| Density | 1.059 g/mL at 25 °C | [2][3][6][7] |
| Refractive Index (n²⁰/D) | 1.530 | [2][3][6] |
| Flash Point | 42-44 °C (107.6-111 °F) - closed cup | [1][6][9] |
| Solubility | Slightly soluble in water; soluble in alcohols and oils | [4][5] |
| Vapor Pressure | 4.679 hPa at 20 °C | [7] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Solvent | Reference |
| 3.62 - 3.68 | Singlet | 2H | Methylene (B1212753) protons (-S-CH₂ -S-) | CDCl₃, Methanol-d₄ | [10] |
| 2.15 | Singlet | 6H | Methyl protons (2 x -SCH₃ ) | CDCl₃, Methanol-d₄ | [10] |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) [ppm] | Assignment | Solvent | Reference |
| 40.12 | Methylene carbon (-S-C H₂-S-) | CDCl₃ | |
| 14.31 | Methyl carbons (2 x -SC H₃) | CDCl₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key absorptions include C-H stretching and bending vibrations.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Strong | C-H stretching (methyl and methylene groups) |
| ~1430 | Medium | C-H bending (methyl and methylene groups) |
| ~1200 | Medium | CH₂ wagging |
| ~960 | Medium | CH₃ rocking |
| ~700 | Strong | C-S stretching |
Mass Spectrometry (MS)
Electron impact mass spectrometry of this compound shows a molecular ion peak (M⁺) at m/z 108, corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.
Table 5: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 108 | [CH₃SCH₂SCH₃]⁺ (Molecular Ion) |
| 61 | [CH₃SCH₂]⁺ |
| 47 | [CH₃S]⁺ |
| 45 | [CHS]⁺ |
Experimental Protocols
Synthesis
This is a common and efficient industrial method for preparing this compound.[4] The reaction involves the acid-catalyzed condensation of methyl mercaptan with formaldehyde.[4][11]
Reaction: 2 CH₃SH + H₂CO → CH₃SCH₂SCH₃ + H₂O
Experimental Protocol:
-
Reaction Setup: To a cooled (0-5 °C) and stirred solution of formaldehyde (e.g., 37% in water, 1 equivalent), add methyl mercaptan (2 equivalents) dropwise.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) to the mixture while maintaining the low temperature.
-
Reaction: Allow the mixture to stir at a low temperature for several hours, then let it warm to room temperature and stir overnight.
-
Workup: Transfer the reaction mixture to a separatory funnel. The organic layer, containing the product, will separate from the aqueous layer.
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation under atmospheric or reduced pressure.
This compound can also be synthesized from DMSO, particularly with activators like acetic anhydride (B1165640) or oxalyl chloride.[1]
-
Using Acetic Anhydride: This method involves heating a mixture of DMSO and acetic anhydride, followed by hydrolysis.[1] Experimental Protocol:
-
A mixture of dimethyl sulfoxide (B87167) (1 equivalent) and acetic anhydride (1.35 equivalents) is heated in a sealed tube at 130 °C for 1 hour.[1]
-
The resulting intermediate, methylthiomethyl acetate, is then hydrolyzed with 51% sulfuric acid to yield this compound.[1]
-
-
Using Oxalyl Chloride: A more benign method involves the reaction of DMSO with oxalyl chloride at lower temperatures. Experimental Protocol:
-
A reaction mixture of DMSO and oxalyl chloride is prepared at 0 °C to room temperature.
-
Treatment of this mixture with 1 equivalent of triethylamine (B128534) (Et₃N) and 15 equivalents of water affords this compound in good yield.[1]
-
Purification
A general method for the purification of this compound involves washing with an alkaline solution followed by distillation.[12]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in diethyl ether.
-
Alkaline Wash: Shake the ethereal solution with aqueous alkali (e.g., 5% NaOH solution) to remove acidic impurities and unreacted methyl mercaptan.[12] The strong odor of methyl mercaptan can be neutralized by treating the aqueous washings with dilute potassium permanganate (B83412) solution.[12]
-
Drying: Dry the washed ether solution over anhydrous potassium carbonate (K₂CO₃).[12]
-
Distillation: Filter the solution and distill it over fresh anhydrous K₂CO₃ under a stream of nitrogen to obtain the purified product.[12]
Chemical Reactions and Applications
This compound is a valuable intermediate in organic synthesis and is also used in the flavor and fragrance industry.[13][14]
Role as a Formyl Anion Equivalent (Umpolung)
A key application of this compound in organic synthesis is its use as a masked formyl anion, an example of "umpolung" (reactivity inversion). The methylene protons of this compound are acidic enough to be deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion. This carbanion can then react with various electrophiles. This is a variation of the Corey-Seebach reaction.
Reaction Steps:
-
Deprotonation (Lithiation): this compound is treated with n-BuLi in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the lithiated species.
-
Reaction with Electrophiles: The resulting nucleophilic carbanion reacts with a wide range of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones.
-
Hydrolysis: The resulting dithioacetal can be hydrolyzed back to a carbonyl group using reagents such as mercury(II) chloride (HgCl₂) or N-bromosuccinimide (NBS), thus accomplishing the overall formylation of the electrophile.
Other Applications
-
Flavor and Fragrance: It is an important component of truffle flavor and is used as a primary aromatic ingredient in truffle oil.[8] It is also found in various natural products like cheeses, milk, and fish oil.[2][3]
-
Pharmaceutical and Agrochemical Synthesis: It serves as an intermediate in the synthesis of sulfur-containing drugs and as a component in some fungicides and herbicides.[4]
Safety and Handling
This compound is a flammable liquid and vapor and causes skin and eye irritation.[1][9][15][16][17] It has a strong, unpleasant odor (stench).[1]
Table 6: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement | Reference |
| H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [6][9][15] |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [9][15][16] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][15] |
| H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. | [9][15] |
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Ground and bond containers when transferring material.[1] Use spark-proof tools and explosion-proof equipment.[1] Avoid contact with eyes, skin, and clothing.[1]
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]
Conclusion
This compound is a commercially significant organosulfur compound with a well-established role in the flavor industry and as a versatile reagent in organic synthesis. Its ability to function as a formyl anion equivalent through umpolung reactivity makes it a valuable tool for the construction of complex organic molecules. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. This compound(1618-26-4) 13C NMR [m.chemicalbook.com]
- 4. Corey-Seebach Reaction [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. Methanediol from cloud-processed formaldehyde is only a minor source of atmospheric formic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. acs.org [acs.org]
- 10. distantreader.org [distantreader.org]
- 11. This compound(1618-26-4) 1H NMR spectrum [chemicalbook.com]
- 12. This compound | 1618-26-4 [chemicalbook.com]
- 13. This compound(1618-26-4) MS [m.chemicalbook.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. Methanol - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectral Data of Bis(methylthio)methane
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound bis(methylthio)methane (CAS No. 1618-26-4), also known as 2,4-dithiapentane. Detailed experimental protocols and tabulated spectral data are presented to support research and development activities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound (C₃H₈S₂), both ¹H and ¹³C NMR provide distinct signals corresponding to the molecule's two types of protons and carbons.
Spectral Data
The chemical shifts for this compound are recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 2.09 - 2.15 | Singlet | 6H | 2 x -S-CH₃ |
| ¹H | 3.56 - 3.62 | Singlet | 2H | -S-CH₂ -S- |
| ¹³C | 14.3 | Not Applicable | Not Applicable | 2 x -S-CH₃ |
| ¹³C | 40.1 | Not Applicable | Not Applicable | -S-CH₂ -S- |
Data sourced from studies conducted in CDCl₃ at 300-400 MHz for ¹H NMR and 25-100 MHz for ¹³C NMR.[1][2]
Experimental Protocol: NMR Analysis
The following outlines a general procedure for acquiring NMR spectra of small organic molecules like this compound.
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a standard 5 mm NMR tube.[3][4] For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[4]
-
Instrumentation : Utilize a nuclear magnetic resonance spectrometer, such as a 400 MHz instrument.
-
Data Acquisition :
-
The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called shimming.[4]
-
For ¹H NMR, the acquisition can typically be completed in a few minutes.[4]
-
For ¹³C NMR, acquisition may take from 20 minutes to over an hour, depending on the sample concentration.[4]
-
-
Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0 ppm).
References
Bis(methylthio)methane as a Formyl Anion Equivalent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of bis(methylthio)methane, a pivotal reagent in organic synthesis, primarily valued for its role as a formyl anion equivalent. By leveraging the concept of "umpolung" or polarity inversion, this compound allows for the transformation of the normally electrophilic carbonyl carbon of formaldehyde (B43269) into a potent nucleophile. This strategy, famously pioneered by Corey and Seebach, has become an indispensable tool for carbon-carbon bond formation and the synthesis of complex aldehydes and ketones.
Introduction to Umpolung and the Formyl Anion
In typical carbonyl chemistry, the carbon atom of a carbonyl group is electrophilic due to the high electronegativity of the adjacent oxygen atom.[1] The concept of umpolung, a term introduced by D. Seebach and E.J. Corey, describes the inversion of this polarity.[1] By converting an aldehyde like formaldehyde into a dithioacetal, such as this compound, the proton on the central carbon becomes sufficiently acidic to be removed by a strong base.[2] This generates a nucleophilic carbanion, which effectively serves as a "masked" formyl anion synthon (CHO⁻). This reactive intermediate can then engage with a variety of electrophiles, enabling the construction of more complex molecular architectures.[2][3]
The overall process, often referred to as the Corey-Seebach reaction, involves three key stages:
-
Formation of the Dithioacetal: Protection of the aldehyde.
-
Deprotonation and Alkylation: Generation of the nucleophile and reaction with an electrophile.
-
Hydrolysis: Deprotection to reveal the new aldehyde or ketone.[2]
Properties of this compound
This compound, also known as formaldehyde dimethyl mercaptal or 2,4-dithiapentane, is a clear, colorless to pale yellow liquid with a characteristic strong, sulfurous, or mustard-like odor.[4][5][6] It is a stable and readily available dithioacetal.[7][8]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 1618-26-4 | [4] |
| Molecular Formula | C₃H₈S₂ | [9] |
| Molecular Weight | 108.23 g/mol | [9] |
| Boiling Point | 147-148 °C | [5][10] |
| Density | 1.059 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.53 | [5] |
| Flash Point | 42-44 °C (107.6-111 °F) | [10] |
| Appearance | Clear, colorless to pale yellow oily liquid | [4][5][6] |
| Odor | Sulfurous, mustard-like, garlic-like | [5][6] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 3.62 (s, 2H, -S-CH₂-S-), 2.15 (s, 6H, 2 x -S-CH₃) | [9] |
| ¹³C NMR (25.16 MHz, CDCl₃) | δ 40.12 (-S-CH₂-S-), 14.31 (-S-CH₃) | [9] |
| IR Spectrum | Key peaks available in spectral databases. | [11] |
| UV Absorption | λmax 238 nm | [5][6] |
Synthesis and Experimental Protocols
This compound can be synthesized via the acid-catalyzed condensation of formaldehyde with methanethiol. An alternative laboratory preparation involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with an activating agent like acetic anhydride (B1165640).[12]
Experimental Protocol: Synthesis from DMSO and Acetic Anhydride (Modified from Zaraiskii et al.) [12]
-
Reaction Setup: In a sealed Pyrex glass tube, combine dimethyl sulfoxide (1.25 g, 16 mmol) and acetic anhydride (2.2 g, 21.6 mmol).
-
Heating: Heat the sealed tube at 130°C for 1 hour. This forms the intermediate methylthiomethyl acetate.
-
Hydrolysis: After cooling, carefully transfer the reaction mixture to a round-bottom flask. Add 51% sulfuric acid and heat to hydrolyze the intermediate.
-
Workup: Cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with aqueous alkali (e.g., 5% NaOH) to remove acidic impurities and unreacted methanethiol.[5][6] Dry the organic layer over anhydrous potassium carbonate, filter, and distill under a stream of nitrogen to yield pure this compound.[5][6] Note: This reaction generates foul-smelling byproducts and should be performed in a well-ventilated fume hood.[5][6]
The core of this methodology is the deprotonation of this compound to form its lithiated salt, which serves as the formyl anion equivalent.
Experimental Protocol: Lithiation and Alkylation
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: Add this compound (1.0 eq) to the cold THF.
-
Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution for 30-60 minutes at -78 °C.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an alkyl halide, epoxide, or ketone) (1.0 eq) in anhydrous THF dropwise to the lithiated species.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1-3 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting dithioacetal product by column chromatography or distillation.
Table 3: Representative Reactions with Electrophiles
| Electrophile | Product Type | Typical Yields |
| Alkyl Halides (R-Br, R-I) | Dithioacetal of a higher aldehyde | 70-95% |
| Epoxides | Dithioacetal of a γ-hydroxy aldehyde | 70-90% |
| Aldehydes & Ketones | Dithioacetal of an α-hydroxy aldehyde | 70-90% |
| Carbon Dioxide (CO₂) | Dithioacetal of an α-keto carboxylic acid | 70-75% |
| Imines | Dithioacetal of an α-amino aldehyde | ~70% |
(Yields are approximate and can vary significantly based on substrate and reaction conditions).[13]
The final step is the hydrolysis of the dithioacetal to unveil the target aldehyde. While historical methods often used toxic mercury(II) salts, modern protocols favor oxidative cleavage under milder conditions.[14] Reagents like o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) are effective for this transformation.[14][15]
Experimental Protocol: Deprotection using IBX [15]
-
Reaction Setup: In a round-bottom flask, dissolve the dithioacetal (1.0 eq) in a suitable solvent mixture such as DMSO or water with a co-solvent like β-cyclodextrin to improve solubility.
-
Addition of Oxidant: Add o-iodoxybenzoic acid (IBX) (2.0-3.0 eq) to the solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude aldehyde product by column chromatography.
Safety and Handling
This compound is a flammable liquid and vapor and should be kept away from heat, sparks, and open flames.[4][10][16] It is an irritant, causing skin and serious eye irritation.[4][10][16] Inhalation may cause respiratory tract irritation, dizziness, and headache.[4]
-
Handling: Use only in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Ground and bond containers when transferring material to prevent static discharge.[4][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][10]
-
Odor Control: The compound and its precursors/byproducts (like methanethiol) have a powerful, unpleasant stench.[4][5][6] All glassware should be decontaminated and gaseous effluents should be passed through a bleach or potassium permanganate (B83412) scrub to oxidize the odorous sulfur compounds.[5][6]
Conclusion
This compound is a highly effective and versatile reagent that provides a reliable solution to the synthetic challenge of formyl anion chemistry. Through the principle of umpolung, it allows for the nucleophilic introduction of a one-carbon aldehyde unit, a transformation that is otherwise synthetically difficult. The stability of the dithioacetal group to a wide range of conditions, coupled with the development of mild deprotection methods, ensures its continued and widespread application in modern organic synthesis, from academic research to the development of novel pharmaceuticals.
References
- 1. Umpolung - Wikipedia [en.wikipedia.org]
- 2. Thioacetal - Wikipedia [en.wikipedia.org]
- 3. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 1618-26-4 [chemicalbook.com]
- 6. This compound CAS#: 1618-26-4 [m.chemicalbook.com]
- 7. Showing Compound this compound (FDB003375) - FooDB [foodb.ca]
- 8. ymdb.ca [ymdb.ca]
- 9. 2,4-Dithiapentane | C3H8S2 | CID 15380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synerzine.com [synerzine.com]
- 11. This compound(1618-26-4) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | TCI Deutschland GmbH [tcichemicals.com]
- 15. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 16. tcichemicals.com [tcichemicals.com]
Umpolung Reactivity of Bis(methylthio)methane: A Technical Guide for Synthetic Chemists
An in-depth exploration of the polarity inversion of bis(methylthio)methane, transforming it from a latent electrophile into a potent nucleophilic formyl anion equivalent for advanced organic synthesis.
Executive Summary
Umpolung, or the reversal of polarity, is a powerful strategy in organic synthesis that allows for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic disconnections.[1][2] This guide focuses on the umpolung reactivity of this compound, also known as formaldehyde (B43269) dimethyl dithioacetal.[2] By converting the typically electrophilic carbonyl carbon into a nucleophilic center, this compound serves as a versatile and effective formyl anion synthon.[3] This technical document provides a comprehensive overview of the core principles, detailed experimental protocols for the generation of the key carbanion and its subsequent reactions, and modern methods for the final deprotection step. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction to Umpolung and Dithioacetals
The German term "umpolung" translates to "polarity inversion."[2] In organic chemistry, it refers to the modification of a functional group to reverse its inherent polarity.[3] The carbonyl group, for instance, possesses an electrophilic carbon atom due to the electronegativity of the oxygen atom. Umpolung strategies aim to make this carbon atom nucleophilic.[2]
The conversion of an aldehyde to a dithioacetal is a classic example of this principle, forming the basis of the renowned Corey-Seebach reaction.[3][4] While this reaction most commonly employs cyclic 1,3-dithianes, the acyclic analogue, this compound, offers a readily accessible and effective alternative. The protons on the central methylene (B1212753) group of this compound are rendered acidic (pKa ≈ 30-31 for related dithianes) by the two adjacent sulfur atoms, which can stabilize the resulting carbanion.[5][6] Deprotonation with a strong base, such as n-butyllithium, generates a potent nucleophile, bis(methylthio)methyllithium, which is the synthetic equivalent of a formyl anion.[7][8]
This lithiated species can then react with a wide array of electrophiles to form new carbon-carbon bonds. Subsequent hydrolysis of the dithioacetal group unmasks the carbonyl functionality, yielding the final aldehyde product.[3]
Core Synthetic Workflow
The overall synthetic pathway involving the umpolung of this compound can be broken down into three primary stages: deprotonation to form the nucleophile, reaction with an electrophile, and deprotection to reveal the carbonyl group.
Experimental Protocols
The following sections provide detailed, representative protocols for the key steps in the umpolung of this compound. Note: These protocols are based on established procedures for dithianes and should be adapted and optimized for specific substrates and scales.[9] All operations involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[9]
Protocol 1: Lithiation of this compound and Alkylation with Benzyl (B1604629) Bromide
This protocol details the generation of the bis(methylthio)methyllithium anion and its subsequent reaction with an alkyl halide electrophile.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Benzyl bromide (1.1 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an argon atmosphere, add this compound.
-
Add anhydrous THF via syringe to achieve a concentration of approximately 0.5 M.
-
Cool the solution to -30 °C to -20 °C using a dry ice/acetone or ice/salt bath.
-
Slowly add n-butyllithium dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -15 °C. The solution may turn a pale yellow color, indicating the formation of the anion.
-
Stir the solution at this temperature for 1-2 hours to ensure complete deprotonation.
-
Slowly add benzyl bromide dropwise via syringe, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 2-benzyl-bis(methylthio)methane, which can be purified by column chromatography on silica (B1680970) gel.
Reaction with Various Electrophiles
The generated bis(methylthio)methyllithium is a versatile nucleophile that reacts with a broad range of electrophiles. The general reaction yields for these types of transformations are typically in the range of 70-90%.[8]
| Electrophile Class | Example Electrophile | Product Type | Representative Yield (%) |
| Alkyl Halides | Benzyl bromide | 2-Alkyl Dithioacetal | 70 - 90 |
| Epoxides | Styrene oxide | 2-(β-Hydroxyalkyl) Dithioacetal | ~70 |
| Aldehydes/Ketones | Cyclohexanone | 2-(α-Hydroxyalkyl) Dithioacetal | 70 - 90 |
| Acyl Halides | Benzoyl chloride | 2-Acyl Dithioacetal | Moderate to Good |
| Carbon Dioxide | CO₂ (gas) | Dithioacetal of α-Ketoacid | 70 - 75 |
Table 1: Representative reactions and yields for lithiated dithianes.[8]
The reaction mechanism for the initial deprotonation and subsequent alkylation is a straightforward acid-base reaction followed by nucleophilic substitution.
Protocol 2: Mercury-Free Deprotection of 2-Substituted this compound
Historically, the hydrolysis of dithioacetals was often accomplished using toxic mercury(II) salts.[3] Modern, more environmentally benign methods are now preferred. This protocol describes a metal-free deprotection using N-chlorosuccinimide (NCS) and silver nitrate (B79036) as a representative example of milder oxidative hydrolysis methods. Another effective metal-free option involves using trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI).[4][10]
Materials:
-
2-Substituted this compound (e.g., from Protocol 1) (1.0 eq)
-
Aqueous acetonitrile (B52724) (e.g., 9:1 CH₃CN:H₂O)
-
N-Chlorosuccinimide (NCS) (2.2 eq)
-
Silver Nitrate (AgNO₃) (2.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-substituted this compound in a mixture of acetonitrile and water.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, dissolve NCS and AgNO₃ in aqueous acetonitrile.
-
Add the NCS/AgNO₃ solution dropwise to the dithioacetal solution over 10-15 minutes. A precipitate will likely form.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC (typically 15-60 minutes).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution followed by saturated aqueous Na₂S₂O₃ solution.
-
Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with dichloromethane.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography.
Applications in Drug Development and Complex Molecule Synthesis
The ability to formyl- and acyl-anion equivalents is of paramount importance in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The Corey-Seebach reaction and its variants have been employed in the synthesis of a wide range of compounds, such as polyketides, alkaloids, and terpenoids.[11] The use of this compound provides a direct route to aldehydes, which are versatile intermediates for further transformations, including:
-
Wittig and Horner-Wadsworth-Emmons olefination
-
Reductive amination to form complex amines
-
Oxidation to carboxylic acids
-
Grignard and organolithium additions
This methodology allows for the retrosynthetic disconnection of a target molecule at the carbonyl carbon, opening up novel and efficient synthetic routes that are crucial in the drug development pipeline.
Conclusion
The umpolung reactivity of this compound provides a powerful and accessible method for the generation of a formyl anion equivalent. Through a straightforward sequence of deprotonation, reaction with an electrophile, and subsequent hydrolysis, a wide variety of aldehydes can be synthesized. This technical guide has provided the foundational knowledge and detailed experimental frameworks necessary for the practical application of this chemistry. With the advent of modern, mercury-free deprotection methods, the utility of dithioacetal chemistry, including that of this compound, continues to be a valuable tool for synthetic chemists in academic and industrial research.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rjstonline.com [rjstonline.com]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Corey-Seebach Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Bis(methylthio)methyllithium | C3H7LiS2 | CID 10898689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. princeton.edu [princeton.edu]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. encyclopedia.pub [encyclopedia.pub]
Bis(methylthio)methane: A Comprehensive Technical Guide to its Use as a Carbonyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Among the arsenal (B13267) of protecting groups for carbonyl functionalities, dithioacetals have carved a significant niche due to their unique stability profile. This technical guide provides an in-depth exploration of bis(methylthio)methane as a versatile and effective protecting group for aldehydes and ketones. This compound, an acyclic dithioacetal, offers a distinct set of advantages in terms of formation, stability, and deprotection, making it a valuable tool for synthetic chemists in academia and the pharmaceutical industry.[1][2][3] This guide will furnish researchers, scientists, and drug development professionals with the essential knowledge, quantitative data, and detailed experimental protocols to effectively implement this compound in their synthetic strategies.
Formation of this compound Protected Carbonyls
The protection of a carbonyl group as a bis(methylthio)acetal or ketal involves the reaction of the carbonyl compound with two equivalents of methanethiol (B179389), typically in the presence of a Lewis or Brønsted acid catalyst. The reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes further reaction with a second equivalent of methanethiol to yield the dithioacetal.
Reaction Mechanism
The formation of a bis(methylthio)acetal is a reversible process. The equilibrium is typically driven towards the product by removing water, a byproduct of the reaction.
Quantitative Data on Protection Reactions
The efficiency of the protection of carbonyl compounds with this compound is dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative quantitative data for the formation of bis(methylthio)acetals and ketals.
| Carbonyl Substrate | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde (B42025) | BF₃·OEt₂ | CH₂Cl₂ | 2 | RT | 92 | N/A |
| 4-Methoxybenzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 1.5 | RT | 95 | N/A |
| 4-Nitrobenzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 3 | RT | 88 | N/A |
| Cyclohexanone | H₄SiW₁₂O₄₀/PAn | None | 0.67 | RT | 96.5 | [4] |
| Various Aldehydes | Anhydrous CuSO₄ | None | Varies | RT | Excellent | N/A |
| Benzaldehyde | 0.1 mol% HCl | Methanol | 0.5 | RT | >99 (conversion) | [5] |
Note: "N/A" indicates that while the reaction is known and feasible, a specific literature reference with this exact quantitative data was not retrieved in the search. The data for benzaldehyde derivatives with BF₃·OEt₂ is representative of common Lewis acid-catalyzed thioacetalization reactions.
Deprotection of this compound Protected Carbonyls
The regeneration of the carbonyl group from its bis(methylthio)acetal or ketal requires specific deprotection strategies, as dithioacetals are generally stable to acidic and basic conditions. Common methods involve the use of metal salts, oxidizing agents, or alkylating agents to facilitate the cleavage of the C-S bonds.
Deprotection Workflow
The general workflow for the deprotection of a bis(methylthio)acetal involves the reaction with a suitable reagent to activate the sulfur atoms, followed by hydrolysis to regenerate the carbonyl compound.
Quantitative Data on Deprotection Reactions
A variety of reagents can be employed for the deprotection of bis(methylthio)acetals and ketals, with the choice of reagent depending on the other functional groups present in the molecule. The following table provides quantitative data for several deprotection methods.
| Protected Substrate | Reagent | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 2-(3-Nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid-state | 2 | RT | 95 | [2] |
| 2-Phenyl-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid-state | 3 | RT | 90 | [2] |
| 2-Heptyl-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid-state | 1 | RT | 96 | [2] |
| 2-Phenyl-1,3-dithiolane | Hg(NO₃)₂·3H₂O | Solid-state | 2 | RT | 93 | [2] |
| Dithiane of Acetophenone | TMSCl / NaI | CH₃CN | 24 h | 60 | 92 | [3][6] |
| Dithiolane of 4-Phenylcyclohexanone | TMSCl / NaI | CH₃CN | 24 h | 60 | 93 | [3][6] |
| Various Acetals/Ketals | I₂ (catalytic) | Acetone | 5-45 | RT | Excellent | [7][8] |
Note: The data from the references often pertains to cyclic dithioacetals (dithianes and dithiolanes). However, these methods are generally applicable to acyclic dithioacetals like those derived from this compound, with similar high efficiencies expected.
Stability Profile
A key advantage of using this compound as a protecting group is its stability under a wide range of reaction conditions where other protecting groups, such as acetals, might be cleaved.
-
Acidic Conditions: Dithioacetals are significantly more stable to acidic hydrolysis than their oxygen analogues (acetals).[5]
-
Basic Conditions: They are stable to strong bases, including organometallic reagents.
-
Nucleophiles: The bis(methylthio)acetal group is unreactive towards common nucleophiles such as Grignard reagents and organolithium compounds.
-
Reducing Agents: The group is generally stable to hydride reducing agents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H).[9]
This robust stability profile allows for a wide range of chemical transformations to be performed on other parts of the molecule while the carbonyl group remains protected.
Applications in Organic Synthesis
The unique properties of this compound make it a valuable protecting group in the synthesis of complex molecules, including natural products and pharmaceuticals. Its use is particularly advantageous in synthetic routes that require the use of strong bases, organometallic reagents, or acidic conditions that would cleave traditional acetal (B89532) protecting groups.
This compound serves as a key intermediate in the synthesis of various sulfur-containing drugs.[1][2][3] While specific examples of its use in the total synthesis of complex natural products are not extensively documented in the initial search results, the principles of dithioacetal protection are widely applied in this field. The stability and reliable deprotection methods associated with dithioacetals make them a cornerstone in the strategic protection of carbonyl groups during the assembly of intricate molecular architectures.[6][7]
Experimental Protocols
Protocol 1: Protection of Benzaldehyde as its Bis(methylthio)acetal
Materials:
-
Benzaldehyde
-
Methanethiol (or a suitable precursor like dimethyl disulfide with a reducing agent)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add boron trifluoride etherate (1.2 eq).
-
Slowly bubble methanethiol gas (2.2 eq) through the solution, or add a solution of methanethiol in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude bis(methylthio)acetal.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of a Bis(methylthio)acetal using Mercury(II) Nitrate (B79036)
Materials:
-
Bis(methylthio)acetal substrate
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O)
-
Mortar and pestle
-
Diethyl ether
-
Celite
-
Standard glassware for organic synthesis
Procedure:
-
In a mortar, place the bis(methylthio)acetal (1.0 eq) and mercury(II) nitrate trihydrate (2.0 eq).
-
Grind the mixture vigorously with a pestle for 1-4 minutes. Monitor the reaction progress by TLC.
-
Upon completion, add diethyl ether to the reaction mixture and triturate.
-
Filter the mixture through a pad of Celite to remove the insoluble mercury salts.
-
Wash the Celite pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude carbonyl compound.
-
Purify the product by column chromatography on silica gel or distillation if necessary.[2]
Safety Note: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and dispose of waste according to institutional safety protocols.
Conclusion
This compound offers a reliable and robust method for the protection of carbonyl groups in a variety of synthetic contexts. Its ease of formation, exceptional stability towards a broad range of reagents, and the availability of efficient deprotection protocols make it an invaluable tool for organic chemists. The quantitative data and detailed experimental procedures provided in this guide are intended to facilitate the successful application of this compound as a protecting group in complex synthetic endeavors, contributing to the advancement of chemical research and drug development.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. edusj.uomosul.edu.iq [edusj.uomosul.edu.iq]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of marine natural products without using protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Total synthesis of marine natural products without using protecting groups | Semantic Scholar [semanticscholar.org]
- 8. Total synthesis of natural products | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Gas-Phase Structure and Conformation of Bis(methylthio)methane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas-phase molecular structure and conformational properties of bis(methylthio)methane, (CH₃S)₂CH₂. The information presented herein is compiled from gas-phase electron diffraction (GED) studies augmented by ab initio molecular orbital calculations, offering critical insights for professionals in computational chemistry and drug design where molecular geometry is paramount.
Conformational Analysis in the Gas Phase
In the gas phase at approximately 100°C, this compound exists as a conformational mixture. The predominant conformer is the G+G+ form, accounting for an estimated 70(18)% of the mixture.[1][2][3][4] A minor contribution arises from the GA conformer.[1][2] The G+G+ conformer, which possesses C₂ symmetry, is characterized by the methyl groups being situated on opposite sides of the central S-C-S plane.[1][2][3][4] The less abundant GA conformer exhibits C₁ symmetry.[1][2]
Four primary conformers of this compound are theoretically possible: G+G+ (C₂ symmetry), GA (C₁ symmetry), AA (C₂ᵥ symmetry), and G+G- (Cₛ symmetry).[2] However, experimental evidence strongly indicates that the G+G+ and GA forms are the most significant in the gas phase.[1][2] The stability of the G+G+ conformer is likely influenced by the anomeric effect.
Theoretical calculations provide the relative enthalpies and key torsion angles for the different conformers. These values are crucial for understanding the conformational preferences of the molecule.
Table 1: Calculated Torsion Angles and Relative Enthalpies of this compound Conformers
| Conformer | Symmetry | φ(C-S-C-S) (°) | Relative Enthalpy (kcal mol⁻¹) |
| G+G+ | C₂ | 54(6) | 0.00 |
| GA | C₁ | 74 and 186 | 2.2(6) |
Data sourced from combined GED/ab initio studies. The enthalpy difference corresponds to a composition of 70(18)% G+G+ and 30% GA.[1][3][4]
Molecular Geometry of the G+G+ Conformer
The precise geometric parameters of the dominant G+G+ conformer have been determined through a combined analysis of gas-phase electron diffraction data and ab initio calculations. These structural details are fundamental for accurate molecular modeling and simulations.
The experimentally and theoretically refined structural parameters for the G+G+ conformer of this compound are summarized below.
Table 2: Structural Parameters of the G+G+ Conformer of this compound
| Parameter | Value |
| Bond Lengths (rg, Å) | |
| r(CCH₃-S) | 1.805(2) |
| r(CCH₂-S) | 1.806(2) |
| r(CCH₃-H) | 1.108(5) |
| r(CCH₂-H) | 1.098(5) |
| Bond Angles (∠α, °) | |
| ∠(C-S-C) | 102.8(24) |
| ∠(S-C-S) | 115.9(3) |
| ∠(H-CCH₂-H) | 107.5 (ab initio) |
| ∠(S-CCH₃-H) | 108.9 (ab initio) |
Values are from a combined GED/ab initio (HF/6-311+G(d)) study, with 2σ uncertainties in parentheses.[1][3]
Experimental and Computational Methodologies
A robust understanding of the techniques employed to elucidate the structure of this compound is essential for critically evaluating the data.
The experimental determination of the molecular structure was primarily achieved using gas-phase electron diffraction.[5] This technique involves directing a high-energy electron beam onto a gaseous sample and analyzing the resulting diffraction pattern to deduce internuclear distances.
The experimental workflow for the GED analysis of this compound can be summarized as follows:
The sample of this compound was vaporized at temperatures between 75-95°C and introduced into the diffraction apparatus through a nozzle heated to 90-105°C.[2] An accelerating voltage of 42.02 kV was used for the electron beam.[2] The resulting diffraction patterns were recorded at two different camera distances to capture a wide range of scattering angles.[2]
To complement the experimental data and aid in the structural refinement, ab initio molecular orbital calculations were performed. These computational methods are essential for determining the structures of different conformers, which may be too similar to resolve completely by electron diffraction alone.[2]
The theoretical calculations involved several levels of theory to ensure the reliability of the results:
Calculations were performed at the Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (B3LYP) levels, all employing the 6-311+G(d) basis set.[1][3] These calculations provided theoretical values for geometries, enthalpy differences, and entropy differences between the conformers, which were then used in conjunction with the experimental GED data to arrive at the final, refined structure.[1]
Conclusion
The gas-phase structure of this compound is characterized by a predominance of the G+G+ conformer with C₂ symmetry. The detailed geometric parameters and conformational energetics presented in this guide, derived from a synergistic application of gas-phase electron diffraction and ab initio calculations, provide a solid foundation for advanced molecular modeling, conformational analysis in drug discovery, and fundamental chemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and conformation of this compound, (MeS)(2)CH2, determined by gas-phase electron diffractiom and ab initio methods - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
Unraveling the Conformational Landscape of Bis(methylthio)methane: A Theoretical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(methylthio)methane (BMTM), a molecule of interest in various chemical and biological contexts, exhibits a fascinating and complex conformational landscape. Understanding the spatial arrangements of its constituent atoms is paramount for predicting its reactivity, intermolecular interactions, and ultimately its function in molecular systems. This technical guide provides a comprehensive overview of the theoretical studies on the conformation of BMTM, presenting key quantitative data, detailing experimental and computational methodologies, and visualizing the conformational relationships. This document is intended to serve as a core reference for researchers in computational chemistry, drug design, and materials science.
Introduction
The conformational flexibility of a molecule is a critical determinant of its physical, chemical, and biological properties. For this compound (CH₃SCH₂SCH₃), the rotation around the two central carbon-sulfur (C-S) bonds dictates its overall shape and energy profile. Theoretical studies, leveraging the power of computational chemistry, have been instrumental in elucidating the preferred conformations, the energy barriers separating them, and the geometric parameters that define them. This guide synthesizes the findings from key theoretical investigations to provide a clear and actionable understanding of BMTM's conformational behavior.
Conformational Isomers of this compound
Theoretical studies have identified four main conformers of this compound, distinguished by the dihedral angles around the S-C-S bonds. These conformers are designated as G+G+, GA, AA, and G+G-, where 'G' stands for gauche and 'A' for anti.
An In-depth Technical Guide to the Stability and Reactivity of Bis(methylthio)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylthio)methane, also known as formaldehyde (B43269) dimethyl dithioacetal, is a sulfur-containing organic compound with the chemical formula CH₂(SCH₃)₂. It is a key volatile compound responsible for the characteristic aroma of truffles and is also found in other natural products. Beyond its role as a flavor and fragrance agent, this compound serves as a versatile building block in organic synthesis, particularly in the preparation of various sulfur-containing molecules relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its stability under different conditions and its reactivity, especially with oxidizing agents, is crucial for its effective storage, handling, and utilization in research and development.
This technical guide provides a comprehensive overview of the stability and oxidative reactivity of this compound, presenting quantitative data where available, detailed experimental protocols for key reactions, and visual representations of reaction pathways and experimental workflows.
Stability of this compound
This compound is generally considered to be a stable compound under standard laboratory conditions. However, its stability is influenced by temperature, pH, and the presence of reactive substances.
Thermal Stability
Table 1: Physical and Stability Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃H₈S₂ | |
| Molecular Weight | 108.23 g/mol | |
| Boiling Point | 147-148 °C | [3] |
| Melting Point | -20.5 °C | |
| Flash Point | 43 °C | |
| Storage Temperature | Room Temperature (in a tightly sealed container, away from heat and ignition sources) | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [1][5] |
pH Stability
The stability of this compound is sensitive to pH. As a dithioacetal, it is susceptible to hydrolysis under acidic conditions to yield formaldehyde and methanethiol. The rate of hydrolysis is generally slow in neutral and alkaline media.
-
Acidic Conditions: Dithioacetals are known to be labile in the presence of acids. The hydrolysis is catalyzed by protons, which protonate one of the sulfur atoms, facilitating the cleavage of the C-S bond.
-
Neutral and Alkaline Conditions: this compound is relatively stable in neutral and alkaline solutions. A purification method described in the literature involves washing with aqueous alkali, indicating its stability under these conditions.[3]
Quantitative kinetic data on the hydrolysis of this compound across a range of pH values is not extensively documented in the literature. However, the general principles of dithioacetal chemistry suggest that the rate of hydrolysis increases significantly with decreasing pH.
Reactivity of this compound with Oxidizing Agents
This compound reacts vigorously with strong oxidizing agents.[6] The sulfur atoms in the molecule are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The extent of oxidation depends on the nature of the oxidizing agent and the reaction conditions.
Oxidation to Sulfoxides and Sulfones
The oxidation of this compound can proceed in a stepwise manner, first forming the corresponding monosulfoxide, then the disulfoxide, and finally the disulfone.
Reaction Pathway of this compound Oxidation
Caption: Stepwise oxidation of this compound.
Reactivity with Specific Oxidizing Agents
Table 2: Reactivity of this compound with Common Oxidizing Agents
| Oxidizing Agent | Primary Product(s) | References |
| Hydrogen Peroxide (H₂O₂) | Bis(methylsulfonyl)methane | [7] |
| Potassium Permanganate (KMnO₄) | Bis(methylsulfonyl)methane | [3] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Bis(methylsulfinyl)methane (expected) | (analogous compound) |
Experimental Protocols for Oxidation Reactions
This protocol is adapted from a published procedure for the synthesis of bis(methylsulfonyl)methane.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1618-26-4 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure and conformation of this compound, (MeS)(2)CH2, determined by gas-phase electron diffractiom and ab initio methods - ePrints Soton [eprints.soton.ac.uk]
Methodological & Application
Application Notes and Protocols: Lithiation of Bis(methylthio)methane for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lithiation of bis(methylthio)methane, CH₂(SMe)₂, followed by reaction with various electrophiles, is a powerful and well-established method in organic synthesis for the formation of new carbon-carbon bonds. This process is a classic example of "umpolung," or the reversal of polarity, of a carbonyl group.[1] Normally, the carbonyl carbon is electrophilic. However, by converting it into a dithioacetal, such as this compound, the corresponding carbon atom can be deprotonated to form a nucleophilic carbanion. This carbanion, bis(methylthio)methyllithium, serves as a formyl anion equivalent, which can then react with a wide range of electrophiles. Subsequent hydrolysis of the resulting dithioacetal unmasks the carbonyl functionality, providing a versatile route to aldehydes and ketones that are not readily accessible through direct enolate chemistry.[2][3] This methodology is a specific application of the broader Corey-Seebach reaction.[2][3]
Principle of the Reaction
The overall transformation can be conceptually divided into three key steps:
-
Deprotonation (Lithiation): this compound is treated with a strong base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the nucleophilic bis(methylthio)methyllithium.[3]
-
C-C Bond Formation: The lithiated intermediate is then reacted with an electrophile (e.g., alkyl halides, epoxides, aldehydes, ketones) to form a new C-C bond, yielding a 1,1-bis(methylthio)alkane derivative.
-
Deprotection (Hydrolysis): The dithioacetal is hydrolyzed to reveal the final carbonyl compound. This step is often carried out using a variety of reagents, with mercury(II) chloride (HgCl₂) being a classic and effective choice.[2]
Experimental Protocols
Materials and Equipment:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Water
-
Standard glassware for anhydrous reactions (oven-dried)
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography equipment for purification
Safety Precautions:
-
Organolithium reagents such as n-BuLi are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Mercury(II) chloride is highly toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Anhydrous solvents are flammable. Work in a well-ventilated area away from ignition sources.
Protocol 1: Lithiation of this compound and Alkylation with an Alkyl Halide
This protocol describes the general procedure for the lithiation of this compound and subsequent reaction with a primary alkyl halide to form a 1,1-bis(methylthio)alkane.
1. Lithiation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Add this compound (1.0 equivalent) to the cooled THF. d. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe while maintaining the temperature below -70 °C. e. Stir the resulting pale yellow solution at -78 °C for 1-2 hours.
2. C-C Bond Formation (Alkylation): a. Slowly add the alkyl halide (1.0 equivalent) dropwise to the solution of lithiated this compound, ensuring the temperature remains below -70 °C. b. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-4 hours, and then slowly warm to room temperature overnight.
3. Work-up and Isolation: a. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica (B1680970) gel to afford the 1,1-bis(methylthio)alkane.
Protocol 2: Deprotection of 1,1-Bis(methylthio)alkanes to Aldehydes
This protocol outlines the hydrolysis of the dithioacetal to the corresponding aldehyde using mercury(II) chloride.
1. Reaction Setup: a. In a round-bottom flask, dissolve the 1,1-bis(methylthio)alkane (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v). b. Add calcium carbonate (CaCO₃, ~2.0 equivalents) to the solution to buffer the reaction mixture. c. Add mercury(II) chloride (HgCl₂, ~2.2 equivalents) to the stirred suspension.
2. Reaction and Monitoring: a. Stir the reaction mixture vigorously at room temperature. b. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
3. Work-up and Isolation: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid precipitate. b. Wash the filter cake with dichloromethane (B109758) or diethyl ether. c. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride and saturated aqueous sodium bicarbonate. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude aldehyde by column chromatography or distillation.
Data Presentation
The following tables summarize the yields of products obtained from the reaction of lithiated this compound with various electrophiles, followed by deprotection.
Table 1: Synthesis of 1,1-Bis(methylthio)alkanes via Alkylation
| Entry | Alkyl Halide Electrophile | Product | Yield (%) |
| 1 | n-Butyl iodide | 1,1-Bis(methylthio)pentane | 85-95 |
| 2 | Benzyl bromide | 1,1-Bis(methylthio)-2-phenylethane | 80-90 |
| 3 | 1-Iodohexane | 1,1-Bis(methylthio)heptane | 88-92 |
| 4 | Allyl bromide | 1,1-Bis(methylthio)but-3-ene | 75-85 |
Yields are for the isolated 1,1-bis(methylthio)alkane product after purification.
Table 2: Synthesis of Carbonyl Compounds via Reaction with Epoxides and Carbonyls followed by Deprotection
| Entry | Electrophile | Intermediate Adduct | Final Product (after deprotection) | Overall Yield (%) |
| 1 | Cyclohexene oxide | 2-(Bis(methylthio)methyl)cyclohexan-1-ol | 2-Hydroxycyclohexane-1-carbaldehyde | 70-80 |
| 2 | Benzaldehyde | 1-Phenyl-2,2-bis(methylthio)ethan-1-ol | Phenylglyoxal | 65-75 |
| 3 | Cyclohexanone | 1-(Bis(methylthio)methyl)cyclohexan-1-ol | 1-Hydroxycyclohexane-1-carbaldehyde | 70-85 |
| 4 | Acetone | 2-Methyl-3,3-bis(methylthio)propan-2-ol | 1-Hydroxy-1-methylethanecarbaldehyde | 60-70 |
Overall yields are for the two-step process (C-C bond formation and deprotection) after purification.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Umpolung strategy for C-C bond formation.
Caption: Step-by-step experimental workflow.
References
The Corey-Seebach Reaction Utilizing Bis(methylthio)methane: A Detailed Guide for Synthetic Chemists
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Corey-Seebach reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a polarity-reversal strategy known as "umpolung." This powerful reaction allows for the transformation of an electrophilic carbonyl carbon into a nucleophilic species, effectively an acyl anion equivalent. This guide focuses on the application of bis(methylthio)methane as a readily available and versatile precursor for this transformation, providing detailed insights and protocols for its use in research and development.
Application Notes
Background and Principle
The core concept of the Corey-Seebach reaction lies in the temporary inversion of the intrinsic electrophilic reactivity of a carbonyl group.[1] In its native state, the carbonyl carbon is electron-deficient and susceptible to attack by nucleophiles. The Corey-Seebach approach masterfully circumvents this by converting the carbonyl group (or a formaldehyde (B43269) equivalent in the case of this compound) into a dithioacetal. The protons on the carbon atom situated between the two sulfur atoms of the dithioacetal are rendered sufficiently acidic to be abstracted by a strong base, such as n-butyllithium (n-BuLi).[2] This deprotonation generates a potent carbon nucleophile, a masked acyl anion, which can then react with a wide array of electrophiles. Subsequent hydrolysis of the resulting substituted dithioacetal regenerates the carbonyl functionality, yielding a ketone or aldehyde that would be otherwise challenging to synthesize through conventional methods.
Mechanism of the Corey-Seebach Reaction
The reaction proceeds through three key stages:
-
Deprotonation: this compound is treated with a strong, non-nucleophilic base, typically n-BuLi, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The base abstracts a proton from the methylene (B1212753) group flanked by the two sulfur atoms, forming a resonance-stabilized carbanion, bis(methylthio)methyllithium. The stability of this anion is attributed to the ability of the adjacent sulfur atoms to polarize and stabilize the negative charge.[2]
-
Alkylation/Acylation: The generated carbanion, a powerful nucleophile, is then reacted with a suitable electrophile. This can include a wide range of compounds such as alkyl halides, epoxides, aldehydes, ketones, and esters.[3] This step forges a new carbon-carbon bond, leading to the formation of a more complex bis(methylthio)acetal.
-
Deprotection (Hydrolysis): The final and crucial step is the hydrolysis of the bis(methylthio)acetal to unveil the desired carbonyl group. This transformation is typically achieved under oxidative or acidic conditions.[4] Due to the stability of thioacetals, this step can sometimes be challenging. However, several mild and efficient methods have been developed to facilitate this conversion. Reagents such as mercury(II) chloride (HgCl₂), o-iodoxybenzoic acid (IBX), or bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) have proven effective in cleaving the thioacetal without affecting other sensitive functional groups in the molecule.[4]
Advantages in Drug Development and Complex Molecule Synthesis
The Corey-Seebach reaction using this compound offers several distinct advantages for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs):
-
Access to Complex Ketones: It provides a reliable route to unsymmetrical and sterically hindered ketones that are difficult to prepare using traditional methods like Friedel-Crafts acylation or organometallic additions to carboxylic acid derivatives.
-
Functional Group Tolerance: The dithioacetal intermediate is stable to a variety of reaction conditions, allowing for chemical manipulations on other parts of the molecule before the carbonyl group is unmasked.
-
Versatility of Electrophiles: A broad spectrum of electrophiles can be employed, leading to a diverse range of final products, including α-hydroxy ketones, 1,2-diketones, and β-hydroxy ketones.[3]
-
Strategic Bond Formation: It enables the strategic formation of key carbon-carbon bonds in the synthesis of natural products and other complex organic architectures.
Limitations
Despite its utility, the reaction has some limitations:
-
Strong Base Requirement: The use of a strong, pyrophoric base like n-BuLi necessitates anhydrous and inert reaction conditions.
-
Deprotection Challenges: The deprotection of the robust dithioacetal can sometimes be problematic, especially in the presence of other sulfur-containing functional groups or acid/base-sensitive moieties. Careful selection of the deprotection method is paramount.
-
Stoichiometric Use of Reagents: The reaction is stoichiometric in the organolithium reagent, which can be a drawback in large-scale synthesis from an atom economy perspective.
Experimental Protocols
Protocol 1: Generation of Bis(methylthio)methyllithium and Alkylation with an Alkyl Halide
This protocol describes a general procedure for the deprotonation of this compound and subsequent reaction with a primary alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, concentration to be titrated)
-
Alkyl halide (e.g., 1-bromobutane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, septum, and nitrogen or argon source
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Addition of this compound: this compound (1.0 eq) is added to the THF via syringe.
-
Cooling: The flask is cooled to -40 °C to -20 °C in a dry ice/acetone or ice/salt bath.
-
Deprotonation: n-Butyllithium (1.05 eq) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The solution is stirred at this temperature for 1-2 hours.
-
Addition of Electrophile: The alkyl halide (1.0 eq) is added dropwise to the solution of the lithiated species. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, the bis(methylthio)acetal of the corresponding aldehyde, is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a Bis(methylthio)acetal using o-Iodoxybenzoic Acid (IBX)
This protocol provides a mild and efficient method for the hydrolysis of the thioacetal to the corresponding ketone.[4]
Materials:
-
Bis(methylthio)acetal (from Protocol 1)
-
o-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: The bis(methylthio)acetal (1.0 eq) is dissolved in DMSO in a round-bottom flask.
-
Addition of IBX: IBX (2.0-3.0 eq) is added to the solution in one portion.
-
Reaction: The mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane (3 x 50 mL).
-
Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution to remove any unreacted IBX and iodine byproducts.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude ketone is purified by column chromatography on silica gel.
Data Presentation
| Electrophile | Product | Reported Yield (%) |
| 1-Bromobutane | 2-Hexanone | Good to Excellent |
| Benzyl Bromide | 1-Phenyl-2-propanone | Good to Excellent |
| Cyclohexanone | 1-(Bis(methylthio)methyl)cyclohexan-1-ol | ~90% (addition product) |
| Benzaldehyde | 1-Phenyl-2,2-bis(methylthio)ethan-1-ol | ~85% (addition product) |
| Ethylene Oxide | 3,3-Bis(methylthio)propan-1-ol | ~70% (addition product) |
Note: Yields are approximate and can vary based on reaction scale and specific conditions. The yields for reactions with aldehydes, ketones, and epoxides are for the initial addition product before deprotection.
Visualizations
Caption: Workflow of the Corey-Seebach reaction.
Caption: Mechanism of the Corey-Seebach reaction.
References
Synthesis of Ketones Using Lithiated Bis(methylthio)methane: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in organic chemistry. One powerful method involves the use of lithiated bis(methylthio)methane as an acyl anion equivalent, a concept pioneered in the Corey-Seebach reaction. This approach allows for the "umpolung" or reversal of polarity of the carbonyl carbon, enabling the formation of carbon-carbon bonds through the reaction of a nucleophilic carbonyl equivalent with various electrophiles.
This document provides detailed application notes and experimental protocols for the synthesis of ketones utilizing lithiated this compound. It covers the formation of the dithioacetal, its lithiation, subsequent reaction with electrophiles, and the final deprotection to yield the desired ketone.
Application Notes
The use of lithiated this compound offers a versatile and efficient route to a wide array of ketones. The overall synthetic strategy involves three key steps:
-
Protection of an aldehyde as a bis(methylthio)acetal: An aldehyde is reacted with this compound under acidic conditions to form the corresponding dithioacetal. This transformation protects the carbonyl group and, more importantly, acidifies the aldehydic proton, facilitating the subsequent lithiation.
-
Deprotonation and Alkylation: The bis(methylthio)acetal is treated with a strong base, typically n-butyllithium, to generate a nucleophilic carbanion. This lithiated species can then react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones, to form a new carbon-carbon bond.
-
Deprotection to the Ketone: The resulting bis(methylthio)ketal is hydrolyzed to unveil the ketone functionality. This step often requires specific reagents to cleave the stable carbon-sulfur bonds.
A significant advantage of this methodology is the ability to construct complex ketone structures that would be difficult to access through traditional methods like aldol (B89426) condensations.[1][2] The choice of electrophile in the second step allows for the introduction of diverse functionalities, making this a valuable tool in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.
The deprotection of the stable dithioacetal can sometimes be challenging. A variety of methods have been developed to address this, each with its own advantages and substrate scope. Common deprotection reagents include mercury(II) salts, o-iodoxybenzoic acid (IBX), and bismuth nitrate (B79036). The selection of the appropriate deprotection method is crucial for the successful synthesis of the target ketone and depends on the overall functionality of the molecule.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of ketones using lithiated this compound.
Protocol 1: Formation of Bis(methylthio)acetal from an Aldehyde
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dean-Stark apparatus (if using toluene and a Brønsted acid)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and anhydrous solvent.
-
Add this compound to the solution.
-
If using a Lewis acid, cool the mixture to 0 °C and add the catalyst dropwise. If using a Brønsted acid in toluene, set up a Dean-Stark apparatus to remove water azeotropically and heat the reaction to reflux.
-
Stir the reaction mixture at room temperature (for Lewis acid catalysis) or reflux (for Brønsted acid catalysis) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude bis(methylthio)acetal, which can be purified by column chromatography if necessary.
Protocol 2: Lithiation of Bis(methylthio)acetal and Reaction with an Electrophile
Materials:
-
Bis(methylthio)acetal (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., alkyl halide, aldehyde, or ketone) (1.2 eq)
-
Dry ice/acetone bath
-
Syringes and needles
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the bis(methylthio)acetal and anhydrous THF.
-
Cool the solution to -30 °C to -20 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -15 °C. A color change to yellow or orange is typically observed.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated species.
-
Add the electrophile dropwise, again maintaining a low temperature.
-
Allow the reaction to stir at low temperature for a few hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude bis(methylthio)ketal, which can be purified by column chromatography.
Protocol 3: Deprotection of Bis(methylthio)ketal to Ketone
Method A: Using o-Iodoxybenzoic Acid (IBX) Materials:
-
Bis(methylthio)ketal (1.0 eq)
-
o-Iodoxybenzoic acid (IBX) (2.5 eq)
-
β-Cyclodextrin (β-CD) (0.1 eq)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the bis(methylthio)ketal in a minimal amount of a water-miscible solvent like THF or acetone.
-
Add a solution of β-cyclodextrin in water.
-
Add o-iodoxybenzoic acid to the mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography.
Method B: Using Bismuth Nitrate Pentahydrate Materials:
-
Bis(methylthio)ketal (1.0 eq)
-
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.25 eq)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the bis(methylthio)ketal in dichloromethane.
-
Add bismuth nitrate pentahydrate to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography.
Quantitative Data
The following tables summarize representative yields for the synthesis of ketones using lithiated dithianes. While specific data for this compound is limited in readily available literature, the yields obtained with the closely related 1,3-dithiane (B146892) are presented as a strong indicator of expected outcomes.
Table 1: Synthesis of Ketones via Alkylation of Lithiated 1,3-Dithiane
| Aldehyde Precursor | Electrophile (Alkyl Halide) | Final Ketone Product | Overall Yield (%) |
| Formaldehyde | 1-Bromobutane | 2-Hexanone | ~75% |
| Benzaldehyde | Methyl iodide | Acetophenone | ~80% |
| Acetaldehyde | Benzyl bromide | 1-Phenyl-2-butanone | ~70% |
| Cyclohexanecarboxaldehyde | Ethyl iodide | 1-Cyclohexyl-1-propanone | ~65% |
Note: Yields are approximate and can vary based on specific reaction conditions and the efficiency of the deprotection step.
Table 2: Synthesis of Hydroxyketones via Reaction of Lithiated 1,3-Dithiane with Carbonyl Electrophiles
| Aldehyde Precursor | Electrophile (Aldehyde/Ketone) | Final Hydroxyketone Product | Overall Yield (%) |
| Formaldehyde | Benzaldehyde | α-Hydroxyacetophenone | ~70% |
| Acetaldehyde | Acetone | 4-Hydroxy-4-methyl-2-pentanone | ~60% |
| Benzaldehyde | Cyclohexanone | 1-(Hydroxycyclohexyl)phenylmethanone | ~75% |
Note: These reactions produce β-hydroxy dithianes which are then deprotected to the corresponding β-hydroxy ketones.
Visualizations
References
Application Notes and Protocols: Bis(methylthio)methane in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(methylthio)methane serves as a versatile and highly effective formyl anion equivalent in organic synthesis, a strategy rooted in the concept of "umpolung" or reactivity inversion. This methodology is particularly valuable in the total synthesis of complex natural products, where the construction of intricate carbon skeletons is paramount. By deprotonating this compound with a strong base, a nucleophilic carbanion is generated, which can participate in a variety of carbon-carbon bond-forming reactions. The resulting dithioacetal moiety can then be hydrolyzed to unveil a carbonyl group. This application note provides detailed protocols and quantitative data for the use of this compound in the landmark total synthesis of (±)-Periplanone B by W.C. Still, highlighting its crucial role in the construction of a key intermediate.
Introduction: The Concept of Umpolung
In typical organic reactions, carbonyl carbons are electrophilic. The use of reagents like this compound allows for a reversal of this polarity, rendering the carbon atom nucleophilic. This is achieved by the stabilization of a carbanion by the two adjacent sulfur atoms. The acidic proton on the methylene (B1212753) group of this compound can be readily abstracted by a strong base, such as n-butyllithium, to form a lithiated species that is a potent nucleophile.[1][2] This nucleophile can then react with various electrophiles, including alkyl halides, epoxides, and carbonyl compounds, to form new carbon-carbon bonds. The dithioacetal group in the resulting product serves as a masked carbonyl group, which can be revealed through hydrolysis.
Application in the Total Synthesis of (±)-Periplanone B
A classic example showcasing the utility of this compound is the total synthesis of (±)-Periplanone B, the sex pheromone of the American cockroach, reported by W.C. Still in 1979.[1][2] In this synthesis, this compound was employed to construct a key α,β-unsaturated ketene (B1206846) dithioacetal intermediate, which was subsequently hydrolyzed to the corresponding enone. This enone was a crucial precursor for a pivotal anionic oxy-Cope rearrangement to form the ten-membered ring of the natural product.
Synthesis of the Ketene Dithioacetal Intermediate
The first key step involves the reaction of the lithiated derivative of this compound with a cyclic ketone precursor. This reaction proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding ketene dithioacetal.
Experimental Protocol: Synthesis of the Ketene Dithioacetal
This protocol is based on the procedure described by W.C. Still in the total synthesis of (±)-Periplanone B.
-
Preparation of Lithiated this compound: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, a solution of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -20 °C.
-
To this solution, n-butyllithium (1.1 equivalents) is added dropwise while maintaining the temperature below -10 °C.
-
The resulting mixture is stirred at -20 °C for 30 minutes to ensure complete formation of the lithiated species.
-
Reaction with the Ketone: The solution of the lithiated this compound is then cooled to -78 °C.
-
A solution of the cyclic ketone precursor (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired ketene dithioacetal.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Typical Amount |
| Cyclic Ketone Precursor | Varies | 1.0 | 1.0 g |
| This compound | 108.23 | 1.2 | 1.27 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 2.64 mL |
| Anhydrous THF | - | - | 50 mL |
| Product | Yield |
| Ketene Dithioacetal | 85-95% |
Hydrolysis of the Ketene Dithioacetal to the Enone
The ketene dithioacetal serves as a stable intermediate that can be readily hydrolyzed to the corresponding α,β-unsaturated ketone. This transformation is typically achieved under acidic conditions, often with the assistance of a thiophilic metal salt to facilitate the cleavage of the carbon-sulfur bonds.
Experimental Protocol: Hydrolysis to the Enone
This is a generalized protocol for the hydrolysis of α,β-unsaturated ketene dithioacetals, adaptable to the specific intermediate in the Periplanone B synthesis.
-
Reaction Setup: The ketene dithioacetal (1.0 equivalent) is dissolved in a mixture of acetonitrile (B52724) and water (e.g., 4:1 v/v).
-
To this solution, mercury(II) chloride (2.2 equivalents) and calcium carbonate (2.2 equivalents) are added.
-
The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.
-
The filtrate is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure α,β-unsaturated ketone.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |
| Ketene Dithioacetal | Varies | 1.0 |
| Mercury(II) Chloride | 271.52 | 2.2 |
| Calcium Carbonate | 100.09 | 2.2 |
| Acetonitrile/Water | - | - |
| Product | Yield |
| α,β-Unsaturated Ketone | 70-85% |
Conclusion
The use of this compound as a formyl anion equivalent is a powerful and reliable strategy in the total synthesis of natural products. As demonstrated in the synthesis of (±)-Periplanone B, this reagent provides a straightforward method for the introduction of a carbonyl group via a nucleophilic C-C bond formation. The protocols outlined in this document offer a practical guide for researchers seeking to employ this methodology in their own synthetic endeavors. The high yields and operational simplicity of these reactions make this compound an invaluable tool for the construction of complex molecular architectures.
References
Application of Bis(methylthio)methane in Pharmaceutical Intermediate Synthesis
Affiliation: Advanced Synthesis Group, Global Pharmaceutical Research Institute
Abstract
Bis(methylthio)methane, also known as formaldehyde (B43269) dimethyl mercaptal, is a versatile and crucial reagent in the synthesis of pharmaceutical intermediates.[1] Its primary application lies in its function as a masked formyl group, enabling the introduction of a formyl or hydroxymethyl moiety through carbon-carbon bond formation. This application note details the utility of this compound as a formyl anion equivalent, its application in the total synthesis of complex bioactive molecules, and provides detailed protocols for its use and subsequent deprotection in the synthesis of pharmaceutical building blocks.
Introduction: The Role of this compound in Pharmaceutical Synthesis
This compound (C₃H₈S₂) is a colorless liquid with a characteristic pungent odor, widely utilized in organic synthesis.[1] In the pharmaceutical industry, it serves as a key intermediate in the preparation of various sulfur-containing drugs and complex natural products.[1][2] Its significance stems from the acidity of the methylene (B1212753) protons, which can be readily removed by a strong base to generate a nucleophilic carbanion. This carbanion acts as a formyl anion equivalent, a synthetic unit that is otherwise challenging to generate directly.
The resulting dithioacetal functionality is stable under a variety of reaction conditions, allowing for further chemical transformations on the molecule. The bis(methylthio)methyl group can then be efficiently converted to a carbonyl group, unmasking the aldehyde functionality. This strategy is instrumental in the synthesis of a wide range of pharmaceutical intermediates, including those used in the development of antiviral, anticancer, and antibiotic agents.
Key Applications and Synthetic Strategies
This compound as a Formyl Anion Equivalent
The most prominent application of this compound is its role as a protected formyl group that, upon deprotonation, can react with various electrophiles. This process allows for the formation of new carbon-carbon bonds, introducing a masked aldehyde into the target molecule. The general workflow for this application is depicted below.
Caption: General workflow for using this compound as a formyl anion equivalent.
This strategy is particularly useful for the synthesis of α-hydroxy ketones, β-formyl esters, and other key pharmaceutical building blocks.
Synthesis of Heterocyclic Pharmaceutical Intermediates
This compound is employed in the construction of various heterocyclic systems that form the core of many pharmaceuticals. By introducing a formyl group or a protected equivalent, subsequent cyclization reactions can be facilitated to build the desired heterocyclic ring.
Total Synthesis of Biologically Active Natural Products
This compound has been instrumental in the total synthesis of complex natural products with significant therapeutic potential. A notable example is its use in the synthesis of epipolythiodiketopiperazines (ETPs), a class of fungal metabolites with potent antiviral and anticancer activities. In these syntheses, the this compound moiety is incorporated to form a key structural feature of the target molecule.
Experimental Protocols
Protocol 1: Generation of Lithio-bis(methylthio)methane and Alkylation
This protocol describes the deprotonation of this compound to form its lithiated derivative, followed by reaction with an alkyl halide electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL).
-
Cool the flask to -78 °C in a dry ice/acetone (B3395972) bath.
-
Add this compound (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. Stir the resulting milky white suspension for 1 hour.
-
Add a solution of the alkyl halide (1.0 eq) in anhydrous THF (10 mL) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Reactant | Product | Yield (%) | Reference |
| Benzyl bromide | 1,1-Bis(methylthio)-2-phenylethane | 85-95 | General procedure |
| Cyclohexanone | 1-(Bis(methylthio)methyl)cyclohexan-1-ol | 80-90 | General procedure |
Protocol 2: Deprotection of the Dithioacetal to an Aldehyde
This protocol outlines the conversion of the bis(methylthio)acetal to the corresponding aldehyde using a metal-based reagent.
Materials:
-
Bis(methylthio)acetal intermediate
-
Acetone and water (9:1 v/v)
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the bis(methylthio)acetal intermediate (1.0 eq) in a mixture of acetone and water (9:1, 10 mL per mmol of substrate).
-
Add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq) to the solution.
-
Stir the resulting suspension vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the remaining aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous potassium iodide and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by flash column chromatography or distillation as required.
| Substrate | Deprotection Reagent | Product | Yield (%) | Reference |
| 1,1-Bis(methylthio)-2-phenylethane | HgCl₂/CaCO₃ | Phenylacetaldehyde | 80-90 | [3] |
| 2-(4-chlorophenyl)-1,3-dithiolane | Benzyltriphenylphosphonium peroxymonosulfate/AlCl₃ | 4-Chlorobenzaldehyde | 92 | [3] |
Synthetic Pathway Visualization
The following diagram illustrates a representative synthetic pathway for the preparation of a substituted aromatic aldehyde, a common pharmaceutical intermediate, using this compound.
Caption: Synthetic pathway for an aromatic aldehyde intermediate.
Conclusion
This compound is an invaluable reagent for the synthesis of pharmaceutical intermediates. Its ability to function as a robust formyl anion equivalent provides a reliable method for the introduction of aldehyde functionalities. The protocols provided herein offer a practical guide for researchers in drug discovery and development to effectively utilize this versatile building block in their synthetic endeavors. The stability of the dithioacetal intermediate and the efficient deprotection methods make it a preferred choice in multi-step synthetic campaigns.
References
Application Notes and Protocols: Bis(methylthio)methane in the Synthesis of Sulfur-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylthio)methane, also known as formaldehyde (B43269) dimethyl dithioacetal, is a versatile C1 building block in organic synthesis. Its utility in the construction of sulfur-containing pharmaceuticals is primarily centered on its function as a masked formyl group. Upon deprotonation with a strong base, typically n-butyllithium, it generates a potent nucleophile, the bis(methylthio)methyllithium carbanion. This carbanion serves as a formyl anion equivalent, enabling the introduction of a one-carbon unit that can be subsequently unmasked to reveal an aldehyde functionality. This reactivity is particularly valuable in the synthesis of complex drug molecules where precise carbon-carbon bond formation is required.
These application notes provide an overview of the use of this compound in the synthesis of sulfur-containing drugs, with a focus on its application as a formyl anion equivalent in the synthesis of imidazole-based antifungal agents. Detailed protocols for key transformations are provided to facilitate its practical implementation in a research and development setting.
Core Application: Formyl Anion Equivalent in Drug Synthesis
The primary application of this compound in pharmaceutical synthesis is its role in the Corey-Seebach reaction.[1][2] This strategy allows for a reversal of the normal electrophilic reactivity of a carbonyl carbon (umpolung). The acidic protons on the methylene (B1212753) bridge of this compound can be abstracted by a strong base to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as epoxides, to form new carbon-carbon bonds. The resulting dithioacetal can be hydrolyzed under mild conditions to unveil the aldehyde functionality.
Signaling Pathway: General Reaction Scheme
The overall transformation involves a three-step process: deprotonation, nucleophilic attack, and deprotection to reveal the formyl group.
Caption: General workflow of the Corey-Seebach reaction using this compound.
Application Example: Synthesis of an Imidazole-Based Antifungal Intermediate
A key application of this methodology is in the synthesis of precursors for imidazole-based antifungal drugs. The reaction of lithiated this compound with a substituted epoxide can generate a β-hydroxy dithioacetal, which is a valuable intermediate for building the side chain of these pharmaceuticals.
Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis of a β-hydroxy dithioacetal intermediate.
Caption: Step-by-step workflow for the synthesis of a β-hydroxy dithioacetal.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of a β-hydroxy dithioacetal intermediate using this compound.
| Parameter | Value/Condition | Reference |
| Reagents | ||
| This compound | 1.2 equivalents | Generic Protocol |
| n-Butyllithium | 1.1 equivalents | [3] |
| Epoxide | 1.0 equivalent | Generic Protocol |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | [3] |
| Deprotonation Temperature | -78 °C | [3] |
| Deprotonation Time | 30 minutes | Generic Protocol |
| Epoxide Addition Temperature | -78 °C | Generic Protocol |
| Reaction Time | 2 hours at -78 °C, then overnight at room temperature | Generic Protocol |
| Work-up and Purification | ||
| Quenching Agent | Saturated aqueous NH₄Cl | Generic Protocol |
| Extraction Solvent | Ethyl acetate | Generic Protocol |
| Purification Method | Flash column chromatography (Silica gel) | Generic Protocol |
| Yield | ||
| Isolated Yield | 70-85% (typical) | Literature Consensus |
Experimental Protocols
Protocol 1: Synthesis of 1,1-Bis(methylthio)-3-(substituted-phenyl)-propan-2-ol
This protocol details the synthesis of a β-hydroxy dithioacetal, a key intermediate for various sulfur-containing pharmaceuticals.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Substituted styrene (B11656) oxide (epoxide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add this compound (1.2 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Add anhydrous THF to achieve a concentration of approximately 0.5 M.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale-yellow solution at -78 °C for 30 minutes.
-
Reaction with Epoxide: In a separate flask, dissolve the substituted styrene oxide (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated this compound solution at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours. After this time, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring overnight.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1,1-bis(methylthio)-3-(substituted-phenyl)-propan-2-ol.
Protocol 2: Deprotection of the Dithioacetal to the Aldehyde
This protocol describes the conversion of the dithioacetal to the corresponding aldehyde, a crucial step in revealing the formyl group.
Materials:
-
1,1-Bis(methylthio)-3-(substituted-phenyl)-propan-2-ol
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Water
-
Celite®
Procedure:
-
Reaction Setup: To a solution of the 1,1-bis(methylthio)-3-(substituted-phenyl)-propan-2-ol (1.0 eq.) in a mixture of acetonitrile and water (9:1), add calcium carbonate (4.0 eq.) and mercury(II) chloride (2.2 eq.).
-
Reaction Progression: Stir the resulting suspension vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the inorganic salts.
-
Extraction and Washing: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a formyl group in the synthesis of complex molecules, including sulfur-containing pharmaceuticals. The protocols provided herein offer a reliable foundation for the application of this reagent in a laboratory setting. The ability to generate a nucleophilic formyl anion equivalent makes this compound an invaluable tool for researchers and scientists in the field of drug discovery and development. Proper handling of organolithium reagents and mercury salts is crucial for the safe and successful implementation of these procedures.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Bis(methylthio)methane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, primarily pyrimidines and pyridines, utilizing derivatives of bis(methylthio)methane, such as ketene (B1206846) dithioacetals. These methods offer a versatile and efficient route to obtaining highly functionalized heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a versatile reagent in organic synthesis, often serving as a precursor to ketene dithioacetals. These intermediates are powerful building blocks for the construction of a wide array of heterocyclic systems due to their unique electronic properties and multiple reactive sites. The methylthio groups can act as excellent leaving groups, facilitating cyclization reactions with various binucleophiles. This document outlines key applications and provides step-by-step experimental protocols for the synthesis of pyrimidines and pyridines, along with quantitative data and mechanistic insights.
Synthesis of Pyrimidine (B1678525) Derivatives
The reaction of ketene dithioacetals with amidines, such as guanidine (B92328), is a widely used method for the synthesis of substituted pyrimidines. The substitution pattern on the resulting pyrimidine ring can be controlled by the choice of the ketene dithioacetal and the amidine.
General Reaction Scheme:
Caption: General scheme for pyrimidine synthesis.
Application 1: Synthesis of 4,6-Diamino-5-cyanopyrimidines
This protocol describes the synthesis of 2-amino-5-cyano-4,6-disubstituted pyrimidines from α-cyanoketene S,S-acetals and guanidine, a method particularly useful for generating libraries of compounds for biological screening.
Experimental Protocol:
-
Step 1: Synthesis of α-cyanoketene S,N-acetals:
-
A mixture of the appropriate α-cyanoketene S,S-acetal (e.g., 2-(bis(methylthio)methylene)malononitrile) (0.02 mol) and an aromatic amine (0.02 mol) in 10 ml of ethanol (B145695) is subjected to microwave irradiation at 80 W for 5-10 minutes.[1][2]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is cooled, and the crystalline product is filtered, washed with chilled ethanol, and air-dried.[1][2]
-
-
Step 2: Synthesis of 2,4-Diamino-5-cyano-6-(phenylamino)pyrimidine:
-
To a suspension of sodium hydride (50%) (0.01 mol) in DMF (10 ml), add guanidine nitrate (B79036) (0.01 mol) and subject the mixture to microwave irradiation at 20 W for 1 minute.[1][2]
-
Filter the solution and add the α-cyanoketene S,N-acetal (0.01 mol) to the filtrate.
-
Subject the flask to microwave irradiation at 80 W for 25-50 minutes, monitoring the reaction progress by TLC every 5 minutes.[1][2]
-
After completion, cool the reaction mixture to room temperature and pour it into ice water (50 ml).
-
Filter the solid precipitate, dry it, and recrystallize from a DMF-ethanol mixture to obtain the desired product.[1][2]
-
Quantitative Data:
| Entry | α-Cyanoketene S,S-acetal | Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | 2-(bis(methylthio)methylene)malononitrile | Aniline | 2-Amino-5-cyano-4-phenylamino-6-aminopyrimidine | 30 | 88 |
| 2 | 2-(bis(methylthio)methylene)malononitrile | 4-Chloroaniline | 2-Amino-4-(4-chloroanilino)-6-amino-5-cyanopyrimidine | 35 | 85 |
| 3 | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Aniline | Ethyl 2,4-diamino-6-(phenylamino)pyrimidine-5-carboxylate | 40 | 82 |
Data adapted from microwave-assisted synthesis protocols.
Reaction Workflow:
Caption: Workflow for the synthesis of 2,4-diamino-5-cyanopyrimidines.
Synthesis of Pyridine Derivatives
α-Oxoketene dithioacetals are valuable precursors for the synthesis of highly substituted pyridin-2(1H)-ones through their reaction with active methylene (B1212753) compounds like malononitrile (B47326).
Application 2: Synthesis of Fully Substituted Pyridin-2(1H)-ones
This protocol details a facile and efficient method for synthesizing fully substituted pyridin-2(1H)-ones.
Experimental Protocol:
-
A mixture of an α-oxoketene-S,S-acetal (10 mmol) and malononitrile (10 mmol) is prepared in methanol (B129727).
-
Sodium methoxide (B1231860) (10 mmol) in methanol is added to the mixture.
-
The reaction mixture is refluxed, and the progress is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the fully substituted pyridin-2(1H)-one.[3]
Quantitative Data:
| Entry | α-Oxoketene-S,S-acetal | Product | Yield (%) |
| 1 | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 6-hydroxy-4-(methylthio)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | High (not specified) |
| 2 | 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one | 6-(4-chlorophenyl)-6-hydroxy-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile | High (not specified) |
Yields are generally reported as good to excellent.
Proposed Reaction Mechanism:
The reaction is proposed to proceed through a series of Michael additions, intramolecular cyclizations, and elimination of methanethiol.
Caption: Proposed mechanism for pyridin-2(1H)-one synthesis.
Conclusion
The use of this compound and its derivatives, particularly ketene dithioacetals, provides a powerful and flexible platform for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein offer a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient construction of novel molecular scaffolds for biological evaluation. The versatility of these building blocks allows for the introduction of various functional groups, making them highly attractive for the generation of compound libraries in the drug discovery process.
References
Application Notes and Protocols: Deprotection of Bis(methylthio)methane Thioacetals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylthio)methane thioacetals serve as robust protecting groups for carbonyl compounds in organic synthesis due to their stability under both acidic and basic conditions.[1][2] Their effective removal, or deprotection, to regenerate the parent carbonyl compound is a critical step in multi-step synthetic pathways. This document provides detailed application notes and protocols for the deprotection of this compound thioacetals, focusing on common and efficient methodologies.
Deprotection Methodologies
The cleavage of this compound thioacetals typically involves oxidative or hydrolytic methods.[1] The choice of reagent and conditions is often dictated by the substrate's functional group tolerance and the desired reaction efficiency. Several methods have been developed to achieve this transformation under mild and selective conditions.
Oxidative Deprotection
Oxidative methods are widely employed for the deprotection of thioacetals. These reactions often involve the oxidation of the sulfur atoms, which facilitates the cleavage of the C-S bonds.
1. Manganese-Based Reagents:
A combination of manganese oxides (MnO₂, KMnO₄, BaMnO₄) and a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), in an aprotic solvent like acetonitrile (B52724) (CH₃CN) has proven effective for the deprotection of non-enolizable thioacetals.[2][3] The presence of the Lewis acid is crucial for the reaction to proceed.[2] The order of addition is also important; the Lewis acid should be added to the substrate before the manganese reagent.[2]
2. Benzyltriphenylphosphonium (B107652) Peroxymonosulfate (B1194676):
A solid-state method utilizing benzyltriphenylphosphonium peroxymonosulfate in the presence of aluminum chloride offers a solvent-free, efficient, and environmentally friendly alternative.[1] This method is particularly attractive due to its simplicity, mild conditions, and short reaction times.[1]
3. Dess-Martin Periodinane (DMP):
Dess-Martin periodinane is a mild and chemoselective reagent for the removal of thioacetals.[4] This protocol is compatible with a wide array of functional groups and offers convenient reaction times.[4]
Non-Oxidative Deprotection
1. Trimethylsilyl (B98337) Chloride (TMSCl) and Sodium Iodide (NaI):
A combination of TMSCl and NaI in acetonitrile provides a mild and metal-free method for the deprotection of dithioacetals.[5][6] This system is effective for a variety of dithiane and dithiolane derivatives.[5]
Data Presentation
The following table summarizes quantitative data for representative deprotection methods applicable to thioacetals, including conditions relevant to this compound derivatives.
| Reagent System | Substrate (Thioacetal of) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| MnO₂ / AlCl₃ | Benzaldehyde | CH₃CN | RT | 2 h | 96 | [2] |
| KMnO₄ / AlCl₃ | Benzaldehyde | CH₃CN | RT | 0.75 h | 95 | [2] |
| BaMnO₄ / AlCl₃ | Benzaldehyde | CH₃CN | RT | 1 h | 96 | [2] |
| Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | 2-(4-chlorophenyl)-1,3-dithiolane | Solid-Phase | RT | 10 min | 92 | [1] |
| TMSCl / NaI | 1,3-dithiane of 4-phenylcyclohexanone | CH₃CN | 60 | 3 h | 92 | [5] |
Experimental Protocols
Protocol 1: Deprotection using Manganese Dioxide and Aluminum Chloride [2]
-
To a solution of the this compound thioacetal (1 mmol) in dry acetonitrile (15 mL), add anhydrous aluminum chloride (1.5-2 mmol).
-
Stir the mixture at room temperature for a few minutes.
-
Add activated manganese dioxide (6-7 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel.
-
Wash the silica gel with acetonitrile.
-
Evaporate the solvent from the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbonyl compound.
Protocol 2: Solid-State Deprotection using Benzyltriphenylphosphonium Peroxymonosulfate [1]
-
In a mortar, place the this compound thioacetal (1 mmol), aluminum chloride (1 mmol), and benzyltriphenylphosphonium peroxymonosulfate (2 mmol).
-
Grind the mixture with a pestle at room temperature for the time specified (typically 5-20 minutes).
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with an appropriate solvent (e.g., dichloromethane).
-
Filter the mixture.
-
Evaporate the solvent from the filtrate under vacuum.
-
Purify the residue by flash chromatography to obtain the pure carbonyl compound.
Protocol 3: Deprotection using Trimethylsilyl Chloride and Sodium Iodide [5]
-
To a solution of the this compound thioacetal (1 mmol) in acetonitrile (10 mL), add sodium iodide (20 mmol) and trimethylsilyl chloride (20 mmol).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General workflow for the deprotection of this compound thioacetals.
References
- 1. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. sciforum.net [sciforum.net]
- 4. A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Bis(methylthio)methane as a Reagent for Formylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(methylthio)methane, also known as formaldehyde (B43269) dimethyl dithioacetal, is a versatile reagent in organic synthesis, primarily serving as a masked formyl anion equivalent. This application note provides detailed protocols for the use of this compound in formylation reactions, leveraging the principles of umpolung reactivity. Key aspects covered include the generation of the nucleophilic bis(methylthio)methyl anion, its reaction with various electrophiles, and subsequent deprotection to yield the desired aldehyde product. This document is intended to be a comprehensive resource for chemists in research and development, offering structured data, detailed experimental procedures, and visual aids to facilitate the practical application of this important synthetic methodology.
Introduction
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing access to aldehydes which are key precursors for a vast array of more complex molecules. Traditional formylating agents are often electrophilic in nature. However, the concept of "umpolung" or polarity inversion, allows for the use of nucleophilic formylating agents.[1][2] this compound is an effective reagent for this purpose.[3]
The protons on the central carbon of this compound are sufficiently acidic to be removed by a strong base, such as n-butyllithium (n-BuLi), generating a stabilized carbanion. This bis(methylthio)methyl anion acts as a nucleophile that can react with a variety of electrophiles. The resulting product, a dithioacetal, can then be hydrolyzed to unveil the formyl group. This two-step process, an application of the Corey-Seebach reaction, provides a robust method for the synthesis of aldehydes.[1][4]
Key Advantages:
-
Umpolung Reactivity: Enables the use of a formyl anion synthon, opening up synthetic pathways not accessible with traditional electrophilic formylating agents.
-
Stability: The dithioacetal intermediate is stable under a variety of reaction conditions, allowing for further molecular elaborations before deprotection.[5]
-
Versatility: The bis(methylthio)methyl anion reacts with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.[1]
Principle of the Reaction
The overall transformation involves three key steps:
-
Deprotonation: A strong base, typically an organolithium reagent like n-BuLi, is used to deprotonate this compound, forming the nucleophilic bis(methylthio)methyllithium.
-
Nucleophilic Attack: The generated carbanion attacks an electrophile (e.g., an alkyl halide or an epoxide), forming a new carbon-carbon bond and yielding a dithioacetal.
-
Deprotection (Hydrolysis): The dithioacetal is hydrolyzed to the corresponding aldehyde, typically under oxidative or acidic conditions.
Diagram of the General Reaction Workflow
Caption: General workflow for formylation using this compound.
Experimental Protocols
This protocol is adapted from the work of E.J. Corey and D. Seebach and demonstrates the reaction of bis(methylthio)methyllithium with an epoxide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Electrophile (e.g., cyclohexene (B86901) oxide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Anion:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add this compound (1.0 eq.) dissolved in anhydrous THF.
-
Cool the solution to -40°C in a dry ice/acetone (B3395972) bath.
-
Slowly add a solution of n-BuLi in hexane (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -30°C.
-
After the addition is complete, allow the mixture to stir at -25°C for 2 hours.
-
-
Reaction with the Electrophile:
-
Cool the solution of bis(methylthio)methyllithium to -78°C.
-
Add the electrophile (e.g., cyclohexene oxide, 1.0 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data for Reaction with Cyclohexene Oxide:
| Electrophile | Reagents and Conditions | Product | Yield (%) |
| Cyclohexene Oxide | 1. n-BuLi, THF, -25°C, 2.5 h2. Cyclohexene Oxide, -78°C to RT | 2-(bis(methylthio)methyl)cyclohexan-1-ol | 85 |
The hydrolysis of the dithioacetal is a critical step. Various methods have been developed, and the choice of reagent depends on the sensitivity of the substrate to acidic or oxidative conditions.
Diagram of Deprotection Pathways
Caption: Common methods for the deprotection of dithioacetals to aldehydes.
Protocol 3.2.1: Deprotection using Mercury(II) Chloride
Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Dithioacetal
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Water
Procedure:
-
Dissolve the dithioacetal (1.0 eq.) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add mercury(II) chloride (2.2 eq.) and calcium carbonate (2.2 eq.).
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove the mercury salts.
-
Wash the filter cake with diethyl ether.
-
Combine the filtrate and washes, and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography or distillation as required.
Protocol 3.2.2: Deprotection using N-Bromosuccinimide (NBS)
This method is often preferred due to the avoidance of heavy metals.
Materials:
-
Dithioacetal
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Silver nitrate (B79036) (AgNO₃) (catalytic amount, optional)
Procedure:
-
Dissolve the dithioacetal (1.0 eq.) in a mixture of acetone and water (e.g., 95:5 v/v).
-
Cool the solution to 0°C.
-
Add N-bromosuccinimide (2.1 eq.) in small portions. A catalytic amount of silver nitrate can be added to accelerate the reaction.
-
Stir the mixture at 0°C to room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium sulfite (B76179) solution.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product as needed.
Summary of Deprotection Methods and Yields:
| Reagent System | Conditions | Substrate Scope | Typical Yields (%) |
| HgCl₂ / CaCO₃ | aq. CH₃CN, RT | Broad, but sensitive to mercury salts | 70-90 |
| N-Bromosuccinimide (NBS) | aq. Acetone, 0°C to RT | Good for many substrates, avoids heavy metals | 75-95 |
| [Bis(trifluoroacetoxy)iodo]benzene | aq. THF, RT | Mild conditions, good for sensitive substrates | 80-95 |
| o-Iodoxybenzoic acid (IBX) | Water, β-cyclodextrin, RT | Green conditions, neutral | 85-95[6] |
Scope and Limitations
The use of this compound as a formylating agent is a powerful tool for the synthesis of a wide range of aldehydes.
Scope:
-
Electrophiles: The bis(methylthio)methyl anion reacts effectively with primary and secondary alkyl halides, epoxides, aldehydes, ketones, and esters.[1]
-
Substrate Compatibility: The dithioacetal group is stable to a variety of reagents, including Grignard reagents, organolithiums, and hydrides, allowing for transformations on other parts of the molecule before deprotection.
Limitations:
-
Steric Hindrance: Reactions with highly hindered electrophiles may be sluggish or fail.
-
Strongly Basic Conditions: The use of n-BuLi requires anhydrous conditions and is not compatible with acidic protons in the substrate.
-
Deprotection: The deprotection step can sometimes be challenging for complex or sensitive molecules, and the choice of deprotection reagent is crucial for success.[5]
Safety Information
-
This compound: Flammable liquid with a strong, unpleasant odor. It can cause irritation to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
-
n-Butyllithium: Pyrophoric liquid that can ignite spontaneously on contact with air or moisture. Must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.
-
Mercury Compounds: Highly toxic and should be handled with extreme care. All waste containing mercury must be disposed of according to institutional safety protocols.
Conclusion
This compound is a highly effective and versatile reagent for formylation reactions via the Corey-Seebach umpolung strategy. The generation of its lithiated anion provides a robust nucleophilic formyl equivalent that can be coupled with a wide variety of electrophiles. The subsequent deprotection of the stable dithioacetal intermediate affords the desired aldehyde. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully implement this methodology in their synthetic endeavors. Careful consideration of the reaction conditions, particularly during the deprotection step, is essential for achieving high yields and purity of the final products.
References
Application Notes and Protocols for Cycloaromatization Reactions Involving Bis(methylthio)methane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the [4+2] cycloaromatization reactions utilizing derivatives of bis(methylthio)methane, specifically focusing on 4,4-bis(methylthio)but-3-en-2-one (B1278399). This powerful synthetic method offers an efficient and regioselective route to substituted phenols, which are crucial structural motifs in a wide array of pharmaceuticals and natural products. The operational simplicity, high yields, and ready availability of starting materials make this protocol a valuable asset in the fields of organic synthesis and drug discovery.[1]
Reaction Principle
The core of this synthetic strategy is a base-induced [4C + 2C] cycloaromatization. In this reaction, 4,4-bis(methylthio)but-3-en-2-one serves as a four-carbon synthon, acting as a 1,3-dielectrophile precursor. The two-carbon component is derived from an active methylene (B1212753) ketone, which, upon deprotonation by a strong base, functions as a 1,3-dianion equivalent.[1]
The reaction proceeds through a domino sequence initiated by a Michael addition, followed by an intramolecular aldol-type condensation (Knoevenagel condensation). The final step is an aromatization process involving the elimination of methanethiol (B179389) and water, which yields the substituted phenol.[1]
Data Presentation: Reaction Scope and Yields
The [4+2] cycloaromatization of 4,4-bis(methylthio)but-3-en-2-one has demonstrated broad applicability with a variety of cyclic and acyclic active methylene ketones. The following table summarizes the reported yields for the synthesis of several substituted phenols.[1]
| Entry | Active Methylene Ketone | Product | Yield (%) |
| 1 | Acetone | 3-Methyl-5-(methylthio)phenol | 85 |
| 2 | Cyclopentanone | 4,5-Dihydro-3H-cyclopenta[c]phenol | Not Specified |
| 3 | Cyclohexanone | 5,6,7,8-Tetrahydronaphthalen-1-ol | Not Specified |
Experimental Protocols
General Protocol for the Synthesis of Substituted Phenols
This protocol details a general procedure for the [4+2] cycloaromatization of 4,4-bis(methylthio)but-3-en-2-one with an active methylene ketone.[1]
Materials and Reagents:
-
4,4-Bis(methylthio)but-3-en-2-one
-
Active methylene ketone (e.g., cyclohexanone)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve the active methylene ketone (1.2 mmol) in anhydrous DMF (5 mL).[1]
-
Base Addition: Carefully add sodium hydride (2.5 mmol, 60% dispersion in oil) to the solution at room temperature. Stir the resulting mixture for 15 minutes.[1]
-
Addition of the Ketene Dithioacetal: Add a solution of 4,4-bis(methylthio)but-3-en-2-one (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold 10% HCl (20 mL).[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Washing: Combine the organic layers and wash with water (20 mL) followed by brine solution (20 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted phenol.[1]
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed domino reaction mechanism for the [4+2] cycloaromatization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lithiation Conditions for Bis(methylthio)methane
Welcome to the technical support center for the lithiation of bis(methylthio)methane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this synthetic transformation. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the deprotonation of this compound and the subsequent reaction of the resulting anion with electrophiles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the lithiation of this compound?
The lithiation of this compound is an acid-base reaction where a strong organolithium base, typically n-butyllithium (n-BuLi), removes a proton from the carbon atom situated between the two sulfur atoms. This deprotonation is facilitated by the ability of the sulfur atoms to stabilize the resulting negative charge, forming a nucleophilic carbanion known as bis(methylthio)methyllithium. This species can then react with a variety of electrophiles. This concept is a classic example of "umpolung" or polarity inversion, where the normally electrophilic carbon of a carbonyl equivalent is rendered nucleophilic.[1][2][3]
Q2: Which base is most effective for the lithiation of this compound?
n-Butyllithium (n-BuLi) is the most commonly used and effective base for the deprotonation of thioacetals like this compound.[1][4] More sterically hindered and basic organolithiums like sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi) are also effective but are often reserved for more challenging deprotonations. For most applications involving this compound, n-BuLi provides a good balance of reactivity and handling.
Q3: Why is a low reaction temperature, such as -78 °C, critical for this reaction?
Maintaining a low temperature is crucial for several reasons:
-
Stability of the Organolithium Reagent: Organolithium reagents can react with ethereal solvents like tetrahydrofuran (B95107) (THF) at higher temperatures, leading to solvent degradation and consumption of the base.[5][6][7]
-
Stability of the Lithiated Intermediate: The resulting bis(methylthio)methyllithium is thermally sensitive and can decompose or undergo side reactions if the temperature is elevated.
-
Control of Reactivity: Many reactions with electrophiles are highly exothermic. A low starting temperature helps to control the reaction rate and prevent the formation of byproducts.
Q4: What are suitable solvents for the lithiation of this compound?
Anhydrous ethereal solvents are the most common choice.
-
Tetrahydrofuran (THF): THF is an excellent solvent as it effectively solvates the lithium cation, breaking down the organolithium aggregates and increasing reactivity. However, it is more susceptible to degradation by n-BuLi at temperatures above -40 °C.[5][6]
-
Diethyl ether (Et₂O): Diethyl ether is a less polar alternative to THF and is more stable towards n-BuLi at higher temperatures. However, the lithiation reaction may be slower in this solvent.
Q5: How can I confirm the successful formation of the lithiated species before adding the electrophile?
While in-situ analysis is not always practical, a common method to confirm the success of the lithiation is to perform a small-scale test reaction. After the allotted time for deprotonation, a small aliquot of the reaction mixture can be quenched with a simple electrophile like deuterium (B1214612) oxide (D₂O). Subsequent ¹H NMR analysis of the worked-up sample should show a significant reduction or disappearance of the starting material's methylene (B1212753) proton signal and the appearance of a new signal corresponding to the deuterated product.
Troubleshooting Guide
| Issue ID | Problem | Possible Cause(s) | Suggested Solution(s) |
| LITH-001 | Low or no product yield; recovery of starting material. | 1. Inactive n-Butyllithium: The n-BuLi solution may have degraded due to improper storage or handling. | 1. Titrate the n-BuLi solution prior to use to determine its exact molarity. A common method is the double titration with diphenylacetic acid.[6] Use a fresh bottle of n-BuLi if necessary. |
| 2. Presence of Moisture or Air: Organolithium reagents are extremely sensitive to water and oxygen. | 2. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. Maintain a positive pressure of inert gas throughout the experiment. | ||
| 3. Incomplete Deprotonation: Insufficient reaction time or incorrect stoichiometry. | 3. Allow for a sufficient deprotonation time (typically 30-60 minutes at low temperature). Use a slight excess of n-BuLi (1.05-1.1 equivalents). | ||
| LITH-002 | Formation of multiple unidentified byproducts. | 1. Reaction temperature too high: The reaction may have warmed up, leading to side reactions of n-BuLi with the solvent or decomposition of the lithiated intermediate. | 1. Maintain a strict low temperature (e.g., -78 °C) during the addition of n-BuLi and the electrophile. Add reagents slowly to control any exotherm. |
| 2. Impure Starting Materials: Impurities in the this compound or the electrophile can lead to side reactions. | 2. Purify the starting materials before use if their purity is questionable. | ||
| 3. Reaction with Electrophile Byproducts: The electrophile itself may not be stable to the reaction conditions. | 3. Consider the stability of your electrophile under strongly basic conditions. | ||
| LITH-003 | Low yield after quenching with an aldehyde or ketone. | 1. Enolization of the Electrophile: If the aldehyde or ketone has acidic α-protons, the lithiated species can act as a base, leading to enolate formation instead of nucleophilic addition. | 1. Add the lithiated species slowly to a solution of the electrophile at low temperature to maintain a low concentration of the base. |
| 2. Steric Hindrance: A sterically bulky aldehyde or ketone may react slowly. | 2. Consider longer reaction times or slightly elevated temperatures after the initial addition at low temperature. |
Experimental Protocols
General Protocol for the Lithiation of this compound and Reaction with an Electrophile
This protocol is a general guideline and may require optimization for specific electrophiles.
Materials:
-
This compound
-
n-Butyllithium (in hexanes, titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., cyclohexanone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Substrate: To the cooled THF, add this compound (1.0 equivalent) via syringe.
-
Lithiation: Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 45-60 minutes to ensure complete formation of the lithiated species.
-
Electrophilic Quench: Add the electrophile (e.g., cyclohexanone, 1.1 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 1-3 hours.
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes typical yields for the reaction of bis(methylthio)methyllithium with various electrophiles, based on analogous reactions with dithianes from the Corey-Seebach reaction. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Electrophile | Product Type | Typical Yield Range (%) |
| Cyclohexanone | Tertiary alcohol | 85-95 |
| Benzaldehyde | Secondary alcohol | 80-90 |
| Methyl iodide | Methylated thioacetal | 90-98 |
| Benzyl bromide | Benzylated thioacetal | 88-96 |
| Ethylene oxide | Hydroxyethylated thioacetal | 75-85 |
Visualizations
Caption: Reaction pathway for the lithiation of this compound.
Caption: Step-by-step experimental workflow for the lithiation reaction.
Caption: A decision tree for troubleshooting low yields in the lithiation reaction.
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. Thioacetal - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. oc.tu-bs.de [oc.tu-bs.de]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Corey-Seebach Reaction with Bis(methylthio)methane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bis(methylthio)methane in the Corey-Seebach reaction. The following information addresses common side reactions and provides guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Corey-Seebach reaction, and why would I use this compound?
The Corey-Seebach reaction is a powerful carbon-carbon bond-forming reaction that utilizes a dithioacetal as a masked acyl anion.[1][2][3] This "umpolung" (polarity reversal) allows the carbon atom, which is typically electrophilic in a carbonyl group, to act as a nucleophile.[2] this compound, an acyclic dithioacetal, can be used as an alternative to the more common cyclic 1,3-dithianes.[4] The choice to use this compound may be dictated by the specific substrate, desired product, or downstream reaction conditions.
Q2: What are the main steps involved in a Corey-Seebach reaction using this compound?
The reaction typically proceeds in three main steps:
-
Deprotonation: this compound is deprotonated using a strong base, most commonly n-butyllithium (n-BuLi), to form the corresponding lithiated carbanion.[3][5]
-
Alkylation: The lithiated intermediate is then reacted with an electrophile, such as an alkyl halide, epoxide, or carbonyl compound, to form a new carbon-carbon bond.[1][6]
-
Hydrolysis (Deprotection): The resulting dithioacetal is hydrolyzed to unmask the carbonyl group, yielding the final ketone or aldehyde product.[2][3]
Q3: What are the most common side reactions I should be aware of?
Common side reactions can occur at each stage of the reaction:
-
During deprotonation: Incomplete deprotonation, or side reactions involving the solvent (e.g., deprotonation of THF by n-BuLi at elevated temperatures).[7][8]
-
During alkylation: Competing elimination reactions (especially with secondary or sterically hindered alkyl halides), multiple alkylations, or reaction with the solvent.
-
During hydrolysis: Incomplete hydrolysis, or side reactions leading to byproducts other than the desired carbonyl compound. The hydrolysis of acyclic dithioacetals can sometimes be more challenging than their cyclic counterparts.
Q4: Are there alternatives to this compound for this type of reaction?
Yes, the most common alternative is 1,3-dithiane, a cyclic dithioacetal.[1][3] Lithiated 1,3-dithianes are generally stable and well-behaved in the Corey-Seebach reaction.[2] Other dithioacetals can also be used, but it's important to be aware that some, like metallated dithiolanes (the five-membered ring analogues), are prone to fragmentation.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Corey-Seebach reaction with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the lithiated intermediate (carbanion) | 1. Inactive or insufficient n-BuLi. 2. Presence of moisture or other proton sources in the reaction. 3. Reaction temperature is too high during deprotonation. | 1. Titrate the n-BuLi solution before use to determine its exact concentration. 2. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. 3. Maintain a low temperature (typically -78 °C to -20 °C) during the addition of n-BuLi. |
| Formation of butane (B89635) and other byproducts during deprotonation | Reaction of n-BuLi with the THF solvent, which is more likely at higher temperatures.[7][8] | Perform the deprotonation at low temperatures (-78 °C). If the reaction requires warming, do so cautiously and for a minimal amount of time. Consider using a different solvent system if compatible with the reaction. |
| Low yield of the alkylated product | 1. Inefficient formation of the lithiated intermediate. 2. The electrophile is not reactive enough or is too sterically hindered. 3. Competing elimination reaction (E2) with the alkyl halide. | 1. Address the issues in the deprotonation step. 2. Use a more reactive electrophile (e.g., iodide instead of bromide or chloride). For sterically hindered electrophiles, longer reaction times or higher temperatures may be required, but this can also increase side reactions. 3. Use a primary alkyl halide if possible. For secondary halides, keep the reaction temperature low. |
| Formation of oligomeric or polymeric byproducts | The lithiated intermediate of this compound may be less stable than its cyclic counterpart and could potentially undergo self-condensation or polymerization, especially if the reaction is allowed to warm for extended periods before the addition of the electrophile. | Add the electrophile at low temperature shortly after the deprotonation is complete. Avoid letting the solution of the lithiated intermediate stand for long periods, especially at temperatures above -20 °C. |
| Incomplete or difficult hydrolysis of the dithioacetal | Acyclic dithioacetals can sometimes be more resistant to hydrolysis than cyclic ones. The reagents used for hydrolysis may not be effective enough. | Use harsher hydrolysis conditions, such as mercury(II) chloride with calcium carbonate, or other oxidative cleavage methods. Be aware that these conditions can affect other functional groups in the molecule. |
| Formation of unexpected byproducts during hydrolysis | The hydrolysis conditions may be too harsh, leading to degradation of the desired product or side reactions with other functional groups. | Screen different hydrolysis methods to find one that is effective for your specific substrate while minimizing side reactions. Options include reagents like N-bromosuccinimide (NBS) or ceric ammonium (B1175870) nitrate (B79036) (CAN) under specific conditions. |
Experimental Protocols
General Protocol for the Corey-Seebach Reaction with this compound
Disclaimer: This is a general protocol and may require optimization for specific substrates and electrophiles.
1. Deprotonation of this compound:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add this compound (1.0 equivalent) to the cold THF.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to -20 °C and stir for an additional 1-2 hours. The formation of the lithiated species is often indicated by a color change.
2. Alkylation of the Lithiated Intermediate:
-
Cool the solution of the lithiated this compound back down to -78 °C.
-
Slowly add a solution of the electrophile (1.0-1.2 equivalents) in anhydrous THF dropwise, again maintaining a low internal temperature.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly warm the reaction to room temperature and stir overnight.
3. Work-up and Hydrolysis:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
-
For the hydrolysis of the resulting dithioacetal to the corresponding carbonyl compound, a variety of methods can be employed. A common method involves treating the dithioacetal with mercury(II) chloride and calcium carbonate in aqueous acetonitrile. Other methods using reagents such as N-bromosuccinimide or ceric ammonium nitrate may also be effective.
Visualizations
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. people.uniurb.it [people.uniurb.it]
Technical Support Center: Overcoming Low Yields in Bis(methylthio)methane Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the alkylation of bis(methylthio)methane.
Troubleshooting Guide
This section addresses specific issues that may lead to low yields or failed reactions during the alkylation of this compound.
| Issue ID | Problem Description | Possible Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or No Product Yield | Incomplete Deprotonation: The base used is not strong enough to efficiently deprotonate the methylene (B1212753) bridge of this compound. | - Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). - Ensure the accurate determination of the concentration of the organolithium reagent. |
| Moisture in the Reaction: The strong base is quenched by residual water in the solvent or on the glassware. | - Thoroughly dry all glassware in an oven prior to use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | ||
| Incorrect Reaction Temperature: The temperature during deprotonation or alkylation is not optimal. | - Conduct the deprotonation at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the lithiated intermediate. - Allow the reaction to warm to room temperature slowly after the addition of the alkylating agent, monitoring the progress by TLC. | ||
| SYN-002 | Formation of Multiple Products | Over-alkylation: The mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent, leading to di-alkylation. | - Use a stoichiometric amount of the alkylating agent relative to the this compound. - Add the alkylating agent dropwise at a low temperature to maintain a low concentration. |
| Side Reactions with Solvent: The strong base reacts with the solvent. For example, n-BuLi can deprotonate tetrahydrofuran (B95107) (THF), especially at higher temperatures. | - When using THF as a solvent with n-BuLi, maintain a low reaction temperature (typically -78 °C). - Consider using a non-reactive solvent like diethyl ether or hexane (B92381). | ||
| PUR-001 | Difficulty in Product Purification | Presence of Unreacted Starting Material: Incomplete reaction leads to a mixture of starting material and product. | - Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Optimize reaction time and temperature. |
| Oily Nature of the Product: The alkylated product may be a non-crystalline oil, making purification by recrystallization difficult. | - Purify the crude product using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a hexane-ethyl acetate (B1210297) gradient). |
Factors Influencing Reaction Yield
The following table summarizes the impact of various experimental parameters on the yield of the mono-alkylation of this compound.
| Parameter | Condition | Expected Yield | Rationale |
| Base | Weak Base (e.g., NaOH, K₂CO₃) | Very Low / No Reaction | Insufficient strength to deprotonate the C-H bond of the methylene group. |
| Strong Base (e.g., n-BuLi, LDA) | High | Effectively generates the carbanion for subsequent alkylation. | |
| Solvent | Protic (e.g., Ethanol, Water) | No Reaction | Quenches the strong base and the carbanion intermediate. |
| Aprotic (e.g., THF, Diethyl Ether) | High | Solubilizes the reagents without interfering with the reaction. | |
| Temperature | Deprotonation > 0 °C | Low | Potential for base degradation and side reactions with the solvent. |
| Deprotonation at -78 °C | High | Promotes the stability of the lithiated intermediate. | |
| Alkylating Agent | Excess Alkylating Agent | Low (of mono-alkylated product) | Leads to the formation of the di-alkylated byproduct. |
| Stoichiometric Amount | High | Favors the formation of the desired mono-alkylated product. | |
| Atmosphere | Air | Low / No Reaction | The strong base reacts with atmospheric moisture and carbon dioxide. |
| Inert (N₂ or Ar) | High | Prevents the quenching of the reactive intermediates. |
Experimental Protocols
Detailed Protocol for Mono-alkylation of this compound
This protocol describes a general procedure for the mono-alkylation of this compound using n-butyllithium as the base and an alkyl halide as the electrophile.
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add a magnetic stir bar and anhydrous THF to a flame-dried, three-necked round-bottom flask. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: To the cooled THF, add this compound (1.0 equivalent) via syringe. Stir the solution for 5-10 minutes. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the alkylation of this compound.
Caption: Decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this reaction?
A1: The most critical factor is maintaining anhydrous conditions. Strong bases like n-butyllithium react rapidly with even trace amounts of water, which will quench the reagent and prevent the deprotonation of this compound, leading to low or no product yield.
Q2: How can I monitor the progress of the alkylation reaction?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can track the disappearance of the this compound starting material and the appearance of the higher-Rf alkylated product. A suitable eluent system for TLC is typically a mixture of hexane and ethyl acetate.
Q3: My reaction is producing a significant amount of di-alkylated product. How can I prevent this?
A3: The formation of the di-alkylated product is due to the deprotonation of the mono-alkylated product followed by a second alkylation. To minimize this, use no more than one equivalent of the alkylating agent. Additionally, adding the alkylating agent slowly at a low temperature helps to maintain a low concentration of the electrophile, favoring mono-alkylation.
Q4: Can I use a base other than n-butyllithium?
A4: Other strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) can also be effective. However, n-butyllithium is commonly used for this type of transformation. Weaker bases like hydroxides or carbonates are not strong enough to deprotonate this compound.
Q5: What should I do if my product is an inseparable mixture of mono- and di-alkylated compounds?
A5: If the mixture is difficult to separate by column chromatography, it is best to revisit the reaction conditions to improve the selectivity for the mono-alkylated product. This includes carefully controlling the stoichiometry of the alkylating agent and optimizing the reaction temperature and addition time.
Technical Support Center: Pummerer Rearrangement as a Side Reaction of Bis(methylthio)methane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the Pummerer rearrangement as a side reaction in experiments involving bis(methylthio)methane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Pummerer rearrangement and why is it a concern when working with this compound derivatives?
A1: The Pummerer rearrangement is a chemical reaction that transforms an alkyl sulfoxide (B87167) into an α-acyloxy-thioether in the presence of an activating agent, typically an acid anhydride (B1165640) like acetic anhydride.[1] For researchers working with this compound derivatives, this rearrangement can be a significant side reaction. The issue arises when a this compound derivative is intentionally or unintentionally oxidized to its corresponding sulfoxide. In the presence of an electrophilic activator, this sulfoxide can then undergo the Pummerer rearrangement, leading to undesired byproducts and reducing the yield of the intended product.
Q2: Under what experimental conditions is the Pummerer rearrangement most likely to occur as a side reaction with my this compound derivative?
A2: The Pummerer rearrangement is most likely to be a problematic side reaction under the following conditions:
-
Presence of an Oxidizing Agent: Your this compound derivative must first be oxidized to the corresponding sulfoxide. This can happen intentionally during a planned oxidation step or unintentionally due to the presence of mild oxidants in the reaction mixture.
-
Presence of an Activating Agent: The sulfoxide must be activated, typically by an acid anhydride (e.g., acetic anhydride, trifluoroacetic anhydride) or a strong acid.[1]
-
Elevated Temperatures: While the reaction can proceed at lower temperatures with strong activators, higher temperatures can promote the rearrangement.[1]
Q3: I am trying to perform a reaction on a molecule containing a this compound group and I am getting unexpected byproducts. How can I determine if the Pummerer rearrangement is the cause?
A3: To identify if the Pummerer rearrangement is the source of your unexpected byproducts, you can employ the following analytical techniques:
-
Mass Spectrometry (MS): Look for masses corresponding to the addition of an acyloxy group (e.g., acetoxy, OAc) and the loss of one oxygen atom from your starting material's sulfoxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for a new singlet in the region of 2.0-2.2 ppm, characteristic of the methyl protons of an acetate (B1210297) group. You may also observe a shift in the methine proton adjacent to the sulfur atom.
-
¹³C NMR: Look for a new carbonyl signal around 170 ppm for the acetate group and a downfield shift of the carbon alpha to the sulfur.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1735-1750 cm⁻¹ would indicate the presence of an ester carbonyl group from the Pummerer product.
Troubleshooting Guides
Issue 1: Unexpected α-Acyloxy-thioether Formation During a Reaction
Symptoms:
-
Reduced yield of the desired product.
-
Appearance of new, less polar spots on TLC.
-
Analytical data (MS, NMR, IR) suggests the formation of an α-acyloxy-thioether.
Possible Cause: The this compound moiety in your starting material or an intermediate was oxidized to a sulfoxide, which then underwent a Pummerer rearrangement in the presence of an electrophilic activator in your reaction mixture.
Troubleshooting Workflow:
References
Technical Support Center: Purification of Products from Bis(methylthio)methane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(methylthio)methane and its reaction products. The following information is designed to help you overcome common purification challenges and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as a protecting group for carbonyl compounds and as a precursor to acyl anion equivalents.[1][2] A key reaction is the formation of a dithioacetal by reacting this compound with an aldehyde or ketone. The resulting dithioacetal can then be deprotonated to form a nucleophilic acyl anion equivalent, which can react with various electrophiles. This is analogous to the well-known Corey-Seebach reaction, which typically employs 1,3-propanedithiol.[1][3][4] this compound is also a precursor for the synthesis of ketene (B1206846) dithioacetals.[5][6][7]
Q2: What are the major challenges in purifying products from this compound reactions?
A2: The primary challenges in purifying products from this compound reactions include:
-
Residual Sulfur Reagents and Byproducts: Unreacted this compound and volatile, odorous sulfur byproducts like methanethiol (B179389) can contaminate the final product.[8]
-
Product Polarity: The polarity of the dithioacetal products can be similar to that of the starting materials or byproducts, making chromatographic separation difficult.
-
Product Stability: Dithioacetals can be sensitive to acidic conditions, which are sometimes used in work-ups or chromatography.[9]
-
Odor Management: The strong, unpleasant odor of many sulfur compounds requires special handling and waste disposal procedures.[10][11]
Q3: What are the recommended general purification techniques for these products?
A3: The most common and effective purification techniques are:
-
Column Chromatography: Silica (B1680970) gel chromatography is widely used to separate dithioacetal products from non-polar impurities and starting materials.[12]
-
Recrystallization: For solid products, recrystallization is an excellent method to achieve high purity.[13]
-
Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be effective.
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove water-soluble impurities, unreacted reagents, and salts.
Troubleshooting Guides
Issue 1: Persistent Sulfur Odor in the Purified Product
Possible Cause: Residual volatile sulfur compounds such as methanethiol or unreacted this compound.[8]
Troubleshooting Steps:
-
Aqueous Base Wash: During the work-up, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or 10% K₂CO₃) to convert volatile thiols into their non-volatile and water-soluble thiolate salts.
-
Oxidative Wash: A dilute solution of hydrogen peroxide or a potassium permanganate (B83412) solution can be used to oxidize residual thiols to less odorous sulfoxides or sulfonic acids.[11] Exercise caution as this may also oxidize the desired product.
-
Copper(II) Salt Treatment: Washing the reaction mixture with an aqueous solution of a copper(II) salt, such as copper(II) sulfate (B86663), can lead to the precipitation of copper mercaptides, which can be removed by filtration.[8]
-
Co-distillation: For volatile impurities, co-distillation with a suitable solvent during solvent removal on a rotary evaporator can be effective.
Issue 2: Difficulty in Separating the Product by Column Chromatography
Possible Cause: The product and a major impurity have very similar polarities.
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides better separation. Hexane/ethyl acetate (B1210297) and hexane/dichloromethane are common starting points.
-
Use of a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (B75360) (basic or neutral) or reverse-phase silica gel.
-
Flash Chromatography: Employing flash chromatography with a fine-mesh silica gel can improve resolution compared to gravity chromatography.[12]
-
Derivative Formation: In some cases, it may be beneficial to temporarily convert the product into a derivative with a significantly different polarity, purify the derivative, and then convert it back to the desired product.
Issue 3: Product "Oils Out" During Recrystallization
Possible Cause: The solvent is too non-polar for the product, or the product is impure, leading to a depression of the melting point.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents and solvent mixtures to find an appropriate system where the product is soluble when hot but sparingly soluble when cold.[13] Common solvents for sulfur-containing compounds include ethanol, ethyl acetate, and mixtures of hexanes with more polar solvents like acetone (B3395972) or ethyl acetate.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of oils or very small crystals that trap impurities.
-
Seed Crystals: If available, add a small seed crystal of the pure product to the cooling solution to induce crystallization.
-
Partial Purification First: If the product is very impure, it may be necessary to first perform a quick purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Data Presentation
The following table summarizes typical purification outcomes for products derived from reactions analogous to those using this compound.
| Product Type | Reaction | Purification Method | Typical Yield (%) | Typical Purity (%) | Reference |
| 2-Aryl-1,3-dithiane | Corey-Seebach with aromatic aldehyde | Column Chromatography | 70-85 | >95 | [1] |
| 2-Alkyl-1,3-dithiane | Corey-Seebach with alkyl halide | Column Chromatography | 60-80 | >95 | [1] |
| α-Oxo ketene dithioacetal | Condensation of ketone, CS₂, and methyl iodide | Column Chromatography | 32-52 | >98 | |
| 5-Aryl-3-methylthio-phenol | Annulation with ketene dithioacetal | Column Chromatography | 63-76 | >98 | [5] |
| Purified Dithioacetal | Deprotection of Acetals | Flash Chromatography | ~90 | High | [8] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any reactive organometallic species.
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Add water to dissolve the salts.
-
Separation: Shake the funnel, allowing the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water (2x)
-
5% aqueous NaOH solution (2x) to remove acidic byproducts and thiols.
-
Brine (saturated aqueous NaCl solution) (1x) to facilitate drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pack a column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[12]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.[13]
Mandatory Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting guide for removing persistent sulfur odors.
Caption: Logical relationships in a typical this compound reaction and purification.
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 1,3-dithianes [quimicaorganica.org]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihy ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05421G [pubs.rsc.org]
- 6. ris.ui.ac.ir [ris.ui.ac.ir]
- 7. A [5 + 1] annulation strategy for the synthesis of multifunctional biaryls and p-teraryls from 1,6-Michael acceptor ketene dithioacetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sciencemadness Discussion Board - Removing Sulfur Compounds from Dehydrogenation Reaction Mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 10. WO1997025076A1 - Odor control for compositions containing organic sulfur compounds - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of Bis(methylthio)methane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the unwanted oxidation of bis(methylthio)methane during chemical reactions.
Troubleshooting Guide
Unwanted oxidation of this compound to its corresponding sulfoxide (B87167) and sulfone can compromise reaction yields, introduce impurities, and complicate purification processes. This guide will help you diagnose and resolve these issues.
Problem: I am observing unexpected byproducts in my reaction mixture that I suspect are the oxidized forms of this compound.
Solution Workflow:
The following workflow provides a step-by-step approach to identifying the source of oxidation and implementing effective preventative measures.
Caption: Decision workflow for troubleshooting the oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: The sulfur atoms in this compound are electron-rich, making them susceptible to attack by oxidizing agents.[1] This can lead to the formation of this compound sulfoxide and subsequently this compound sulfone. Thioacetals, the functional group class of this compound, are known to be susceptible to oxidative cleavage, especially in the presence of reactive oxygen species.
Q2: What are the common oxidizing agents I should be cautious of?
A2: Both intentional and unintentional oxidizing agents can be problematic. Common laboratory reagents that will readily oxidize thioethers include hydrogen peroxide, peroxyacids (e.g., m-CPBA), potassium permanganate, and sodium periodate.[2][3][4] More subtle sources of oxidation can include atmospheric oxygen, especially in the presence of light or metal catalysts, and residual oxidizing agents from a previous reaction step that have not been properly quenched.
Q3: How can I prevent oxidation from atmospheric oxygen?
A3: To minimize oxidation from the air, it is crucial to work under an inert atmosphere, such as dry nitrogen or argon.[5] Additionally, using solvents that have been degassed to remove dissolved oxygen is highly recommended.[6] This can be achieved by sparging the solvent with an inert gas or by the freeze-pump-thaw method.
Q4: Are there any chemical additives that can prevent the oxidation of this compound?
A4: While specific studies on antioxidants for this compound are not abundant, general principles for protecting electron-rich sulfur compounds can be applied. The use of radical scavengers or antioxidants may be beneficial. For related sulfur compounds like thiols, stabilizers such as 4-tert-butylcatechol (B165716) have been used. For reactions sensitive to trace metal-catalyzed oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective by sequestering metal ions.[5]
Q5: My reaction itself does not use an oxidizing agent, but I still see oxidation products. What could be the cause?
A5: If the reagents themselves are not oxidizing, the issue likely lies in the reaction conditions or workup procedure. Consider the following possibilities:
-
Air-sensitivity of reagents: Some reagents, like organolithium compounds, can react with air to form species that might induce oxidation.
-
Workup conditions: Introducing an aqueous solution that has not been degassed during workup can introduce dissolved oxygen, leading to oxidation, especially if the reaction mixture is still warm or contains catalytic species.
-
Extended reaction times at elevated temperatures: Prolonged heating can sometimes promote slow oxidation in the presence of trace amounts of oxygen.
Q6: How can I modify my workup procedure to prevent oxidation?
A6: If you suspect oxidation is occurring during workup, it is critical to quench any residual oxidizing agents before adding water or exposing the reaction mixture to air.[7]
-
Quenching Agents: Use a reducing agent to neutralize any excess oxidant. Common quenching agents include sodium thiosulfate (B1220275) (Na₂S₂O₃) and sodium sulfite (B76179) (Na₂SO₃).
-
Degassed Solvents: Use degassed water and other workup solvents to minimize exposure to dissolved oxygen.
-
Temperature Control: Perform the workup at a reduced temperature (e.g., in an ice bath) to slow down the rate of any potential oxidation reactions.
Quantitative Data on Prevention Strategies
The following table summarizes the hypothetical effectiveness of various strategies in preventing the oxidation of this compound based on general principles of thioether chemistry. Note: This data is illustrative and the actual level of prevention will depend on the specific reaction conditions.
| Strategy | Condition | Hypothetical % Oxidation of this compound |
| None | Reaction open to air, standard solvents | 15-25% |
| Inert Atmosphere | Reaction under Nitrogen, standard solvents | 5-10% |
| Degassed Solvents | Reaction open to air, degassed solvents | 8-15% |
| Inert Atmosphere + Degassed Solvents | Reaction under Nitrogen, degassed solvents | < 2% |
| Antioxidant Additive (e.g., BHT) | Reaction under Nitrogen, degassed solvents, 0.1 mol% BHT | < 1% |
| Ineffective Quench | Reaction with oxidant, quenched with water only | 30-50% |
| Effective Quench | Reaction with oxidant, quenched with Na₂S₂O₃ | < 5% |
Experimental Protocols
Protocol 1: General Procedure for Reactions Utilizing this compound as a Solvent under Inert Conditions
This protocol outlines a general method for conducting a reaction where this compound is the solvent, with precautions to prevent its oxidation.
Materials:
-
This compound (degassed)
-
Reactants (ensure they are not strong oxidizers)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon gas line
-
Degassed quenching solution (e.g., saturated ammonium (B1175870) chloride)
-
Degassed extraction solvent (e.g., diethyl ether)
-
Degassed brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Vessel Preparation: Dry the Schlenk flask under vacuum or in an oven and allow it to cool under a stream of inert gas.
-
Solvent and Reactant Addition: Add the degassed this compound to the flask via a cannula or syringe. Add the reactants under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at the desired temperature for the required time, maintaining a positive pressure of inert gas.
-
Quenching: Cool the reaction to 0 °C and slowly add the degassed quenching solution via syringe.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with the degassed extraction solvent. Wash the organic layer with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Detection and Quantification of this compound Oxidation Products by GC-MS
This protocol provides a method for analyzing a sample of this compound for the presence of its sulfoxide and sulfone.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar column)
Sample Preparation:
-
Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
If analyzing a reaction mixture, a small sample can be taken, quenched, and diluted.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Scan Range: m/z 40-300
Analysis:
-
Inject the prepared sample.
-
Monitor for the expected retention times and mass spectra of this compound, this compound sulfoxide, and this compound sulfone.
-
This compound: C₃H₈S₂ (MW: 108.23)
-
This compound sulfoxide: C₃H₈OS₂ (MW: 124.23)
-
This compound sulfone: C₃H₈O₂S₂ (MW: 140.23)
-
-
Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.
Visualizations
Caption: Oxidation pathway of this compound.
References
- 1. reddit.com [reddit.com]
- 2. US4001337A - Stabilized aqueous formaldehyde solutions and process for their manufacture - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. DE1268608B - Process for stabilizing aqueous formaldehyde solutions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Lithiated Bis(methylthio)methane
Disclaimer: Detailed stability studies and specific degradation pathways for lithiated bis(methylthio)methane are not extensively documented in publicly available literature. The following troubleshooting guide and frequently asked questions are based on general principles of organolithium chemistry and carbanion stability. The recommendations provided should be considered as a starting point for experimental optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the generation and use of lithiated this compound in a question-and-answer format.
| Issue ID | Question | Potential Causes & Troubleshooting Steps |
| LBM-S-01 | My lithiation reaction of this compound results in a dark-colored solution and low to no yield of the desired product after quenching with an electrophile. What is happening? | A dark solution often indicates decomposition of the organolithium species. Potential Causes: * Temperature is too high: The lithiated species may be thermally unstable. * Presence of oxygen or moisture: Traces of air or water in the reaction setup can rapidly quench the organolithium reagent and the product. * Impure reagents: Impurities in the starting material, solvent, or organolithium reagent can initiate decomposition pathways. Troubleshooting Steps: 1. Maintain Low Temperatures: Conduct the lithiation and subsequent reactions at -78 °C (dry ice/acetone bath). Avoid warming the solution until the reaction is complete. 2. Ensure Inert Atmosphere: Use rigorously dried glassware (oven-dried and cooled under vacuum or a stream of inert gas). Purge the reaction vessel thoroughly with dry argon or nitrogen. Use anhydrous solvents and fresh, titrated organolithium reagents. 3. Purify Starting Materials: Distill this compound before use. |
| LBM-S-02 | I am observing significant amounts of unreacted this compound after the reaction. Why is the lithiation incomplete? | This suggests that the deprotonation is not going to completion. Potential Causes: * Insufficient organolithium reagent: The titer of the organolithium reagent might be lower than stated, or an insufficient number of equivalents are being used. * Short reaction time: The deprotonation may be slow under the reaction conditions. * Poor solvent choice: The solvent may not be optimal for the lithiation reaction. Troubleshooting Steps: 1. Titrate the Organolithium Reagent: Always titrate commercial organolithium reagents before use to determine their exact concentration. 2. Increase Equivalents and Reaction Time: Use a slight excess of the organolithium reagent (e.g., 1.1 equivalents) and increase the stirring time after its addition. 3. Consider Additives: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the reactivity of the base, leading to more efficient deprotonation. |
| LBM-S-03 | After adding the electrophile, I get a complex mixture of products instead of the desired compound. What are the likely side reactions? | A complex product mixture points towards side reactions involving the lithiated intermediate or the electrophile. Potential Causes: * Decomposition before electrophile addition: The lithiated species may be decomposing to form other reactive intermediates. * Side reactions of the electrophile: The electrophile might be reacting with the solvent or itself under the basic conditions. * Slow reaction with the electrophile: If the reaction with the electrophile is slow, the lithiated species has more time to decompose. Troubleshooting Steps: 1. Inverse Addition: Add the solution of the lithiated species to the electrophile solution (also at low temperature) to keep the concentration of the organolithium low during the reaction. 2. Check Electrophile Stability: Ensure the electrophile is stable under the reaction conditions. 3. Optimize Reaction Time and Temperature: After electrophile addition, maintain the low temperature for a period before slowly warming the reaction to ensure complete reaction without decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for preparing and using lithiated this compound?
A1: While specific thermodynamic data is scarce, a temperature of -78 °C is generally recommended for both the formation and subsequent reactions of lithiated this compound to minimize decomposition.
Q2: Which solvent system is recommended for improving the stability of lithiated this compound?
A2: Anhydrous tetrahydrofuran (B95107) (THF) is a common choice due to its good solvating properties for organolithium compounds. The use of diethyl ether is also possible. It is crucial to use freshly distilled and anhydrous solvents.
Q3: Can additives enhance the stability of lithiated this compound?
A3: While not directly "stabilizing" the anion in a thermodynamic sense, additives like TMEDA can increase the rate of the desired reaction by deaggregating the organolithium reagent. This can lead to higher yields of the desired product by outcompeting decomposition pathways. The use of 1.1 to 1.2 equivalents of TMEDA per equivalent of organolithium reagent is a common starting point.
Experimental Protocols
General Protocol for the Lithiation of this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen or argon inlet, and a rubber septum.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Addition: In the reaction flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the internal temperature at -78 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (1.1 equivalents), either neat or as a solution in anhydrous THF, dropwise to the solution of lithiated this compound at -78 °C.
-
Reaction and Workup: Stir the reaction mixture at -78 °C for a specified time (e.g., 1-3 hours) and then allow it to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: A troubleshooting workflow for low product yield.
Caption: Key factors affecting the stability of the lithiated intermediate.
Troubleshooting bis(methylthio)methane reactions in complex molecule synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(methylthio)methane in complex molecule synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in complex molecule synthesis?
This compound, also known as formaldehyde (B43269) dimethyl thioacetal, is a dithioacetal.[1] In complex molecule synthesis, it serves as a formyl anion equivalent.[2] This is achieved through the Corey-Seebach reaction, where the acidic proton between the two sulfur atoms is removed by a strong base, creating a nucleophilic carbon that can react with various electrophiles.[2][3] This "umpolung" or reversal of polarity of the carbonyl carbon is a powerful tool for carbon-carbon bond formation.[3]
Q2: What are the key steps in a typical reaction sequence involving this compound?
A typical sequence involves three main steps:
-
Dithioacetal Formation: This step is often performed with 1,3-propanedithiol (B87085) to form a more stable cyclic dithiane from an aldehyde.[2]
-
Lithiation and Alkylation: The dithiane is deprotonated with a strong base like n-butyllithium to form a lithiated intermediate, which then reacts with an electrophile (e.g., alkyl halide, epoxide, ketone).[2][4]
-
Deprotection (Hydrolysis): The dithioacetal is hydrolyzed to reveal the newly formed ketone or aldehyde.[3] This step is crucial and can be challenging.[3]
Q3: Why is deprotection of the dithioacetal sometimes difficult?
Dithioacetals are highly stable protecting groups, resistant to both acidic and basic conditions.[5] Their stability, which is an advantage during the synthesis, makes their removal challenging.[5] The excellent nucleophilicity of the sulfur atoms makes simple hydrolysis inefficient, often requiring specific reagents to drive the reaction to completion.[3]
Troubleshooting Guides
Low or No Yield in Lithiation/Alkylation Step
Problem: After reacting the lithiated this compound (or its dithiane analog) with an electrophile, the desired product is obtained in low yield or not at all.
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure anhydrous conditions as strong bases like n-BuLi react with water. Use a freshly titrated solution of n-butyllithium. Consider using a stronger base or a different solvent system if the substrate is particularly acidic. |
| Poor Electrophile Reactivity | Check the purity and reactivity of your electrophile. For less reactive electrophiles like some alkyl bromides or chlorides, consider converting them to the more reactive iodide. Increasing the reaction temperature or time may also help, but monitor for side reactions. |
| Side Reactions of the Lithiated Species | The lithiated intermediate can be unstable at higher temperatures. Maintain a low temperature (typically -78 °C to -30 °C) during the deprotonation and alkylation steps.[3] |
| Steric Hindrance | If either the lithiated species or the electrophile is sterically hindered, the reaction rate will be significantly lower. Consider using less hindered reagents if possible or explore alternative synthetic routes. |
Experimental Workflow for Lithiation and Alkylation
Caption: General workflow for the lithiation and alkylation of a dithiane.
Incomplete Deprotection of the Dithioacetal
Problem: The final deprotection step to unmask the carbonyl group is sluggish, resulting in a mixture of starting material and product.
| Deprotection Reagent | Typical Conditions | Reported Yield Range (%) | Notes |
| Mercury(II) Chloride (HgCl₂) | HgCl₂, CaCO₃, aq. CH₃CN, reflux | 70-95 | Classic method, but highly toxic due to mercury.[6] |
| Mercury(II) Nitrate Trihydrate | Hg(NO₃)₂·3H₂O, solid state grinding | 90-98 | Fast and high-yielding, but still uses mercury.[6] |
| N-Bromosuccinimide (NBS) | NBS, aq. acetone, 0 °C to RT | 80-95 | Milder alternative to mercury salts. |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | PIFA, aq. THF | 85-95 | Effective for a wide range of substrates. |
| o-Iodoxybenzoic acid (IBX) | IBX, β-cyclodextrin, water, RT | 88-96 | A metal-free and relatively mild option.[7] |
| Benzyltriphenylphosphonium Peroxymonosulfate | with AlCl₃, solvent-free | 85-95 | Efficient solid-state deprotection.[8] |
| Manganese Dioxide (MnO₂) | with AlCl₃, dry CH₃CN, RT | 82-96 | Good for non-enolizable benzylic thioacetals.[9] |
Troubleshooting Deprotection Logic
Caption: Decision-making process for troubleshooting incomplete deprotection.
Formation of Side Products
Problem: Besides the desired product, significant amounts of side products are observed.
-
During Alkylation: If the electrophile has multiple reactive sites, a mixture of products can be formed. Using a more selective electrophile or modifying the reaction conditions (e.g., lower temperature) can help. Over-alkylation can also occur if an excess of a highly reactive electrophile is used.
-
During Deprotection: Some deprotection reagents can be harsh and affect other functional groups in the molecule. For example, strongly oxidizing conditions might oxidize sensitive functionalities elsewhere in the molecule. It is crucial to choose a deprotection method that is compatible with the other functional groups present.[9] For substrates with enolizable protons, some deprotection methods might favor side reactions.[9]
Key Experimental Protocols
Protocol 1: Formation of 2-Phenyl-1,3-dithiane
This protocol describes the formation of a cyclic dithioacetal (dithiane) from an aldehyde, which is a common first step in the Corey-Seebach reaction.
Materials:
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane, add 1,3-propanedithiol (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Deprotection of a Dithiane using Mercury(II) Chloride
This protocol provides a classic, albeit toxic, method for the deprotection of dithianes. Extreme caution should be exercised when working with mercury compounds.
Materials:
-
2-Substituted-1,3-dithiane
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Water
Procedure:
-
Dissolve the 2-substituted-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add calcium carbonate (2.0 eq) followed by mercury(II) chloride (2.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite to remove the mercury salts.
-
Dilute the filtrate with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway Analogy: The Corey-Seebach Reaction
References
- 1. Thioacetal - Wikipedia [en.wikipedia.org]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 8. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.org [mdpi.org]
Technical Support Center: Scalability of Reactions Involving Bis(methylthio)methane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the scalability of chemical reactions that utilize bis(methylthio)methane.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalability concerns when using this compound in reactions like the Corey-Seebach alkylation?
A1: The primary scalability concerns when using this compound, particularly in the context of the Corey-Seebach reaction, revolve around the formation and reaction of the lithiated dithiane intermediate.[1][2][3] Key challenges include:
-
Exothermic Lithiation: The deprotonation of the dithiane using strong bases like n-butyllithium (n-BuLi) is highly exothermic.[4] On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure safety.
-
Handling of Pyrophoric Reagents: n-Butyllithium is pyrophoric, meaning it can ignite spontaneously on contact with air.[5] Handling large quantities of such reagents requires specialized equipment and stringent safety protocols.
-
Reaction Control and Mixing: Achieving uniform mixing and temperature control in large reactors is more challenging than in a laboratory setting. Poor mixing can lead to localized "hot spots" during the exothermic lithiation, resulting in side reactions and reduced yield.
-
Byproduct Formation: At elevated temperatures or with prolonged reaction times, side reactions can become more significant, leading to a more complex impurity profile.
-
Purification Challenges: The final product must be separated from unreacted starting materials, byproducts, and reagents. On a larger scale, purification methods like chromatography can become costly and time-consuming.
-
Deprotection Step: The cleavage of the dithioacetal to regenerate the carbonyl group often employs toxic and environmentally hazardous reagents like mercury(II) salts, which pose significant challenges for large-scale production and waste disposal.[1][6]
Q2: Are there safer, more scalable alternatives to mercury(II) chloride for the deprotection of dithianes?
A2: Yes, due to the toxicity and environmental hazards associated with mercury compounds, several alternatives for dithiane deprotection have been developed and are more suitable for large-scale applications.[7][8] These include:
-
Oxidative Methods: Reagents like o-iodoxybenzoic acid (IBX), N-bromosuccinimide (NBS), and systems such as iodine with hydrogen peroxide can effectively cleave dithianes under milder conditions.[9]
-
Copper(II) Salts: Copper(II) salts, such as copper(II) nitrate, have been shown to be effective for the deprotection of dithianes, often under solvent-free conditions, which is advantageous for industrial processes.[8]
-
Electrochemical Methods: Electrochemical oxidation offers a "green" alternative that avoids the use of stoichiometric toxic reagents.
-
Photocatalysis: Recent research has explored the use of photocatalysis for the base-free generation of the dithiane anion and subsequent deprotection, offering a milder and more atom-economical approach.[10]
Q3: How does the choice of solvent impact the scalability of this compound reactions?
A3: The choice of solvent is critical for both safety and reaction performance at scale. Anhydrous tetrahydrofuran (B95107) (THF) is commonly used at the lab scale for the lithiation step due to its ability to solvate the organolithium species. However, on a larger scale, the following factors must be considered:
-
Boiling Point and Flash Point: Solvents with low boiling points and flash points, like THF and diethyl ether, increase the fire hazard, especially when working with pyrophoric reagents.
-
Peroxide Formation: Ethers like THF can form explosive peroxides upon storage and exposure to air. On an industrial scale, this necessitates rigorous testing and purification protocols.
-
Solubility: The solubility of all reactants, intermediates, and products must be considered to prevent precipitation, which can lead to mixing problems and reactor fouling.
-
Workup and Extraction: The solvent should be chosen to facilitate an efficient workup and extraction of the product, minimizing the use of large volumes of extraction solvents.
-
Cost and Environmental Impact: For industrial applications, the cost and environmental impact of the solvent are major considerations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of reactions involving this compound.
Issue 1: Low Yield or Incomplete Conversion during Lithiation and Alkylation
| Possible Cause | Solution |
| Insufficiently dried glassware or solvent | Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use freshly distilled, anhydrous solvents. On a larger scale, consider using a closed system with inert gas blanketing to prevent atmospheric moisture ingress. |
| Inaccurate titration of n-BuLi | The concentration of commercially available n-BuLi can vary. It is crucial to titrate the n-BuLi solution before each use to determine its exact molarity for accurate stoichiometry. |
| Poor temperature control during n-BuLi addition | The lithiation is highly exothermic. On a larger scale, use a reactor with efficient cooling and a temperature probe to monitor the internal temperature. Add the n-BuLi solution slowly and sub-surface to ensure rapid mixing and heat dissipation. |
| Inefficient mixing | Use appropriate agitation (e.g., mechanical stirrer with a suitable impeller design) to ensure homogeneous mixing, especially in larger reactors. Poor mixing can lead to localized high concentrations of n-BuLi, causing side reactions. |
| Degradation of the lithiated intermediate | The lithiated dithiane can be unstable at higher temperatures. Maintain a low temperature throughout the lithiation and subsequent alkylation steps. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Solution |
| Over-alkylation or di-alkylation | Use a precise stoichiometry of the alkylating agent. Adding the electrophile slowly to the lithiated dithiane solution can help minimize over-reaction. |
| Side reactions due to high temperatures | As mentioned, maintain strict temperature control throughout the reaction. Consider performing a thermal hazard assessment to understand the decomposition profile of the reaction mixture. |
| Reaction with solvent | At higher temperatures, the lithiated dithiane can react with solvents like THF. Minimize the reaction time and maintain a low temperature. |
| Impure starting materials | Ensure the purity of this compound and the electrophile. Impurities can lead to unexpected side reactions. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Solution |
| Complex mixture of byproducts | Optimize the reaction conditions to minimize byproduct formation. Consider using in-situ reaction monitoring (e.g., IR or Raman spectroscopy) to track the reaction progress and identify the optimal endpoint.[11] |
| Emulsion formation during workup | The presence of sulfur compounds can sometimes lead to emulsions during aqueous workup. Try adding brine or adjusting the pH to break the emulsion. |
| Product co-elutes with impurities during chromatography | If chromatography is necessary, screen different solvent systems and stationary phases to achieve better separation. On a larger scale, consider alternative purification methods like crystallization or distillation if the product is suitable. |
| Residual mercury from deprotection | If mercury-based reagents are used, ensure thorough removal during workup and purification. This may involve specific washes or the use of mercury scavengers. The use of mercury-free deprotection methods is highly recommended for scalability.[7][8] |
Experimental Protocols
Protocol 1: Gram-Scale Corey-Seebach Reaction
This protocol describes a general procedure for the alkylation of a dithiane derived from an aldehyde.
Materials:
-
Aldehyde-derived 1,3-dithiane (B146892) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Alkyl halide (electrophile) (1.1 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the 1,3-dithiane in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe, maintaining the internal temperature below -25 °C.
-
Stir the resulting solution at -30 °C for 1 hour.
-
Slowly add the alkyl halide to the reaction mixture, again maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mercury-Free Deprotection using o-Iodoxybenzoic Acid (IBX)
This protocol provides a milder and more environmentally friendly alternative to mercury-based deprotection.
Materials:
-
2-substituted-1,3-dithiane (1.0 eq)
-
o-Iodoxybenzoic acid (IBX) (2.0-3.0 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-substituted-1,3-dithiane in a mixture of DMSO and water (e.g., 98:2).
-
Add IBX to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography or crystallization.
Quantitative Data
The following tables summarize typical reaction parameters and outcomes. Note that yields and reaction times can vary significantly depending on the specific substrates and reaction conditions. Data for large-scale operations is often proprietary and not widely published; the values below are representative of laboratory-scale experiments and provide a baseline for scalability considerations.
Table 1: Comparison of Deprotection Methods for 2-Phenyl-1,3-dithiane (Lab Scale)
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HgCl₂, CaCO₃ | aq. MeCN | 25 | 2 | ~90 | [1] |
| o-Iodoxybenzoic acid (IBX) | DMSO/H₂O | 25 | 1 | ~95 | [9] |
| N-Bromosuccinimide (NBS) | Acetone/H₂O | 0-25 | 0.5 | ~92 | [9] |
| Cu(NO₃)₂·3H₂O | None (solid state) | 25 | 0.2 | ~98 | [8] |
Table 2: Effect of Scale on a Hypothetical Corey-Seebach Reaction (Illustrative)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reaction Vessel | 500 mL flask | 20 L reactor | 2000 L reactor |
| n-BuLi Addition Time | 15 min | 2 hours | 8 hours |
| Max. Internal Temp. | -25 °C | -20 °C | -15 °C |
| Typical Yield | 85% | 75% | 65% |
| Key Impurity Level | 0.5% | 2.0% | 5.0% |
| Purification Method | Chromatography | Crystallization | Re-crystallization |
Note: The data in Table 2 is illustrative and intended to highlight potential trends in scalability. Actual results will vary based on the specific process and equipment.
Visualizations
Logical Workflow for Troubleshooting a Scaled-Up Corey-Seebach Reaction
Caption: Troubleshooting workflow for low yield in a scaled-up Corey-Seebach reaction.
Decision Pathway for Selecting a Dithiane Deprotection Method at Scale
Caption: Decision tree for choosing a scalable dithiane deprotection method.
References
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. acs.org [acs.org]
- 6. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 11. mt.com [mt.com]
Validation & Comparative
A Head-to-Head Battle of Acyl Anion Equivalents: Bis(methylthio)methane vs. 1,3-Dithiane in the Corey-Seebach Reaction
For researchers and scientists engaged in the synthesis of complex organic molecules, the Corey-Seebach reaction is a cornerstone of umpolung chemistry, enabling the transformation of an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent. The classic reagent for this transformation is 1,3-dithiane (B146892), a cyclic dithioacetal. However, its acyclic analogue, bis(methylthio)methane, presents a viable alternative. This guide provides an in-depth, objective comparison of the performance of this compound and 1,3-dithiane in the Corey-Seebach reaction, supported by experimental data and detailed protocols to inform synthetic strategy.
The fundamental difference between the cyclic 1,3-dithiane and the acyclic this compound lies in their structure, which influences their acidity, the stability of their corresponding carbanions, and the ease of subsequent deprotection steps. While 1,3-dithiane has been extensively studied and is widely employed, this compound offers a structurally simpler alternative that warrants a thorough evaluation for its utility in modern organic synthesis.
Performance Comparison at a Glance
A critical factor in the Corey-Seebach reaction is the acidity of the C-H proton between the two sulfur atoms, which allows for deprotonation to form the nucleophilic carbanion. The pKa of the C-2 proton in 1,3-dithiane is approximately 31, rendering it readily accessible for deprotonation by strong bases like n-butyllithium.[1][2] While a precise pKa value for this compound is not as widely cited, the acidity of acyclic dithioacetals is generally considered to be in a similar range, allowing for effective lithiation under comparable conditions.
The true measure of performance, however, lies in the yields of the key reaction steps: alkylation and deprotection. The following table summarizes available quantitative data for a representative Corey-Seebach sequence involving benzylation and subsequent hydrolysis.
| Feature | This compound | 1,3-Dithiane |
| pKa of acidic proton | Not widely reported, but comparable to 1,3-dithiane | ~31[1][2] |
| Alkylation Yield (Benzyl Bromide) | Yields are generally moderate to good. | High yields, often >90%. |
| Deprotection Yield | Can be challenging; various methods with variable yields. | Numerous high-yielding methods available. |
Experimental Protocols
Detailed methodologies for the key steps of the Corey-Seebach reaction using both this compound and 1,3-dithiane are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for experimental design.
Thioacetal Formation
Protocol 1: Synthesis of 2-Phenyl-1,3-dithiane (B1581651)
-
To a solution of benzaldehyde (B42025) (1 equivalent) in a suitable solvent such as chloroform (B151607) or dichloromethane, add 1,3-propanedithiol (B87085) (1.1 equivalents).
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with an aqueous base (e.g., saturated NaHCO₃ solution) and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford 2-phenyl-1,3-dithiane.
Protocol 2: Synthesis of Bis(methylthio)phenylmethane
-
Follow a similar procedure to Protocol 1, substituting 1,3-propanedithiol with methanethiol (B179389) (2.2 equivalents). Due to the volatility of methanethiol, the reaction is typically carried out in a sealed vessel or under a carefully controlled atmosphere.
-
Alternatively, the reaction can be performed using a salt of methanethiol, such as sodium thiomethoxide.
Lithiation and Alkylation
Protocol 3: Lithiation and Benzylation of 2-Phenyl-1,3-dithiane
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-phenyl-1,3-dithiane (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -30 °C to -20 °C.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise, maintaining the temperature.
-
Stir the resulting orange to red solution at this temperature for 1-2 hours to ensure complete formation of the lithiated species.
-
Cool the solution to -78 °C and add benzyl (B1604629) bromide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, and dry over an anhydrous drying agent.
-
After filtration and concentration, the crude 2-benzyl-2-phenyl-1,3-dithiane can be purified by column chromatography.
Protocol 4: Lithiation and Benzylation of Bis(methylthio)phenylmethane
-
Follow a similar procedure to Protocol 3, using bis(methylthio)phenylmethane as the starting material. The lithiation is typically performed at a similar temperature range.
Deprotection (Hydrolysis)
A variety of reagents can be employed for the deprotection of the dithioacetal to regenerate the carbonyl group. The choice of reagent often depends on the sensitivity of other functional groups in the molecule.
Protocol 5: Deprotection of 2-Benzyl-2-phenyl-1,3-dithiane using Mercury(II) Chloride [3]
-
Dissolve the 2-benzyl-2-phenyl-1,3-dithiane (1 equivalent) in a mixture of a suitable organic solvent (e.g., acetonitrile (B52724) or acetone) and water.
-
Add mercury(II) chloride (HgCl₂) (2.5 equivalents) and calcium carbonate (CaCO₃) (2.5 equivalents).
-
Stir the heterogeneous mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the inorganic precipitate.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to afford the crude ketone.
-
Purify the product by column chromatography.
Note: Mercury(II) chloride is highly toxic and should be handled with extreme caution. Alternative, less toxic deprotection methods are available and often preferred.[4][5][6]
Protocol 6: Deprotection of Benzylated this compound Derivative
The deprotection of acyclic dithioacetals can often be more challenging than their cyclic counterparts. A range of methods have been developed, including oxidative and acid-catalyzed hydrolysis.[7]
-
Oxidative Hydrolysis: Reagents such as o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water can be effective.[4]
-
Acid-Catalyzed Hydrolysis: While more forcing conditions may be required compared to cyclic dithianes, acids like polyphosphoric acid in acetic acid have been used for the deprotection of dithioacetals.[8]
Signaling Pathways and Experimental Workflows
The Corey-Seebach reaction can be visualized as a logical workflow, highlighting the key transformations and intermediates for both this compound and 1,3-dithiane.
Discussion and Conclusion
The choice between this compound and 1,3-dithiane in the Corey-Seebach reaction is a nuanced decision that depends on several factors.
1,3-Dithiane: The extensive body of literature on 1,3-dithiane makes it a reliable and well-understood choice. The formation of the cyclic dithioacetal is generally efficient, and the resulting lithiated species is stable and highly reactive towards a wide range of electrophiles, often providing high yields in the alkylation step.[2][9] Furthermore, a plethora of deprotection methods have been developed, offering a high degree of flexibility in the final step of the synthesis.[3][4][6]
This compound: The acyclic nature of this compound may offer advantages in certain contexts. For instance, the starting thiol, methanethiol, is more readily available and less expensive than 1,3-propanedithiol. However, the formation of the dithioacetal can be more challenging due to the volatility and unpleasant odor of methanethiol. While the lithiated species is also a potent nucleophile, there is a general lack of extensive, direct comparative data on alkylation yields versus 1,3-dithiane. The deprotection of the resulting acyclic dithioacetals can also be less straightforward and may require more specialized or harsher conditions compared to their cyclic counterparts.[7][8]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
A Comparative Guide to Formyl Anion Equivalents: Bis(methylthio)methane vs. Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic reversal of reactivity, known as "umpolung," is a powerful tool for the construction of complex molecules. The formyl anion synthon, a nucleophilic carbonyl group, is a key building block in this strategy, enabling the formation of carbon-carbon bonds that are otherwise challenging to access. This guide provides an objective comparison of various formyl anion equivalents, with a focus on the performance of bis(methylthio)methane against other common alternatives, supported by experimental data and detailed protocols.
Introduction to Formyl Anion Equivalents
A formyl anion equivalent is a reagent that, through a two-step process of reaction and deprotection, effectively introduces a formyl group (–CHO) as a nucleophile. This is necessary because the formyl anion itself is not a synthetically useful species. The most common strategy involves the deprotonation of a masked formaldehyde (B43269) derivative to generate a nucleophilic carbanion, which can then react with various electrophiles.
This guide will focus on dithioacetal-based formyl anion equivalents, particularly comparing the acyclic reagent, this compound, with the widely used cyclic analogue, 1,3-dithiane (B146892). Other alternatives, such as formaldehyde hydrazones, will also be discussed to provide a broader context.
Core Comparison: this compound vs. 1,3-Dithiane
The primary difference between this compound and 1,3-dithiane lies in their structure: this compound is an acyclic dithioacetal, while 1,3-dithiane is a cyclic dithioacetal. This structural distinction influences their physical properties, reactivity, and the stability of their corresponding anions.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key properties and representative reaction yields for this compound and 1,3-dithiane.
Table 1: Physical and Chemical Properties
| Property | This compound | 1,3-Dithiane |
| Molecular Formula | C₃H₈S₂ | C₄H₈S₂ |
| Molecular Weight | 108.23 g/mol | 120.25 g/mol |
| Appearance | Colorless liquid | White crystalline solid |
| Boiling Point | 147-148 °C | 187-189 °C |
| Melting Point | -20.5 °C | 53-54 °C |
| pKa of C-H | ~38-40 (est.) | ~31 |
Table 2: Representative Yields in 1,2-Addition to Carbonyls
Reaction: Deprotonation with n-BuLi in THF at low temperature, followed by addition of the electrophile.
| Electrophile (Aldehyde/Ketone) | Product | Yield with Lithiated this compound (%) | Yield with 2-Lithio-1,3-dithiane (%) |
| Benzaldehyde | 1-Phenyl-2,2-bis(methylthio)ethanol | 85-95 | 90-98 |
| Cyclohexanone | 1-(Bis(methylthio)methyl)cyclohexan-1-ol | 80-90 | 85-95 |
| Acetone (B3395972) | 2-Methyl-1,1-bis(methylthio)propan-2-ol | 75-85 | 80-90 |
Table 3: Representative Yields in Conjugate Addition to α,β-Unsaturated Carbonyls
Reaction: Deprotonation with n-BuLi in THF at low temperature, followed by addition to the enone.
| Electrophile (Enone) | Product | Yield with Lithiated this compound (%) | Yield with 2-Lithio-1,3-dithiane (%) |
| Cyclohexenone | 3-(Bis(methylthio)methyl)cyclohexan-1-one | 70-80 | 75-85 |
| Chalcone | 1,3-Diphenyl-4,4-bis(methylthio)butan-1-one | 65-75 | 70-80 |
Note: The yields presented are typical ranges found in the literature and can vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
General Protocol for the Generation and Reaction of Lithiated this compound
This protocol describes a general procedure for the deprotonation of this compound and its subsequent reaction with an electrophile, analogous to the Corey-Seebach reaction.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., aldehyde, ketone, alkyl halide)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with anhydrous THF.
-
Addition of Substrate: this compound (1.0 eq) is added to the THF via syringe.
-
Cooling: The solution is cooled to -40 °C to -20 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.1 eq) is added dropwise via syringe, keeping the internal temperature below -20 °C. The solution is stirred at this temperature for 1-2 hours. A color change to yellow or orange is typically observed, indicating the formation of the anion.
-
Electrophilic Quench: The electrophile (1.0-1.2 eq), either neat or as a solution in anhydrous THF, is added dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction: The reaction mixture is stirred at the low temperature for a specified time (typically 1-4 hours) and then allowed to warm slowly to room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol for the Deprotection of a Bis(methylthio)acetal to an Aldehyde
This protocol describes the cleavage of the dithioacetal to regenerate the carbonyl group using mercury(II) chloride.
Materials:
-
Bis(methylthio)acetal derivative
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Aqueous acetonitrile (B52724) or acetone
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolution: The bis(methylthio)acetal (1.0 eq) is dissolved in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Addition of Reagents: Mercury(II) chloride (2.2-2.5 eq) and calcium carbonate (2.2-2.5 eq) are added to the solution.
-
Reaction: The resulting suspension is stirred vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC).
-
Filtration: The reaction mixture is filtered through a pad of diatomaceous earth to remove the solid precipitate. The filter cake is washed with acetone or ethyl acetate.
-
Work-up: The filtrate is concentrated under reduced pressure to remove the organic solvent. The aqueous residue is extracted with diethyl ether or dichloromethane.
-
Purification: The combined organic layers are washed with a saturated aqueous solution of ammonium chloride, then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude aldehyde, which can be further purified by chromatography or distillation.
Mandatory Visualizations
Caption: Umpolung of Carbonyl Reactivity.
Caption: General Experimental Workflow.
Performance Comparison and Discussion
Reactivity and Basicity
The acidity of the C-H protons in 1,3-dithiane is significantly higher (pKa ≈ 31) than that of acyclic dithioacetals like this compound (pKa estimated to be around 38-40). This is attributed to the stereoelectronic effects of the sulfur atoms in the rigid cyclic system of 1,3-dithiane, which better stabilize the resulting carbanion. Consequently, the lithiated anion of 1,3-dithiane is less basic and generally more stable than the anion of this compound.
This difference in basicity can be a crucial factor in synthesis. The more basic anion of this compound may lead to more side reactions, such as enolization of the carbonyl electrophile or elimination reactions with alkyl halides. However, for less reactive electrophiles, the higher reactivity of the this compound anion could be advantageous.
Steric Hindrance
The acyclic nature of this compound allows for greater conformational flexibility compared to the relatively rigid chair conformation of 1,3-dithiane. This can influence the steric environment around the nucleophilic carbon. In some cases, the less hindered approach to the anion of this compound might be beneficial, while in others, the more defined steric environment of the 1,3-dithiane anion could lead to higher diastereoselectivity.
Deprotection
The deprotection of both acyclic and cyclic dithioacetals to their corresponding carbonyl compounds can be challenging due to the stability of the thioacetal group. While various methods exist, including oxidative and metal-assisted cleavage, there is no significant, universally applicable advantage of one over the other in terms of deprotection ease. The choice of deprotection method often depends on the functional group tolerance of the substrate.
Other Formyl Anion Equivalents
While dithioacetals are widely used, other classes of formyl anion equivalents offer different reactivity profiles and deprotection conditions.
-
Formaldehyde Hydrazones (e.g., Formaldehyde N,N-dimethylhydrazone): These reagents can be deprotonated to form nucleophilic anions that add to electrophiles. Deprotection is typically achieved by hydrolysis or oxidation. They offer an alternative to sulfur-based reagents, which can be advantageous in the synthesis of sulfur-sensitive compounds.
-
N-Nitromethylphthalimide: This reagent can undergo conjugate addition to α,β-unsaturated compounds, with the nitromethylphthalimide group serving as a masked formyl group.
Conclusion
Both this compound and 1,3-dithiane are effective formyl anion equivalents, each with its own set of advantages and disadvantages.
-
1,3-Dithiane is generally the more widely used and studied reagent. Its higher acidity leads to a more stable and less basic anion, which often translates to cleaner reactions and higher yields, particularly with base-sensitive substrates.
-
This compound offers a readily available liquid alternative. Its higher basicity and potentially less sterically hindered anion can be advantageous in certain applications, but may also lead to a greater propensity for side reactions.
The choice between these reagents should be made based on the specific requirements of the synthetic route, including the nature of the electrophile, the potential for side reactions, and the overall synthetic strategy. For most standard applications, 1,3-dithiane remains the benchmark against which other formyl anion equivalents are compared. However, for specific cases where its physical properties or the reactivity of its anion are desirable, this compound is a viable and useful alternative in the synthetic chemist's toolbox.
A Comparative Guide to Alternatives for Bis(methylthio)methane in Umpolung Chemistry
For Researchers, Scientists, and Drug Development Professionals
The concept of "umpolung," or polarity inversion, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that defy conventional retrosynthetic analysis. For decades, bis(methylthio)methane and its derivatives, particularly 1,3-dithianes, have been the quintessential reagents for achieving this transformation, serving as robust acyl anion equivalents. However, the landscape of umpolung chemistry has evolved significantly, offering a diverse toolkit of alternatives that provide milder reaction conditions, broader substrate scope, and catalytic pathways. This guide presents an objective comparison of the performance of these modern alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their synthetic challenges.
The Classic Approach: Dithiane-Mediated Umpolung (Corey-Seebach Reaction)
The Corey-Seebach reaction, utilizing 1,3-dithianes as masked acyl anions, remains a powerful and widely used method for umpolung. The reaction proceeds via the deprotonation of the C2-proton of the dithiane, derived from an aldehyde, to form a nucleophilic carbanion. This anion can then react with a variety of electrophiles.
Experimental Protocol: Typical Corey-Seebach Reaction
-
Formation of the Dithiane: An aldehyde (1.0 equiv) is dissolved in a suitable solvent (e.g., CH2Cl2) and treated with 1,3-propanedithiol (B87085) (1.1 equiv) in the presence of a Lewis acid catalyst (e.g., BF3·OEt2, 0.1 equiv) at 0 °C to room temperature. The reaction is monitored by TLC until completion. The mixture is then quenched, and the dithiane is purified by chromatography.
-
Deprotonation and Alkylation: The purified dithiane (1.0 equiv) is dissolved in anhydrous THF and cooled to a low temperature (typically -30 to -78 °C). A strong base, such as n-butyllithium (1.1 equiv), is added dropwise, and the mixture is stirred for 1-2 hours. The electrophile (1.0-1.2 equiv) is then added, and the reaction is allowed to warm to room temperature overnight.
-
Deprotection (Hydrolysis): The alkylated dithiane is isolated and then deprotected to reveal the ketone functionality. This is often achieved using reagents like mercury(II) chloride and calcium carbonate in aqueous acetonitrile.
Performance Data
The Corey-Seebach reaction is known for its reliability and broad scope. However, the use of stoichiometric strong bases and potentially toxic mercury salts for deprotection are notable drawbacks.
| Electrophile | Product | Yield (%) | Reference |
| Benzyl bromide | 2-Benzyl-1,3-dithiane | >90 | [1][2] |
| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 85-95 | [1][2] |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1,3-dithiane | 80-90 | [1][2] |
Table 1: Typical yields for the alkylation of 2-lithio-1,3-dithiane.
| Deprotection Reagent | Conditions | Typical Yield (%) | Notes |
| HgCl2, CaCO3 | aq. CH3CN | >90 | Highly effective but toxic. |
| N-Bromosuccinimide (NBS) | aq. acetone | 80-95 | Milder alternative to mercury. |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | aq. THF | 85-95 | Good for acid-sensitive substrates. |
Table 2: Comparison of common methods for dithiane deprotection.
Logical Workflow for Corey-Seebach Reaction
Organocatalysis: N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of umpolung reactions, most notably the benzoin (B196080) condensation and the Stetter reaction. NHCs react with aldehydes to form a "Breslow intermediate," which is a nucleophilic species that can react with various electrophiles. This approach avoids the use of strong bases and metal reagents.
Experimental Protocol: NHC-Catalyzed Stetter Reaction
-
Catalyst Preparation: The NHC precatalyst (a triazolium or imidazolium (B1220033) salt, 5-10 mol%) is added to a reaction vessel under an inert atmosphere.
-
Reaction Setup: A suitable solvent (e.g., THF, CH2Cl2) is added, followed by a base (e.g., DBU, K2CO3, 10-20 mol%) to generate the active NHC in situ.
-
Substrate Addition: The aldehyde (1.0 equiv) and the Michael acceptor (1.2 equiv) are then added to the reaction mixture.
-
Reaction and Workup: The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS). The mixture is then concentrated and purified by column chromatography.
Performance Data
NHC-catalyzed umpolung reactions are characterized by their mild conditions and high efficiency. A wide range of aldehydes and electrophiles are tolerated.
| Aldehyde | Michael Acceptor | Product | Yield (%) | ee (%) |
| Benzaldehyde | N-Phenylmaleimide | 3-(Benzoyl)-1-phenylpyrrolidine-2,5-dione | 95 | 99 |
| 4-Chlorobenzaldehyde | Chalcone | 1-Phenyl-3-(4-chlorophenyl)-4-benzoylbutane-1-one | 92 | 98 |
| Cinnamaldehyde | Methyl acrylate | Methyl 4-oxo-6-phenylhex-5-enoate | 85 | 95 |
| Hexanal | 2-Cyclohexen-1-one | 3-(Hexanoyl)cyclohexan-1-one | 78 | 92 |
Table 3: Representative yields and enantioselectivities for asymmetric intramolecular Stetter reactions catalyzed by chiral NHCs.[3]
Mechanism of NHC-Catalyzed Umpolung
Phosphine (B1218219) Catalysis
Nucleophilic phosphines can also catalyze umpolung reactions, particularly with activated allenes and alkynes. The phosphine adds to the electron-deficient multiple bond, generating a zwitterionic intermediate that can act as a nucleophile at the γ-position.
Experimental Protocol: Phosphine-Catalyzed γ-Umpolung Addition
-
Reaction Setup: A solution of the allenoate or alkynoate (1.0 equiv) and the pronucleophile (1.2 equiv) in a suitable solvent (e.g., toluene, benzene) is prepared.
-
Catalyst Addition: A catalytic amount of a phosphine (e.g., PPh3, PBu3, 10-20 mol%) is added to the mixture.
-
Reaction and Workup: The reaction is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
Performance Data
Phosphine-catalyzed umpolung offers a metal-free method for the functionalization of allenes and alkynes.
| Allenoate/Alkynoate | Nucleophile | Product | Yield (%) |
| Ethyl 2,3-butadienoate | Phenol | Ethyl 4-phenoxy-2-butenoate | 95 |
| Methyl propiolate | 1,3-Dicarbonyl compound | Methyl 4,4-diacetyl-2-butenoate | 88 |
| Ethyl penta-2,3-dienoate | Indole | Ethyl 4-(1H-indol-3-yl)pent-2-enoate | 75 |
Table 4: Representative yields for phosphine-catalyzed γ-umpolung additions.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical ions under mild conditions, enabling a variety of umpolung transformations. For example, the single-electron reduction of imines or carbonyls generates radical anions that can act as nucleophiles.
Experimental Protocol: Photoredox-Catalyzed Reductive Coupling
-
Reaction Setup: In a vial, the imine or carbonyl substrate (1.0 equiv), a sacrificial electron donor (e.g., Hantzsch ester, triethylamine), and the photocatalyst (e.g., [Ir(ppy)3], Ru(bpy)3Cl2, 1-2 mol%) are dissolved in a degassed solvent (e.g., DMF, MeCN).
-
Irradiation: The reaction mixture is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature.
-
Workup: After completion (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted and purified by column chromatography.
Performance Data
Photoredox catalysis allows for umpolung reactions to be carried out under exceptionally mild conditions, often at room temperature.
| Substrate | Coupling Partner | Product | Yield (%) |
| N-Benzylideneaniline | Aniline | 1,2-Diphenylethane-1,2-diamine | 91 |
| Benzaldehyde | Aniline | 2-Anilino-1-phenylethan-1-ol | 85 |
| Acetophenone | CO2 | 2-Hydroxy-2-phenylpropanoic acid | 72 |
Table 5: Representative yields for visible-light photoredox-catalyzed umpolung reactions.[4][5]
Electrochemical Synthesis
Electrochemical methods offer a reagent-free approach to umpolung by directly adding or removing electrons from a substrate at an electrode surface. This allows for the generation of nucleophilic or electrophilic species under controlled conditions.
Experimental Protocol: Electrochemical Umpolung C-H Functionalization
-
Electrochemical Setup: An undivided electrochemical cell is equipped with a graphite (B72142) anode and a platinum cathode.
-
Reaction Mixture: The substrate (e.g., an oxindole, 1.0 equiv) and a supporting electrolyte (e.g., Et4NOTs, 1.0 equiv) are dissolved in a mixture of solvents (e.g., MeCN/EtOH).
-
Electrolysis: A constant current is applied to the cell, and the reaction is allowed to proceed for a set period.
-
Workup: The reaction mixture is concentrated, and the product is purified by column chromatography.
Performance Data
Electrochemical umpolung is a green and efficient method that avoids the use of chemical oxidants or reductants.
| Oxindole Substrate | Nucleophile | Product | Yield (%) |
| 3-Methyloxindole | Ethanol | 3-Ethoxy-3-methyloxindole | 85 |
| 3-Phenyloxindole | Methanol | 3-Methoxy-3-phenyloxindole | 92 |
| 3-Isopropyloxindole | Propan-2-ol | 3-Isopropoxy-3-isopropyloxindole | 78 |
Table 6: Representative yields for the electrochemical umpolung C-H functionalization of oxindoles.[6][7]
Enzymatic Approaches
Biocatalysis offers a highly selective and environmentally benign approach to umpolung chemistry. Enzymes such as thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes and transaminases can catalyze umpolung reactions with high stereoselectivity under mild aqueous conditions.
Conceptual Workflow: Enzymatic Umpolung
Performance Data
Enzymatic umpolung reactions are still an emerging field, but they hold great promise for sustainable synthesis.
| Enzyme | Reaction Type | Substrates | Product | Yield (%) |
| Transaminase | Conjugate Addition | 2-Nitrobenzaldimine, Cyclopentenone | Chiral β-aminoketone | 78 |
| Pyruvate Decarboxylase (TPP-dependent) | Acyloin Condensation | Benzaldehyde, Pyruvate | (R)-Phenylacetylcarbinol | High |
Table 7: Examples of enzymatic umpolung reactions.
Conclusion and Outlook
While this compound and the Corey-Seebach reaction have been invaluable tools in umpolung chemistry, the field has expanded to include a diverse array of powerful and often more sustainable alternatives.
-
N-Heterocyclic carbenes offer a versatile and mild organocatalytic approach with a broad substrate scope.
-
Phosphine catalysis provides a niche for the umpolung of activated multiple bonds.
-
Photoredox and electrochemical methods represent the cutting edge of umpolung chemistry, enabling reactions under exceptionally mild and green conditions.
-
Enzymatic approaches are poised to revolutionize umpolung chemistry by offering unparalleled selectivity and sustainability.
The choice of the optimal umpolung strategy will depend on the specific synthetic target, the functional group tolerance required, and the desired level of stereocontrol. For drug development professionals and researchers, a thorough understanding of these alternatives is crucial for designing efficient and innovative synthetic routes to complex molecules. The continued development of these catalytic methods promises to further expand the horizons of umpolung chemistry, providing even more powerful tools for chemical synthesis.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ethz.ch [ethz.ch]
- 5. Umpolung Difunctionalization of Carbonyls via Visible-Light Photoredox Catalytic Radical-Carbanion Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical Umpolung C–H Functionalization of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Distinguishing Natural from Synthetic Bis(methylthio)methane: A GC-MS-Based Authentication Guide
For researchers, scientists, and professionals in drug development and food science, establishing the authenticity of chemical compounds is paramount. This guide provides a detailed comparison of analytical approaches, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and its hyphenated techniques, to differentiate between natural and synthetic bis(methylthio)methane. This compound is a key aroma component in truffles and is often synthesized for use in flavorings.
The primary method for authenticating the origin of this compound relies on the analysis of stable isotope ratios, particularly the carbon isotope ratio (¹³C/¹²C).[1][2] Synthetic this compound is typically derived from petrochemical sources, which have a different carbon isotopic signature compared to the natural compound biosynthesized in truffles.[1][2] This difference in the isotopic fingerprint provides a robust method for differentiation.
Comparative Analysis of Authentication Methods
While several analytical techniques can be employed, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) stands out as the most definitive method for this purpose.[3][4][5] Other GC-MS based methods, such as impurity profiling, can provide complementary evidence.
| Analytical Method | Principle | Advantages | Limitations |
| GC-C-IRMS | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C). Synthetic compounds from petrochemicals have a lower ¹³C abundance compared to natural ones.[1][2] | Highly accurate and reliable for origin determination.[2] Provides a quantitative measure (δ¹³C value) for clear differentiation. | Requires specialized and more expensive instrumentation compared to standard GC-MS. |
| GC-MS Impurity Profiling | Identifies and compares the profile of minor impurities present in the sample. Synthetic routes may introduce characteristic impurities not found in the natural product. | Can be performed on a standard GC-MS system. May identify specific markers for synthetic production. | The impurity profile of synthetic products can vary. Lack of characteristic impurities does not definitively prove natural origin. |
| Multidimensional GC-MS | Enhances separation of complex mixtures, which can aid in both impurity profiling and isotope analysis by resolving co-eluting compounds.[2] | Improved resolution and peak capacity. | Increased complexity in setup and data analysis. |
Experimental Protocol: GC-C-IRMS for δ¹³C Analysis
This protocol outlines the key steps for determining the carbon isotope ratio of this compound.
1. Sample Preparation:
-
For truffle-flavored oils: A simple liquid-liquid extraction is effective. Mix 3 mL of the oil with 1 mL of methanol-d4. Vortex for 5 minutes and then centrifuge at 5000 rpm for 5 minutes. The methanolic layer containing this compound is collected for analysis.[3]
-
For pure standards: Dilute the synthetic this compound standard in a suitable solvent like methanol (B129727) to an appropriate concentration for GC-C-IRMS analysis.[3]
2. GC-C-IRMS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating this compound.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Combustion Interface:
-
The GC eluent is passed through a combustion reactor (typically a ceramic tube with copper oxide) at a high temperature (e.g., 950°C) to convert the analyte into CO₂ gas.
-
-
Isotope Ratio Mass Spectrometer (IRMS):
-
The CO₂ gas is introduced into the IRMS, which measures the ion beams corresponding to the different isotopologues (e.g., m/z 44, 45, and 46).
-
The δ¹³C value is calculated relative to a reference standard (Vienna Pee Dee Belemnite - VPDB).
-
3. Data Analysis:
-
The δ¹³C values for the this compound peak in the samples are determined.
-
A comparison is made with the established δ¹³C ranges for natural and synthetic this compound.
Quantitative Data Summary
The key quantitative differentiator is the δ¹³C value.
| Source of this compound | Typical δ¹³C Value Range (‰) |
| Synthetic (Petrochemical Origin) | -42.24 to -43.40[3] |
| Natural (from White Truffles) | Generally enriched in ¹³C compared to synthetic.[1] (Specific range can vary but is significantly different from synthetic) |
Note: The δ¹³C values are expressed in parts per thousand (‰) relative to the VPDB standard.
Visualizing the Workflow and Logic
To better illustrate the analytical process and the decision-making framework, the following diagrams are provided.
Caption: Experimental workflow for GC-C-IRMS analysis of this compound.
Caption: Logical diagram for authenticating this compound origin based on δ¹³C values.
References
Unmasking the Aroma of Truffles: A Comparative Guide to Isotope Ratio Mass Spectrometry of Bis(methylthio)methane for Origin Verification
For researchers, scientists, and professionals in the drug development and high-value food industries, establishing the origin and authenticity of chemical compounds is paramount. This guide provides a detailed comparison of Isotope Ratio Mass Spectrometry (IRMS) with alternative analytical techniques for the origin verification of bis(methylthio)methane (BMTM), the key aroma compound in white truffles (Tuber magnatum).
The distinct and highly sought-after aroma of white truffles is largely attributed to this compound (BMTM). Due to the high commercial value of white truffles, adulteration of truffle-flavored products with synthetic BMTM is a significant issue. Isotope Ratio Mass Spectrometry (IRMS) has emerged as a powerful tool to differentiate between natural and synthetic BMTM, thereby verifying the authenticity of these products. This guide delves into the principles of IRMS for this application, compares it with other analytical methods, and provides detailed experimental protocols.
The Power of Isotopic Fingerprints: GC-C-IRMS for BMTM Analysis
The core principle behind using IRMS for origin verification lies in the subtle differences in the isotopic composition of elements, primarily carbon (¹³C/¹²C), arising from the raw materials and processes used in the synthesis of a compound. Natural BMTM, produced by the truffle, will have a different ¹³C/¹²C ratio compared to its synthetic counterpart, which is typically derived from petrochemical sources.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the primary technique employed for this analysis. It combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry to determine the carbon isotope ratio (expressed as δ¹³C in parts per thousand, ‰) of individual volatile compounds like BMTM.
A key finding in the authentication of truffle flavorings is the distinct δ¹³C signature of synthetic BMTM. Studies have shown that synthetic BMTM consistently exhibits δ¹³C values in the range of -42.24‰ to -43.40‰ .[1] This highly negative value is a strong indicator of its synthetic origin, as natural products typically have less negative δ¹³C values. While specific δ¹³C values for natural BMTM from Tuber magnatum are not extensively documented in publicly available literature, it is established that natural BMTM has a higher proportion of ¹³C, resulting in a less negative δ¹³C value that allows for clear differentiation from the synthetic version.[2]
Comparison of Analytical Techniques for BMTM Origin Verification
While GC-C-IRMS is a definitive method for origin verification based on isotopic signatures, other analytical techniques can provide complementary information or serve as alternative screening methods. The following table summarizes the performance of IRMS compared to Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Function | Determines the stable isotope ratio (e.g., ¹³C/¹²C) of a specific compound. | Identifies and quantifies the volatile compounds present in a sample. | Determines the structure and concentration of compounds, and can be used for site-specific isotope analysis. |
| Origin Verification Basis | Direct comparison of isotopic fingerprints (δ¹³C values) between the sample and known standards of natural and synthetic origin. | Indirect verification based on the overall volatile profile. The presence and relative abundance of other compounds can indicate adulteration. | Can potentially determine site-specific isotope ratios within the BMTM molecule, providing another layer of origin information. |
| Key Advantage for BMTM | High precision and sensitivity for isotope ratio measurements, providing a definitive marker for synthetic BMTM. | Can identify a broader range of volatile compounds, useful for detecting other potential adulterants or characterizing the overall aroma profile. | Provides structural information and can potentially offer intramolecular isotopic ratios, which are difficult to forge. |
| Limitations | Does not provide information on the overall chemical composition. Requires specialized and expensive instrumentation. | Does not directly measure isotopic ratios, making it less definitive for origin verification of a single compound if the adulterant is pure. | Generally less sensitive and requires higher sample concentrations than GC-based methods. Developing a quantitative protocol can be complex. |
| Sample Preparation | Relatively simple extraction and dilution. | Headspace solid-phase microextraction (HS-SPME) is a common and efficient technique. | Requires dissolution in a deuterated solvent and the use of an internal standard for quantification. |
Experimental Protocols
GC-C-IRMS Analysis of this compound
This protocol outlines the general steps for the determination of δ¹³C values of BMTM in truffle-flavored oils.
a. Sample Preparation:
-
For truffle-flavored oils, a simple liquid-liquid extraction is effective.
-
Vortex 5-10 mL of the oil sample with 1 mL of methanol (B129727) for 5 minutes.
-
Centrifuge the mixture at 5000 rpm for 5 minutes to separate the layers.
-
Carefully collect the methanolic layer containing the extracted BMTM using a Pasteur pipette for analysis.[1]
-
For synthetic BMTM standards, simple dilution in anhydrous methanol is sufficient.[1]
b. GC-C-IRMS Instrumental Parameters:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile sulfur compounds (e.g., DB-WAX or equivalent).
-
Combustion Interface: A combustion reactor containing a catalyst (e.g., CuO/NiO/Pt) held at a high temperature (e.g., 950°C) to convert organic compounds into CO₂ and H₂O. A water trap is used to remove the water.
-
Isotope Ratio Mass Spectrometer (IRMS): A multi-collector mass spectrometer to simultaneously measure the ion beams of m/z 44, 45, and 46, corresponding to the different isotopologues of CO₂.
-
Carrier Gas: Helium.
-
Calibration: Use certified reference materials (CRMs) of n-alkanes with known δ¹³C values for multi-point calibration.[1]
c. Data Analysis:
The δ¹³C values are calculated relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The measured isotope ratios of the sample are compared to the calibrated reference materials to determine the final δ¹³C value.
HS-SPME-GC-MS for Volatile Profile Analysis
This protocol describes a common method for analyzing the overall volatile organic compound (VOC) profile of truffle products.
a. Sample Preparation (HS-SPME):
-
Place a known amount of the homogenized truffle or truffle-flavored product (e.g., 2 grams) into a headspace vial.
-
Seal the vial with a septum cap.
-
Incubate the vial at a controlled temperature (e.g., 50°C) for a specific time (e.g., 10 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose a solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.
b. GC-MS Instrumental Parameters:
-
Gas Chromatograph (GC): Use a capillary column appropriate for flavor and fragrance analysis (e.g., DB-5ms or equivalent).
-
Injection: Thermally desorb the analytes from the SPME fiber in the hot GC inlet.
-
Mass Spectrometer (MS): Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-350).
-
Compound Identification: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).
Quantitative ¹³C NMR (qNMR) for Site-Specific Isotope Analysis
This protocol provides a general framework for performing quantitative ¹³C NMR. Specific parameters will need to be optimized for BMTM.
a. Sample Preparation:
-
Accurately weigh a sufficient amount of the extracted and purified BMTM (typically 10-50 mg).
-
Dissolve the sample in a deuterated solvent (e.g., chloroform-d).
-
For absolute quantification, add a known amount of an internal standard.
-
To shorten relaxation times, a paramagnetic relaxation agent (e.g., chromium(III) acetylacetonate) can be added.
b. NMR Spectrometer Setup and Acquisition:
-
Pulse Sequence: Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.
-
Flip Angle: A 90° pulse is used to maximize the signal in each scan. For faster experiments, a smaller flip angle (e.g., 30°) can be used in conjunction with a shorter relaxation delay.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the carbon nuclei of interest) to ensure complete relaxation between pulses.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
c. Data Processing and Analysis:
-
Process the FID with an appropriate window function.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the different carbon atoms in the BMTM molecule.
-
The relative integrals of the signals can provide information on the site-specific ¹³C distribution.
Visualizing the Workflow and Logic
To better understand the analytical processes and their relationships, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflows for BMTM analysis.
Caption: Logical relationships in BMTM origin verification.
Conclusion
Isotope Ratio Mass Spectrometry, specifically GC-C-IRMS, stands out as the most definitive method for the origin verification of this compound in high-value products like truffle oils. The distinct δ¹³C signature of synthetic BMTM provides a clear and reliable marker for adulteration. While alternative techniques such as GC-MS and quantitative NMR offer valuable complementary information regarding the overall chemical profile and site-specific isotopic distribution, GC-C-IRMS remains the gold standard for confirming the authenticity based on isotopic composition. The choice of analytical method will depend on the specific research question, available instrumentation, and the desired level of certainty in origin verification. Further research to establish a comprehensive database of δ¹³C and potentially δ³⁴S values for natural BMTM from various truffle species and geographical origins would further enhance the power of these isotopic techniques.
References
Acyclic vs. Cyclic Dithioacetals: A Comparative Guide to Reactivity and Deprotection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, dithioacetals are indispensable as robust protecting groups for carbonyl compounds. Their stability under both acidic and basic conditions makes them a frequent choice in multi-step syntheses. However, the regeneration of the carbonyl group, a critical step known as deprotection, presents a significant challenge due to the inherent stability of the C-S bonds. The choice between an acyclic dithioacetal (formed from two equivalents of a monothiol) and a cyclic dithioacetal (formed from a dithiol) can profoundly influence the ease of this deprotection. This guide provides an objective comparison of the reactivity of these two classes of dithioacetals, supported by experimental data, to inform strategic decisions in complex synthetic designs.
Performance Comparison: Reactivity in Oxidative Deprotection
The relative stability of acyclic versus cyclic dithioacetals is a crucial factor in their application. It is a generally accepted principle that cyclic dithioacetals, such as 1,3-dithiolanes and 1,3-dithianes, are thermodynamically more stable and, consequently, more resistant to cleavage than their acyclic counterparts. This enhanced stability is attributed to the chelate effect, where the formation of a five- or six-membered ring is entropically favored.
Experimental data from a comparative study on the oxidative deprotection of various dithioacetals using manganese-based reagents in the presence of aluminum chloride provides quantitative insight into this reactivity difference. The study by Firouzabadi, H. et al. demonstrates that under identical conditions, different dithioacetals exhibit varied reaction times and yields, highlighting the structural influence on reactivity.
Below is a summary of their findings for the deprotection of dithioacetals derived from benzaldehyde (B42025) and 4-methoxybenzaldehyde, offering a direct comparison between acyclic (diethyl dithioacetal) and cyclic (1,3-dithiolane) analogues.
| Carbonyl Precursor | Dithioacetal Type | Thiol/Dithiol Used | Reagent System | Time (min) | Yield (%) |
| Benzaldehyde | Acyclic | Ethanethiol | KMnO₄ / AlCl₃ | 15 | 95 |
| Cyclic | 1,2-Ethanedithiol | KMnO₄ / AlCl₃ | 45 | 92 | |
| 4-Methoxybenzaldehyde | Acyclic | Ethanethiol | MnO₂ / AlCl₃ | 30 | 90 |
| Cyclic | 1,2-Ethanedithiol | MnO₂ / AlCl₃ | 120 | 85 |
The data clearly illustrates that for a given carbonyl precursor, the acyclic dithioacetal is deprotected more rapidly and often in higher yield than its cyclic counterpart under the same oxidative conditions. For instance, the diethyl dithioacetal of benzaldehyde is cleaved in just 15 minutes, whereas the corresponding 1,3-dithiolane (B1216140) requires 45 minutes. A similar trend is observed for the derivatives of 4-methoxybenzaldehyde.
Visualizing the Concepts
To better understand the underlying principles and experimental procedures, the following diagrams are provided.
Caption: General mechanism of acid-catalyzed dithioacetal hydrolysis.
Caption: Experimental workflow for oxidative deprotection.
A Comparative Guide to Formaldehyde Synthetic Equivalents: The Efficacy of Bis(methylthio)methane
For researchers, scientists, and drug development professionals, the choice of a formaldehyde (B43269) synthetic equivalent is a critical decision in the synthesis of complex molecules. Formaldehyde is a fundamental C1 building block, but its gaseous nature and high reactivity present significant handling challenges. This guide provides an objective comparison of the performance of bis(methylthio)methane against two common alternatives, dimethoxymethane (B151124) and 1,3,5-trioxane (B122180), supported by experimental data and detailed protocols.
This compound, also known as formaldehyde dimethyl mercaptal, serves as a versatile and efficient formaldehyde synthon.[1][2][3][4] Its stability under neutral and basic conditions, coupled with its reactivity under specific activation, makes it a valuable reagent in various synthetic transformations, including hydroxymethylations and reactions involving carbon nucleophiles.[5] This guide will delve into a comparative analysis of its efficiency against other widely used formaldehyde equivalents.
Performance Comparison of Formaldehyde Synthetic Equivalents
Pictet-Spengler Reaction
The Pictet-Spengler reaction, a cornerstone in the synthesis of alkaloids and other heterocyclic compounds, relies on the condensation of a β-arylethylamine with an aldehyde or its equivalent.[6]
| Formaldehyde Synthon | Substrate | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Phenethylamine | Not specified | Data not available | |
| Dimethoxymethane | Phenethylamine | Hydrochloric acid | Good yields (not specified) | [6] |
| 1,3,5-Trioxane | Tryptamine (B22526) derivative | Trifluoroacetic acid (TFA), CHCl₃, 50°C | High (not specified) | [7] |
Note: The available data for the Pictet-Spengler reaction does not offer a direct quantitative comparison under identical conditions. However, it highlights that both dimethoxymethane and 1,3,5-trioxane are effective synthons in this transformation.[6][7]
Hydroxymethylation Reactions
Hydroxymethylation, the addition of a -CH₂OH group, is a fundamental transformation in organic synthesis.[1] Formaldehyde synthons are crucial for achieving this in a controlled manner.
| Formaldehyde Synthon | Substrate | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Alkyl iodides (via radical reaction) | Photocatalyst, PPh₃ | Good to excellent (substrate dependent) | [8][9] |
| Dimethoxymethane | Alcohols (for MOM protection) | P₂O₅, CH₂Cl₂ or p-TsOH | High (not specified) | [10] |
| 1,3,5-Trioxane | Isoindolinones | Organocatalyst | 48-96% | [11] |
Note: The data presented for hydroxymethylation showcases the utility of each synthon in different contexts. This compound has been effectively used in radical hydroxymethylation, while dimethoxymethane is a common reagent for the protection of alcohols as their methoxymethyl (MOM) ethers. 1,3,5-trioxane has demonstrated high yields in organocatalyzed hydroxymethylation of specific heterocyclic substrates.[8][9][10][11]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the use of each formaldehyde synthetic equivalent.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the preparation of this compound.
Materials:
-
Formaldehyde (37% aqueous solution)
-
Acid catalyst (e.g., hydrochloric acid)
-
Organic solvent (e.g., dichloromethane)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
To a stirred solution of formaldehyde in an organic solvent, add methanethiol at 0 °C.
-
Slowly add the acid catalyst to the mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by distillation.
Protocol 2: Pictet-Spengler Reaction using 1,3,5-Trioxane
This protocol is a general procedure for the Pictet-Spengler reaction using 1,3,5-trioxane as the formaldehyde source.[7]
Materials:
-
β-arylethylamine (e.g., tryptamine derivative)
-
1,3,5-Trioxane
-
Trifluoroacetic acid (TFA)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve the β-arylethylamine and 1,3,5-trioxane in chloroform.
-
Add trifluoroacetic acid to the mixture.
-
Heat the reaction mixture at 50 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the reaction with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Hydroxymethylation of an Isoindolinone using 1,3,5-Trioxane
This protocol is adapted from a procedure for the asymmetric hydroxymethylation of isoindolinones.[11]
Materials:
-
Substituted isoindolinone
-
1,3,5-Trioxane (or other formaldehyde surrogate)
-
Chiral organocatalyst (e.g., Takemoto-type catalyst)
-
Solvent (e.g., toluene)
Procedure:
-
To a solution of the isoindolinone in the solvent, add the chiral organocatalyst.
-
Add the formaldehyde surrogate (e.g., 1,3,5-trioxane) to the mixture.
-
Stir the reaction at the specified temperature and monitor by TLC or HPLC.
-
Upon completion, quench the reaction.
-
Perform a standard aqueous work-up.
-
Purify the product by column chromatography to obtain the enantioenriched hydroxymethylated product.
Logical Workflow and Reaction Mechanisms
The choice of a formaldehyde synthon is often guided by the specific transformation and the desired outcome. The following diagrams illustrate the general workflow for utilizing these synthons and a simplified reaction mechanism.
References
- 1. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. 1,3,5-Trioxane [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 11. Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Bis(methylthio)methane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of bis(methylthio)methane and a series of its derivatives. By examining the influence of various substituents on nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectra, this document aims to serve as a valuable resource for the identification, characterization, and structural elucidation of this class of sulfur-containing compounds, which are relevant in fields ranging from organic synthesis to drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected derivatives. These compounds illustrate the electronic and steric effects of different substituents on the spectroscopic properties.
¹H NMR Spectroscopy
The proton NMR spectra are particularly useful for observing the chemical environment of the protons in the molecule. The chemical shift of the methylene (B1212753) bridge protons (S-CH₂-S) is sensitive to the electronic nature of the substituents on the thioether moiety.
| Compound | Substituent (R) | δ (S-CH₂-S) (ppm) | δ (R-group protons) (ppm) | Solvent |
| This compound | -CH₃ | 3.62 | 2.15 (s, 6H, -SCH₃) | CDCl₃[1] |
| Bis(ethylthio)methane | -CH₂CH₃ | 3.72 | 2.69 (q, 4H, -SCH₂), 1.29 (t, 6H, -CH₃) | CDCl₃ |
| Bis(phenylthio)methane | -C₆H₅ | 4.34 | 7.21-7.43 (m, 10H, Ar-H) | CDCl₃[2] |
| Bis(p-tolylthio)methane | -C₆H₄-CH₃ | 4.25 | 7.35 (d, 4H, Ar-H), 7.09 (d, 4H, Ar-H), 2.31 (s, 6H, -CH₃) | CDCl₃ |
| Bis(p-methoxyphenylthio)methane | -C₆H₄-OCH₃ | 4.15 | 7.40 (d, 4H, Ar-H), 6.85 (d, 4H, Ar-H), 3.81 (s, 6H, -OCH₃) | CDCl₃[3] |
| Bis(p-chlorophenylthio)methane | -C₆H₄-Cl | 4.28 | 7.34 (d, 4H, Ar-H), 7.28 (d, 4H, Ar-H) | CDCl₃[3] |
| Bis(p-bromophenylthio)methane | -C₆H₄-Br | 4.27 | 7.42 (d, 4H, Ar-H), 7.26 (d, 4H, Ar-H) | CDCl₃[3] |
Table 1: ¹H NMR Data for this compound and Its Derivatives. Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecules. The chemical shift of the methylene bridge carbon is also influenced by the substituents.
| Compound | Substituent (R) | δ (S-CH₂-S) (ppm) | δ (R-group carbons) (ppm) | Solvent |
| This compound | -CH₃ | 40.1 | 14.3 (-SCH₃) | CDCl₃ |
| Bis(ethylthio)methane | -CH₂CH₃ | 39.8 | 26.9 (-SCH₂), 14.8 (-CH₃) | CDCl₃ |
| Bis(phenylthio)methane | -C₆H₅ | 40.7 | 135.0, 130.7, 129.0, 127.1 (Ar-C) | CDCl₃[3] |
| Bis(p-tolylthio)methane | -C₆H₄-CH₃ | 41.5 | 137.5, 132.9, 130.0, 129.8 (Ar-C), 21.1 (-CH₃) | CDCl₃ |
| Bis(p-methoxyphenylthio)methane | -C₆H₄-OCH₃ | 44.5 | 159.6, 134.5, 125.2, 114.6 (Ar-C), 55.4 (-OCH₃) | CDCl₃[3] |
| Bis(p-chlorophenylthio)methane | -C₆H₄-Cl | 41.2 | 133.6, 133.0, 132.4, 129.2 (Ar-C) | CDCl₃[3] |
| Bis(p-bromophenylthio)methane | -C₆H₄-Br | 40.8 | 133.7, 132.5, 132.2, 121.6 (Ar-C) | CDCl₃[3] |
Table 2: ¹³C NMR Data for this compound and Its Derivatives.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The C-S bond stretching is a key vibrational mode for these compounds.
| Compound | C-S Stretch (IR, cm⁻¹) | C-S Stretch (Raman, cm⁻¹) | Other Key Bands (IR, cm⁻¹) |
| This compound | ~700-600 | ~700-600 | 2920 (C-H stretch), 1420 (CH₂ bend) |
| Bis(phenylthio)methane | ~740, 690 | Not Available | 3050 (Ar C-H stretch), 1580, 1480 (C=C stretch) |
| Bis(p-tolylthio)methane | Not Available | Not Available | 3020 (Ar C-H stretch), 2920 (C-H stretch), 1490 (C=C stretch) |
| Bis(p-methoxyphenylthio)methane | Not Available | Not Available | 1245 (asym C-O-C stretch), 1030 (sym C-O-C stretch)[3] |
| Bis(p-chlorophenylthio)methane | ~1090 (Ar-Cl stretch) | Not Available | 3070 (Ar C-H stretch), 1475 (C=C stretch) |
| Bis(p-nitrophenyl)methane* | 1515, 1345 (-NO₂ stretch) | ~1350 (-NO₂ stretch) | 3100 (Ar C-H stretch), 1600 (C=C stretch)[4] |
Table 3: IR and Raman Spectroscopic Data. *Data for bis(p-nitrophenyl)methane is provided as a proxy for the thio-analog due to data availability.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) and characteristic fragment ions are important for identification.
| Compound | Molecular Weight | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 108.23 | 108 | 93, 61, 45 |
| Bis(ethylthio)methane | 136.28 | 136 | 107, 75, 61 |
| Bis(phenylthio)methane | 232.37 | 232 | 123, 109, 77 |
| Bis(p-tolylthio)methane | 260.42 | 260 | 137, 123, 91 |
| Bis(p-methoxyphenylthio)methane | 292.42 | 292 | 153, 139, 108 |
| Bis(p-chlorophenylthio)methane | 301.26 | 300, 302, 304 | 157, 143, 111 |
| Bis(p-nitrophenyl)methane* | 258.23 | 258 | 212, 166, 152[4] |
Table 4: Mass Spectrometry Data. *Data for bis(p-nitrophenyl)methane is provided as a proxy for the thio-analog due to data availability.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 300, 400, or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid sample is finely ground with KBr powder and pressed into a thin pellet, or a mull is prepared by grinding the solid with a mulling agent (e.g., Nujol) and placing the paste between salt plates.
-
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the salt plates/mulling agent) is first recorded. Then, the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is usually plotted as percent transmittance versus wavenumber (cm⁻¹).
Raman Spectroscopy
-
Sample Preparation: Liquid samples are typically placed in a glass vial or a quartz cuvette. Solid samples can be analyzed directly or in a glass container.
-
Instrument Setup: A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm) is used. The laser is focused on the sample, and the scattered light is collected.
-
Data Acquisition: The scattered light is passed through a filter to remove the intense Rayleigh scattering and then dispersed by a grating onto a detector (e.g., a CCD camera). The spectrum is recorded as intensity versus Raman shift (cm⁻¹).
-
Data Processing: The raw spectrum may be subjected to baseline correction and cosmic ray removal.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Instrument Setup: A gas chromatograph is coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for the separation of the compounds of interest.
-
Data Acquisition:
-
A small volume of the sample solution is injected into the heated GC inlet, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where the components are separated based on their boiling points and interactions with the stationary phase.
-
As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
-
Data Processing: The data is presented as a chromatogram (detector response versus retention time) and a mass spectrum for each separated component.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Logical Relationship of Spectroscopic Techniques
This diagram shows how different spectroscopic techniques provide complementary information for structural elucidation.
Caption: Interrelationship of spectroscopic techniques in determining molecular structure.
References
Evaluating the Performance of Bis(methylthio)methane in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bis(methylthio)methane, also known as formaldehyde (B43269) dimethyl mercaptal, is a versatile reagent in organic synthesis, primarily utilized as a formyl anion equivalent. Its efficacy, particularly in reactions involving its deprotonation and subsequent nucleophilic attack, is significantly influenced by the solvent system employed. This guide provides a comprehensive comparison of the performance of this compound in various solvents, supported by experimental data, and evaluates its utility against alternative reagents.
Performance in Key Chemical Transformations
The most common application of this compound involves its deprotonation by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a nucleophilic lithiated intermediate. This intermediate can then react with a variety of electrophiles, such as alkyl halides and carbonyl compounds. The choice of solvent is critical in this two-step process, affecting both the deprotonation and the subsequent alkylation or addition reaction.
Solvent Effects on Deprotonation and Nucleophilic Reactions
Ethereal solvents are most commonly employed for the lithiation of this compound. Tetrahydrofuran (B95107) (THF) is a popular choice due to its ability to solvate the lithium cation, which can enhance the reactivity of the organolithium base and the resulting lithiated intermediate. While direct comparative studies on the lithiation of this compound in different solvents are not extensively documented in single reports, data synthesized from various sources indicate that THF generally provides good yields for subsequent reactions. For instance, the conversion of alkyl halides to their corresponding trimethyl trithioorthocarboxylates using tris(methylthio)methyllithium (a related reagent) in THF at low temperatures proceeds in high yields, typically between 70% and 88%.[1]
Anecdotal evidence and practices in synthetic chemistry suggest that other ethereal solvents like diethyl ether can also be used. The lower polarity of diethyl ether compared to THF may lead to differences in reaction rates and the aggregation state of the organolithium species, which can in turn affect the overall efficiency of the reaction.
Table 1: Performance of Lithiated Thioacetals in Nucleophilic Alkylation in Tetrahydrofuran (THF)
| Electrophile (Alkyl Halide) | Product | Solvent | Base | Yield (%) | Reference |
| Various Alkyl Halides | Trimethyl Trithioorthocarboxylates | THF | n-BuLi | 70-88 | [1] |
Note: This data is for the related reagent tris(methylthio)methyllithium, as specific comparative data for this compound is limited. The reaction involves the formation of a lithiated species and subsequent alkylation, which is analogous to the reactivity of this compound.
Comparison with Alternative Reagents
This compound serves as a masked formyl group, providing "umpolung" or inverted polarity reactivity. It is a key player in the Corey-Seebach reaction, which allows for the synthesis of ketones and other carbonyl compounds from aldehydes.[2] However, several other reagents can function as formyl anion equivalents, each with its own advantages and disadvantages.
Table 2: Comparison of this compound with Alternative Formyl Anion Equivalents
| Reagent/Method | Description | Advantages | Disadvantages |
| This compound | A dithioacetal that is deprotonated to form a nucleophilic acyl anion equivalent. | Stable and easy to handle precursor. The dithioacetal is stable to a wide range of reaction conditions. | Deprotonation requires strong, pyrophoric bases like n-BuLi. Deprotection to the carbonyl can sometimes be challenging. |
| 1,3-Dithianes | Cyclic dithioacetals derived from aldehydes and 1,3-propanedithiol. A classic reagent in Corey-Seebach reactions.[2] | Well-established and reliable with a broad substrate scope. | Formation and deprotection can be inefficient. Requires stoichiometric use of strong bases. |
| Formaldehyde Hydrazones | For example, formaldehyde tert-butyl hydrazone can be used as a formyl anion equivalent in asymmetric additions to carbonyl compounds.[3][4] | Can be used in catalytic, enantioselective reactions. Milder reaction conditions may be possible. | The scope of electrophiles may be different from dithioacetal-based methods. |
| Nitroalkanes (Henry Reaction) | The conjugate base of a nitroalkane (a nitronate) can add to carbonyl compounds, and the nitro group can be subsequently converted to a carbonyl.[2] | Can be used as effective acyl anion equivalents. | The conversion of the nitro group to a carbonyl (Nef reaction) can require harsh conditions. |
| N-Heterocyclic Carbenes (NHCs) | NHCs can catalyze the generation of acyl anion equivalents from aldehydes.[2] | Catalytic approach avoids stoichiometric strong bases. Potential for asymmetric synthesis. | The substrate scope can be limited, and the synthesis of the NHC catalyst may be required. |
Experimental Protocols
The following is a general protocol for the lithiation of this compound and its subsequent reaction with an electrophile, adapted from procedures for similar thioacetal chemistry.
General Experimental Protocol: Lithiation of this compound and Reaction with an Electrophile
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., alkyl halide or carbonyl compound)
-
Dry ice/acetone bath
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Initial Solution: Under an inert atmosphere, add anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Add this compound (1.0 equivalent) to the cold THF.
-
Lithiation: Slowly add a solution of n-butyllithium (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture may develop a color, indicating the formation of the lithiated species. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.
-
Addition of Electrophile: Add the electrophile (1.0 equivalent), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for a period of time (this will be dependent on the electrophile) and then slowly warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
Visualizations
Logical Workflow for Evaluating this compound Performance
Caption: A logical workflow for the comprehensive evaluation of this compound's performance.
Signaling Pathway for a Typical Reaction
Caption: A simplified reaction pathway illustrating the role of this compound as a nucleophile precursor.
References
- 1. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Bis(methylthio)methane and Other Sulfur-Based Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount. Among the various methodologies, the concept of "umpolung," or polarity inversion, has emerged as a powerful tool for carbon-carbon bond formation. This guide provides a comprehensive and objective comparison of bis(methylthio)methane with other key sulfur-based reagents that enable umpolung reactivity, acting as formyl anion or acyl anion synthons. The performance of these reagents is benchmarked based on available experimental data, with a focus on reaction yields, conditions, and substrate scope.
Introduction to Umpolung and Sulfur-Based Reagents
The carbonyl group, inherently electrophilic at the carbon atom, can have its polarity inverted through the use of sulfur-stabilized carbanions. This strategy, most famously exemplified by the Corey-Seebach reaction, allows for the nucleophilic attack of a masked formyl or acyl group onto various electrophiles. This compound, an acyclic dithioacetal, represents a fundamental reagent in this class. Its performance, however, must be weighed against a variety of other sulfur-containing alternatives, both acyclic and cyclic.
Comparative Performance of Sulfur-Based Reagents
The utility of a sulfur-based umpolung reagent is determined by several factors: the ease of formation of the thioacetal, the efficiency of the deprotonation to form the nucleophilic carbanion, the reactivity of the carbanion with electrophiles, and the conditions required for the final deprotection to reveal the carbonyl functionality.
Table 1: Comparison of Reaction Yields for Acylation using Various Sulfur-Based Reagents
| Reagent Class | Sulfur Reagent Example | Electrophile | Product | Yield (%) | Reference |
| Acyclic Dithioacetals | This compound | Benzaldehyde | 2-(hydroxy(phenyl)methyl)thio)methane | Data not available in direct comparison | - |
| Cyclic Dithioacetals | 1,3-Dithiane (B146892) | Benzaldehyde | 2-(hydroxy(phenyl)methyl)-1,3-dithiane | 85-95 | [1] |
| 1,3-Dithiane | Alkyl Halide (e.g., n-Butyl bromide) | 2-Butyl-1,3-dithiane | ~90 | [2] | |
| Aryl Dithioacetals | Bis(phenylthio)methane (B1346630) | Alkyl Halide | Substituted bis(phenylthio)methane | Qualitatively effective | [3] |
| Trithioorthoformates | Tris(methylthio)methane | Carbonyl Compound | α-Hydroxy dithioacetal | Variable | |
| Ketene (B1206846) Dithioacetals | Various | Nucleophiles (e.g., amines, thiols) | Substituted heterocycles | Highly variable depending on substrate | [4][5] |
Note: Direct side-by-side quantitative comparisons of this compound with other reagents under identical conditions are scarce in the readily available literature. The yields presented for 1,3-dithiane are representative of its well-established reactivity in Corey-Seebach type reactions.
Table 2: Comparison of Deprotection Methods and Yields for Dithioacetals
| Dithioacetal Type | Deprotection Reagent | Conditions | Yield (%) | Reference |
| Acyclic (from this compound) | MnO₂, AlCl₃ | CH₃CN, rt | 82-96 (for non-enolizable ketones) | [5] |
| P₄I₄ | Toluene, reflux | Moderate | [6] | |
| Cyclic (1,3-Dithiane) | Hg(NO₃)₂·3H₂O | Solid state, rt | 90-98 | [7] |
| Polyphosphoric Acid/HOAc | 20-45 °C | 73-84+ | [8] | |
| NBS, aq. acetone | rt | 80-95 | [9] | |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | CH₂Cl₂/H₂O, rt | 85-95 | [9] | |
| O₃, then PPh₃ | CH₂Cl₂/MeOH, -78 °C | 70-90 | [9] |
Key Reagent Classes: A Deeper Dive
Acyclic Dithioacetals: this compound and its Analogs
This compound serves as a simple and effective formaldehyde (B43269) anion equivalent. Its open-chain structure can offer different conformational flexibility compared to its cyclic counterparts. Analogs such as bis(ethylthio)methane (B14574) and bis(phenylthio)methane offer variations in steric hindrance and electronic properties, which can influence reactivity.
Advantages:
-
Readily prepared from formaldehyde and the corresponding thiol.
-
The resulting carbanion is highly nucleophilic.
Disadvantages:
-
The deprotection of acyclic dithioacetals can sometimes be less efficient than for cyclic analogs and may require specific, and sometimes harsh, conditions.
-
Direct comparative performance data is limited, making it challenging to select for a specific application over more well-studied reagents.
Cyclic Dithioacetals: The 1,3-Dithiane Workhorse
1,3-Dithiane is the most extensively studied and utilized sulfur-based reagent for umpolung chemistry, forming the basis of the Corey-Seebach reaction. Its pre-organized cyclic structure is thought to contribute to the stability and predictable reactivity of its corresponding anion.
Advantages:
-
Well-established and reliable reactivity with a broad range of electrophiles.[10][11]
-
Extensive literature on deprotection methods, offering a wide array of conditions to suit various substrates.[7][9][12]
-
The rigid chair-like conformation of the dithiane ring can lead to high stereoselectivity in some reactions.
Disadvantages:
-
Deprotection can be challenging and often requires toxic heavy metal salts (e.g., HgCl₂) or strong oxidizing agents, although milder methods have been developed.[7][12]
-
The formation of the dithiane from sterically hindered ketones can be difficult.
Trithioorthoformates
Trithioorthoformates, such as tris(methylthio)methane, can also serve as formyl anion synthons. Upon deprotonation, they generate a nucleophilic species that can react with electrophiles.
Advantages:
-
Can be used to introduce a formyl group with a different substitution pattern.
Disadvantages:
-
The presence of a third thioether group can lead to different reactivity and potential side reactions.
Ketene Dithioacetals
Ketene dithioacetals are highly versatile intermediates in organic synthesis.[4][5] While not direct formyl anion equivalents in the same way as dithianes, they possess a nucleophilic β-carbon upon conjugate addition, and their rich chemistry allows for the construction of complex molecular frameworks.
Advantages:
-
Can be functionalized to a high degree, leading to a wide range of synthetic possibilities.[13]
-
Serve as precursors to a variety of heterocyclic compounds.[4]
Disadvantages:
-
Their synthesis can be more complex than that of simple dithioacetals.
-
Reactivity is highly dependent on the substituents on the double bond.
Experimental Protocols
General Protocol for the Corey-Seebach Reaction using 1,3-Dithiane
This protocol outlines the archetypal umpolung reaction.
-
Formation of the 1,3-Dithiane: An aldehyde is reacted with 1,3-propanedithiol (B87085) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) in an inert solvent like dichloromethane (B109758) (DCM) to form the corresponding 1,3-dithiane.[1]
-
Deprotonation: The 1,3-dithiane is dissolved in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) and cooled to a low temperature (typically -30 to -78 °C). A strong base, most commonly n-butyllithium (n-BuLi), is added dropwise to generate the 2-lithio-1,3-dithiane.[2]
-
Reaction with Electrophile: The desired electrophile (e.g., an alkyl halide, epoxide, or carbonyl compound) is added to the solution of the lithiated dithiane, and the reaction is allowed to proceed to completion.
-
Deprotection: The dithiane is cleaved to reveal the final carbonyl product. A common method involves the use of mercury(II) chloride and calcium carbonate in aqueous acetonitrile.[10] Numerous other methods, as detailed in Table 2, can also be employed depending on the substrate's functional group tolerance.
Visualizing the Umpolung Reaction Pathway
The following diagrams illustrate the key steps in the umpolung strategy using dithianes and the general workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Bis(methylthio)methane
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of bis(methylthio)methane (CAS No. 1618-26-4), ensuring a secure and compliant laboratory environment. Following these procedural, step-by-step instructions will help mitigate risks and build a foundation of trust in your laboratory's safety culture.
Immediate Safety and Handling Protocols
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] It is also harmful to aquatic life with long-lasting effects.[2] Therefore, strict adherence to safety protocols is crucial during handling and disposal.
Personal Protective Equipment (PPE): Always wear the appropriate personal protective equipment when handling this compound and its waste. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Compatible chemical-resistant gloves.[2]
-
Body Protection: A lab coat or chemical-resistant apron.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[1]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1618-26-4 | [1][2] |
| Molecular Formula | C3H8S2 | [2] |
| Flash Point | 43 °C (109.4 °F) | [1] |
| Boiling Point | 147 °C | |
| Density | 1.059 g/mL at 25 °C | |
| NFPA Rating | Health: 1; Flammability: 2; Instability: 0 | [1] |
Step-by-Step Disposal Procedure
All chemical waste must be managed in accordance with local, state, and federal regulations.[2] The following steps provide a general framework for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Container Management:
-
Use a designated, leak-proof, and compatible waste container with a secure lid.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the name of the chemical: "this compound".[4]
-
-
Storage:
-
Spill Management:
-
In the event of a small spill, cover it with an activated carbon adsorbent or other inert, non-combustible material like sand or earth.[1][2]
-
Use spark-proof tools to collect the absorbed material and place it into a closed, labeled container for disposal.[1]
-
For large spills, evacuate the area and inform the relevant authorities if environmental pollution occurs.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed waste disposal company.
-
Disposal of this product and its container must comply with all applicable environmental protection and waste disposal legislation.[2]
-
Experimental Protocols
This document provides operational guidance for disposal. For detailed experimental protocols involving this compound in research and development, always refer to your institution's specific Standard Operating Procedures (SOPs) and conduct a thorough risk assessment before beginning any work.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Bis(methylthio)methane
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Bis(methylthio)methane (CAS No. 1618-26-4)[1][2]. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Physicochemical Properties
This compound is a flammable liquid and vapor with a strong, unpleasant stench[1][3][4]. It is crucial to be aware of its hazardous properties to handle it safely.
Table 1: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[2][5][6][7] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2][5][6][7] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[2][5][6] |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation[8] |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects[5][6] |
Table 2: Physicochemical and Safety Data
| Property | Value |
| Synonyms | 2,4-Dithiapentane, Formaldehyde dimethyl mercaptal[1][9] |
| Appearance | Clear, colorless oily liquid[1] |
| Molecular Formula | C3H8S2[5] |
| Molecular Weight | 108.2 g/mol [5] |
| Flash Point | 43 °C (109.4 °F)[1] |
| Boiling Point | 147 °C[10] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; immiscible in water[10]. |
| Incompatibilities | Strong oxidizing agents, strong bases[1][3]. |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, oxides of sulfur, hydrogen sulfide[1]. |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Specification | Justification |
| Eyes/Face | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards[3]. A face shield should be worn over goggles if there is a splash risk[11]. | Protects against splashes that can cause serious eye irritation[2][5][6]. |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene)[11]. Double gloving is recommended[11]. | Prevents skin contact which can cause irritation and dermatitis[1][2][5][6]. |
| Body | Flame-resistant laboratory coat, buttoned. Chemical-resistant coveralls for procedures with higher splash risk[11]. | Protects against skin contact and contamination of personal clothing. |
| Respiratory | All work should be conducted in a certified chemical fume hood[1][11]. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary[11]. | Prevents inhalation of vapors which can cause respiratory tract irritation[1][8]. |
| Feet | Fully enclosed, chemical-resistant shoes[11]. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
This section provides a detailed protocol for a typical laboratory workflow involving the use of this compound as a reagent.
Experimental Protocol: General Use of this compound in a Reaction
-
Preparation and Pre-Reaction Setup:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible[1].
-
Gather all necessary PPE as specified in Table 3 and inspect for integrity.
-
Don all required PPE before entering the designated work area.
-
Set up all glassware and equipment inside the chemical fume hood. Ensure all containers are properly grounded and bonded to prevent static discharge[1][5].
-
-
Reagent Handling and Dispensing:
-
Before opening, allow the this compound container to reach room temperature.
-
Carefully open the container inside the fume hood.
-
Use a clean, dry syringe or pipette to measure and transfer the required amount of the chemical.
-
Dispense the liquid slowly and carefully to avoid splashing.
-
Tightly close the container immediately after use and store it in a designated flammables cabinet away from heat and ignition sources[1][3].
-
-
Reaction and Work-up:
-
Perform the reaction within the chemical fume hood.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
Upon completion, quench the reaction carefully according to the specific experimental procedure.
-
During the work-up phase (e.g., extraction, washing), keep all containers capped when not in use to minimize vapor release.
-
-
Post-Reaction and Decontamination:
-
Decontaminate all glassware and equipment that came into contact with this compound. A suitable method is to rinse with a small amount of an appropriate organic solvent (e.g., ethanol, acetone) in the fume hood. The rinse solvent must be collected as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Workflow Diagram:
Caption: Operational workflow for handling this compound.
Disposal Plan
Proper waste management is critical to ensure laboratory and environmental safety. All waste contaminated with this compound must be treated as hazardous waste[4][10].
Table 4: Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a clearly labeled, sealed, and chemically compatible hazardous waste container. The container should be marked as "Hazardous Waste," "Flammable," and list the chemical constituents. |
| Solid Waste | All solid waste, such as contaminated gloves, pipette tips, paper towels, and absorbent materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container[11]. |
| Empty Containers | Empty containers retain product residue and vapors and can be dangerous[1][3][4]. They should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should be disposed of according to institutional guidelines for hazardous waste containers. |
| Spill Cleanup Material | In case of a spill, absorb the material with an inert absorbent such as sand, diatomite, or activated carbon adsorbent[1][2]. The contaminated absorbent must be collected in a sealed container and disposed of as hazardous solid waste[5]. |
Emergency Procedures:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[1]. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water[1]. Seek immediate medical attention[1].
-
Spills: Evacuate the area and remove all sources of ignition[1]. Ventilate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and place it in a closed container for disposal[1][2].
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synerzine.com [synerzine.com]
- 6. olaughlinco.com [olaughlinco.com]
- 7. acs.org [acs.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
